Nazartinib

Catalog No.
S547951
CAS No.
1508250-71-2
M.F
C26H31ClN6O2
M. Wt
495.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nazartinib

CAS Number

1508250-71-2

Product Name

Nazartinib

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide

Molecular Formula

C26H31ClN6O2

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1

InChI Key

IOMMMLWIABWRKL-WUTDNEBXSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

EGF816; EGF-816; EGF 816; NVS-816; NVS 816; NVS816; Nazartinib.

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl

The exact mass of the compound Nazartinib is 494.2197 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Profile and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Nazartinib is a small molecule that acts as a covalent, irreversible inhibitor. It forms a covalent bond with the cysteine-797 (Cys797) residue in the ATP-binding pocket of mutant EGFR, leading to sustained suppression of downstream signaling [1] [2].

Key Preclinical Data:

  • In Vitro Potency: this compound demonstrated nanomolar cellular potency against common EGFR mutants [1] [2]:
    • HCC827 (ex19del): EC₅₀ = 1 nM
    • H3255 (L858R): EC₅₀ = 5 nM
    • H1975 (L858R/T790M): EC₅₀ = 3 nM
  • Selectivity: It showed significantly less activity against wild-type EGFR, which was hypothesized to translate to a better clinical safety profile with reduced skin and gastrointestinal toxicity compared to earlier-generation EGFR TKIs [3] [2].

The diagram below illustrates the primary mechanism of action of this compound in inhibiting mutant EGFR signaling.

G Mutant_EGFR Mutant EGFR (L858R, ex19del, T790M) Downstream_Signaling Downstream Signaling (MAPK, PI3K-AKT, STAT) Mutant_EGFR->Downstream_Signaling Activates This compound This compound Covalent_Bond Covalent Bond (to Cys797) This compound->Covalent_Bond Covalent_Bond->Mutant_EGFR Irreversibly Inhibits Cell_Proliferation Uncontrolled Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes

Clinical Trial Efficacy Data

Clinical trials evaluated this compound in patients with advanced, EGFR-mutant NSCLC. The following table summarizes key efficacy outcomes from two key studies.

Trial Population Study Phase & Design Primary Endpoint (ORR) Key Efficacy Findings (Median)

| Treatment-naive patients [4] | Phase 2, Single-Arm (N=45) | 69% (95% CI: 53-82) | PFS: 18 months (95% CI: 15-NE) OS: Not Reached | | Patients with T790M+ resistance (pre-treated) [3] | Phase 1, Dose-Escalation (N=68 at 150 mg) | 50% (95% CI: 38-62) | PFS: 9.7 months (estimated) |

Activity in Central Nervous System (CNS) Metastases: this compound showed clinically meaningful activity in the brain [4]. In patients with baseline brain metastases:

  • Intracranial ORR: 67% (95% CI: 41-87)
  • Intracranial median PFS: 17 months (95% CI: 11-21)
  • Among patients with brain metastases as non-target lesions, 53% (9 of 17) had their CNS lesions absent or normalized on assessment [4].

Adverse Events and Safety Profile

The safety profile of this compound was characterized by low-grade, manageable toxicities, with skin rash and diarrhea being the most common [4] [3].

Adverse Event (All Causality) All Grades Incidence Grade 3-4 Incidence
Any Rash (combined) 62% [3] 15% [3]
• Maculopapular Rash 40% [3] 15% [1]
Diarrhea 45% [3] 2% [1]
Pruritus (Itching) 39% [3] -
Stomatitis 30% [4] [3] 2% [1]
Fatigue 30% [3] -

The most frequent dose-limiting toxicity was maculopapular rash [1]. One case of hepatitis B reactivation leading to hepatic failure and death was reported [1].

Current Development Status

According to the Springer AdisInsight database, development of this compound has been discontinued [5]. A phase II combination trial was terminated in March 2025 due to slow accrual [5]. This suggests that Novartis has halted the clinical development program for this compound.

Methodology for Key Experiments

For researchers, here are summaries of key experimental methodologies used to characterize this compound.

1. In Vitro Cell-Based Phospho-ELISA for EGFR Inhibition [2]

  • Purpose: To measure the concentration-dependent inhibition of EGFR phosphorylation (pEGFR) by this compound in various cell lines.
  • Procedure:
    • Cell Culture: Maintain relevant cell lines (e.g., H1975 for L858R/T790M, HCC827 for ex19del) in RPMI-1640 media with 10% FBS.
    • Compound Treatment: Seed cells in 384-well plates. The next day, treat with serially diluted this compound for 3 hours.
    • Stimulation: For wild-type EGFR cells (e.g., HaCaT, A431), stimulate with EGF (10-50 ng/mL) for 5 minutes post-treatment to activate EGFR.
    • Lysis and Detection: Lyse cells and analyze lysates using a sandwich ELISA with an anti-EGFR capture antibody and an anti-phospho-EGFR (Y1173) detection antibody.
    • Data Analysis: Measure signal by chemiluminescence. Calculate EC₅₀ values using nonlinear regression in software like GraphPad Prism.

2. In Vivo Efficacy Study in Mouse Xenograft Models [2]

  • Purpose: To evaluate the antitumor activity and pharmacokinetics/pharmacodynamics (PK/PD) of orally administered this compound in mouse models.
  • Procedure:
    • Model Establishment: Implant human tumor cells (harboring specific EGFR mutations) subcutaneously into immunodeficient mice.
    • Dosing: Once tumors are established, administer this compound orally at predetermined doses (e.g., once daily). Include a vehicle control group.
    • Tumor Monitoring: Measure tumor volumes regularly using calipers. Calculate tumor growth inhibition (TGI) relative to the control group.
    • PK/PD Analysis: In separate cohorts, collect plasma and tumor samples at various time points after a single dose. Use the samples to determine:
      • Plasma Concentration of this compound over time (PK).
      • Degree and Duration of EGFR phosphorylation inhibition in tumor tissue (PD).
    • Tolerability: Monitor mouse body weight and overall health throughout the study to assess compound tolerability.

References

Nazartinib mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Nazartinib is designed to permanently block the activity of specific mutated forms of the EGFR protein.

  • Irreversible Covalent Binding: this compound forms a permanent covalent bond with the cysteine-797 (Cys797) residue within the ATP-binding pocket of the mutant EGFR protein [1]. This irreversible binding leads to sustained inhibition of the receptor.
  • Mutant-Selective Targeting: It preferentially inhibits EGFR with sensitizing mutations (exon 19 deletions and L858R) and the Thr790Met (T790M) resistance mutation [2] [3].
  • Wild-Type EGFR Sparing: this compound demonstrates significant selectivity (approximately 60-fold) for mutant EGFR over wild-type EGFR in vitro [4]. This selectivity is intended to reduce toxicity related to the inhibition of wild-type EGFR in tissues like the skin and gut [3].

The following diagram illustrates the core mechanism of action of this compound and its functional consequences:

G NZT This compound (EGF816) MutantEGFR Mutant EGFR (L858R, ex19del, T790M) NZT->MutantEGFR  Preferentially Targets WTEGFR Wild-Type EGFR NZT->WTEGFR  Spares CovalentBond Irreversible Covalent Bond (to Cys797) MutantEGFR->CovalentBond NoBinding Minimal Binding WTEGFR->NoBinding SignalBlock Sustained Inhibition of EGFR Phosphorylation & Signaling CovalentBond->SignalBlock Outcomes Antitumor Effects: • Induced Cell Death • Inhibited Tumor Growth SignalBlock->Outcomes

> and mutant EGFR selectivity.

Quantitative Target Potency

This compound exhibits potent inhibition at the nanomolar level against common EGFR mutants. The table below summarizes its inhibitory activity from in vitro studies.

EGFR Mutation Type Representative Cell Line Inhibitory Potency (IC₅₀/EC₅₀/Kᵢ) Notes

| ex19del (Activating) | HCC827 | 1.52 ± 0.08 nM (IC₅₀) [1] 1 nM (EC₅₀, pEGFR) [4] | Primary sensitizing mutation | | L858R (Activating) | H3255 | 6.11 ± 0.08 nM (IC₅₀) [1] 5 nM (EC₅₀, pEGFR) [4] | Primary sensitizing mutation | | L858R/T790M (Resistant) | H1975 | 4.18 ± 0.03 nM (IC₅₀) [1] 3 nM (EC₅₀, pEGFR) [4] 31 nM (Kᵢ) [4] | Double mutant conferring resistance to 1st/2nd-gen TKIs | | Wild-Type (WT) | HaCaT | 160.6 ± 12.8 nM (IC₅₀) [1] | ~60-fold selectivity vs. mutants |

Preclinical Experimental Evidence

Preclinical studies provide evidence of this compound's efficacy and inform its clinical application.

In Vitro Cellular Assays
  • Cell Lines: H3255 (L858R), HCC827 (ex19del), H1975 (L858R/T790M), A431, and HaCaT (wild-type) [4].
  • Methodology: Cells are incubated with serially diluted this compound for 3 hours. Phosphorylated EGFR (pEGFR) levels are measured via sandwich ELISA using an anti-phospho-EGFR (Y1173) antibody and chemiluminescent detection [4].
  • Key Findings: this compound potently inhibits pEGFR in mutant cell lines at low nanomolar concentrations (EC₅₀ 1-5 nM) while requiring much higher concentrations to inhibit wild-type EGFR [4].
In Vivo Animal Studies
  • Models: Patient-derived xenograft (PDX) models in mice [3].
  • Methodology: Oral administration of this compound; evaluation of tumor growth inhibition and pharmacodynamic properties [4] [3].
  • Key Findings: this compound demonstrated strong tumor regression in PDX models harboring EGFR mutations [3]. It showed good oral bioavailability, sustained target inhibition due to irreversible binding, and was well-tolerated with minimal wild-type EGFR-related toxicity at efficacious doses [4].

Clinical Relevance and Development Status

This compound has demonstrated meaningful clinical activity, particularly in addressing the T790M resistance mutation.

  • Efficacy in T790M+ NSCLC: In a Phase 1 study, treatment-naive patients with EGFR T790M-positive tumors achieved an objective response rate (ORR) of 50% and a disease control rate (DCR) of 84% [1].
  • Activity in Brain Metastases: this compound shows promise in treating CNS involvement. In one study, over 50% of patients with baseline brain metastases showed resolution of brain lesions, and few patients without baseline metastases developed new brain lesions [5].
  • Current Status: While early-phase trials demonstrated promising efficacy and a manageable safety profile [5] [3], several later-stage trials have been terminated or withdrawn for strategic business reasons not related to safety [6] [7].

Key Differentiating Factors

This compound belongs to a class of third-generation EGFR TKIs. Its key differentiating factors in research and development have been its mutant selectivity, which may predict a better safety profile, and its efficacy in the central nervous system.

References

Nazartinib EGFR mutant selective inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Nazartinib was designed to covalently and irreversibly bind to the ATP-binding pocket of mutant EGFRs [1]. It preferentially inhibits mutated forms of EGFR, including the T790M resistance mutation, while largely sparing the wild-type (WT) EGFR [1] [2].

This mutant-selectivity is its key advantage, leading to a wider therapeutic window and potentially reducing off-target toxicities like skin rash and diarrhea commonly associated with earlier-generation EGFR TKIs [2] [3]. The following diagram illustrates its mechanism of action and the downstream consequences.

G This compound This compound Mutant_EGFR Mutant EGFR (ex19del, L858R, T790M) This compound->Mutant_EGFR  Covalently Binds & Inhibits WT_EGFR Wild-Type EGFR This compound->WT_EGFR  Minimal Inhibition Apoptosis Induction of Apoptosis & Tumor Regression This compound->Apoptosis  Leads to Signaling Downstream Signaling (PI3K-AKT, RAS-RAF-MEK-ERK) Mutant_EGFR->Signaling  Constitutively Activates Cell_Proliferation Uncontrolled Cell Proliferation & Tumor Growth Signaling->Cell_Proliferation

Quantitative Efficacy and Selectivity Profile

This compound demonstrates potent activity against various EGFR mutations in preclinical models. The table below summarizes its inhibitory concentration (IC₅₀) values from a comparative study in Ba/F3 cell lines [2].

EGFR Mutation This compound IC₅₀ (nM) Osimertinib IC₅₀ (nM) Afatinib IC₅₀ (nM) Erlotinib IC₅₀ (nM)
L858R + T790M 5.1 0.9 179 >10000
ex19del + T790M 52 3.1 146 3429
L858R 35 6.2 0.6 30
ex19del 66 7.9 0.6 73
L861Q 116 35.8 3.6 410
G719S 91.2 158 1.5 101
Wild-Type 1031 516 30 638

This data shows that this compound is highly potent against the classic T790M resistance mutations. Its higher IC₅₀ against wild-type EGFR confirms its mutant-selective profile [2].

Key Experimental Protocols

For researchers, understanding the methodologies used to generate this data is crucial.

  • In Vitro Cell Viability/Proliferation Assay (MTS Assay): Ba/F3 cells transduced with specific mutant EGFRs are seeded in 384-well plates. Serial dilutions of this compound are added, and after 2-3 days, cell viability is measured using reagents like CellTiter-Glo or MTS. Luminescence or absorbance is normalized to DMSO-treated controls to calculate IC₅₀ values [4] [2].
  • In Vivo Efficacy Study (Mouse Xenograft Model): Immunodeficient mice (e.g., Foxn1 nude) are implanted with human cancer cells harboring EGFR mutations (e.g., H1975: L858R/T790M). Mice are randomized into groups receiving either a vehicle control or this compound formulated in a suspension (e.g., 0.5% methylcellulose, 0.5% Tween 80) via oral gavage. Tumor volumes are measured regularly with calipers and calculated using the formula: (length × width²)/2. Efficacy is reported as %T/C (tumor volume of treated/control) or tumor regression [4].

Clinical Development Status

This compound advanced into several clinical trials for EGFR-mutant NSCLC, including phase I/II and phase II studies [5] [6] [7]. However, according to the most current data, its development for NSCLC and solid tumors has been discontinued [8]. Recent trial updates indicate terminations due to business reasons and slow accrual, not safety concerns [6] [8].

Key Insights for Researchers

  • Comparative Efficacy: Preclinical head-to-head comparisons suggest that while both are third-generation inhibitors, osimertinib showed lower IC₅₀ values for classic EGFR mutations (ex19del, L858R ± T790M) than this compound [2].
  • Mutation-Specific Sensitivity: The efficacy of this compound, like other EGFR TKIs, varies significantly by mutation type. It is highly potent against classic T790M mutations but shows reduced activity (higher IC₅₀) against some uncommon mutations like G719S or L861Q, especially when combined with T790M [2].
  • Research Use: Chemical suppliers offer this compound for "research use only," highlighting its ongoing value as a tool compound for investigating EGFR biology and resistance mechanisms [4] [9].

This compound represents a scientifically significant step in mutant-selective EGFR inhibitor design. Its detailed preclinical profile provides a valuable benchmark for ongoing research, even though it did not progress to clinical approval.

References

Nazartinib structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Experimental & Preclinical Data

For researchers, quantitative data from key experiments provides insight into Nazartinib's efficacy and selectivity profile.

Table 1: Cellular Activity (In Vitro) Findings from cell-based assays demonstrate this compound's potency against common EGFR mutations. [1] [2] [3]

Cell Line EGFR Mutation(s) Assay Type EC₅₀ / IC₅₀ (nM)
H3255 L858R pEGFR Inhibition (3h) 5 nM
HCC827 ex19del pEGFR Inhibition (3h) 1 nM
H1975 L858R/T790M pEGFR Inhibition (3h) 3 nM
H1975 L858R/T790M Cell Proliferation 25 nM
HCC827 ex19del Cell Proliferation 11 nM
H3255 L858R Cell Proliferation 9 nM
HaCaT Wild-Type pEGFR Inhibition (3h) 160.6 nM
Ba/F3 ex19del Cell Viability 66 nM
Ba/F3 L858R/T790M Cell Viability 5.1 nM
Ba/F3 Wild-Type Cell Viability 1031 nM

Table 2: In Vivo Efficacy Data from mouse xenograft models show this compound's antitumor activity. [1] [3]

Model EGFR Mutation Dosage & Route Outcome (Tumor/Control % or Regression)
H1975 Xenograft L858R/T790M 50 mg/kg, p.o. Near complete tumor cell regression
H1975 Xenograft L858R/T790M 100 mg/kg, p.o. -80% (Regression)
H1975 Xenograft L858R/T790M 30 mg/kg, p.o. -61% (Regression)
H1975 Xenograft L858R/T790M 10 mg/kg, p.o. 29% (T/C volume)

Key Experimental Protocols

The methodologies below are critical for replicating the key findings on this compound's activity.

Cellular Viability and Proliferation Assay (from MCE) [3]

  • Cell Lines: H3255, HCC827, H1975, BaF3, and TKI-resistant lines (e.g., MGH134).
  • Seeding: Plate 500 cells/well in solid white 384-well plates in maintenance media.
  • Compound Treatment: Transfer serially diluted compounds to cells.
  • Incubation: Incubate for 3 days (2 days for BaF3 cells).
  • Viability Measurement: Use CellTiter-Glo or Bright-Glo Luciferase Assay System. Luminescent readout is normalized to 0.1% DMSO-treated cells.

In Vivo Efficacy Study (from MCE) [3]

  • Animal Model: Foxn1 nude mice bearing H1975 tumors.
  • Randomization: Randomize mice upon reaching established tumors.
  • Compound Formulation: Formulate this compound in 0.5% Methylcellulose (MC), 0.5% Tween 80 suspension.
  • Administration: Administer by oral gavage at a dosing volume of 10 μL/g of body weight.
  • Monitoring: Monitor body weight daily. Measure tumor sizes three times weekly using calipers, calculating volume with the formula: (length × width × width) / 2.

Mechanism of Action and Signaling Pathway

This compound acts by covalently and irreversibly binding to the ATP-binding pocket of mutant EGFR, inhibiting downstream signaling and leading to cell death in EGFR-driven cancers. [4] [2] The following diagram illustrates this pathway and this compound's site of action.

G Mutant_EGFR Mutant EGFR (e.g., L858R, T790M) ATP ATP Binding Mutant_EGFR->ATP Constitutive Activation Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) ATP->Downstream Triggers CellOutcomes Cell Survival Proliferation Downstream->CellOutcomes Promotes This compound This compound This compound->Mutant_EGFR Covalent Binding (Inhibits)

This compound inhibits constitutively active mutant EGFR signaling.

Clinical Development Status

This compound has been evaluated in clinical trials for EGFR-mutant NSCLC [5] [6].

  • Phase 2 Results: In a phase 2, single-arm study of treatment-naive patients, this compound (150 mg once daily) showed an objective response rate (ORR) of 69% and a median progression-free survival (PFS) of 18 months [6].
  • Clinical Trial Status: Several clinical trials have been completed or terminated, including a phase 3 trial that was withdrawn and a phase 1/2 trial that was completed [5].

References

Mutational Efficacy & Therapeutic Windows

Author: Smolecule Technical Support Team. Date: February 2026

A direct comparative study characterized the efficacy of Nazartinib against a panel of clinically relevant EGFR mutations, providing crucial data for mutation-specific application. The core of this analysis often involves calculating a Selectivity Index (SI), which is the ratio of the IC50 in wild-type (WT) EGFR cells to the IC50 in mutant EGFR cells. A higher SI indicates a wider therapeutic window, targeting cancer cells while sparing those with WT EGFR [1].

The table below summarizes key efficacy data from this study [1].

EGFR Mutation Type Specific Genotype This compound IC50 (nM) Osimertinib IC50 (nM) Key Comparative Findings
Classic (without T790M) Ex19Del / L858R ~10-30 (Comparable to Erlotinib) ~1-5 (Lower than this compound) Osimertinib more potent; both have high SI.
Classic (with T790M) Ex19Del+T790M / L858R+T790M ~10-30 ~1-5 Osimertinib more potent; both effective against T790M.
Uncommon (with T790M) G719S + T790M / L861Q + T790M ~100 ~100 10 to 100-fold lower sensitivity vs. classic+T790M.
Exon 20 Insertions e.g., A763_Y764insFQEA, D770_N771insSVD Varies by subtype Varies by subtype This compound and Osimertinib show similar, potent efficacy.

Preclinical Models of Acquired Resistance

Resistance to third-generation EGFR-TKIs like this compound is a major clinical challenge. Preclinical models, primarily generated by exposing sensitive cell lines to increasing drug concentrations, have identified several bypass track resistance mechanisms. The following diagram outlines the key pathways and experimental approaches used to identify them [2].

G Start This compound-Sensitive Cell Line (e.g., PC9) Method Treatment Method: Dose Escalation Start->Method Resistant Acquired Resistance Model Method->Resistant MAPK MAPK Pathway Activation Resistant->MAPK PI3K PI3K Pathway Activation Resistant->PI3K AlternativeRTK Alternative RTK Activation Resistant->AlternativeRTK Phenotypic Phenotypic Transformation Resistant->Phenotypic MAPK_Alterations Genetic Alterations: NRAS/KRAS/HRAS mutations BRAF mutations MAPK1 gain MAPK->MAPK_Alterations PI3K_Alterations Genetic Alterations: MET amplification PI3K->PI3K_Alterations AXL AXL Overexpression AlternativeRTK->AXL MET MET Amplification AlternativeRTK->MET EMT Epithelial-Mesenchymal Transition (EMT) Phenotypic->EMT

Experimental modeling of this compound resistance reveals key bypass mechanisms [2].

These resistance mechanisms identified in models suggest several combinatorial strategies to overcome resistance, which have been tested preclinically [2]:

  • MET amplification: Combination of this compound with MET inhibitors (Crizotinib, SGX523).
  • NRAS mutation/MAPK activation: Combination of this compound with MEK inhibitors (Selumetinib, Trametinib).
  • AXL overexpression: Combination of this compound with AXL inhibitors (R428, ONO-7475).
  • EMT and Src activation: Combination of this compound with Src inhibitors (Dasatinib, Bosutinib).

Interpretation Guide for Researchers

  • Evaluate Models in Context: The resistance mechanisms observed in cell line models (e.g., high prevalence of NRAS alterations) do not always perfectly mirror the prevalence found in clinical samples from patients [2]. These models are excellent for identifying biologically plausible pathways and testing combination therapies.
  • Leverage Direct Comparisons: The quantitative data comparing this compound and Osimertinib is valuable for understanding their relative profiles, but it is from a 2017 study [1]. The field has advanced, and Osimertinib is now the established third-generation TKI, making this data more relevant for understanding the drug's historical context and mechanism rather than for direct clinical translation.
  • Note Clinical Status: Much of the identified preclinical research on this compound is several years old. Recent clinical trial updates indicate that Novartis has terminated several studies for business reasons or slow accrual [3]. This suggests that the clinical development of this compound has likely been deprioritized.

References

Nazartinib investigational drug status

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Status and Outcomes

The clinical development path for nazartinib has seen significant changes, with several studies stopped early.

Trial Focus / Identifier Phase Status Key Findings / Reasons
First-line NSCLC (NCT03529084) Phase 3 Withdrawn [1] Compared this compound vs. erlotinib/gefitinib; trial withdrawn (no results posted).
Combination Therapies (NCT03207838) Phase 1 Terminated Studied this compound with other targeted agents; terminated for business reasons, not safety [2].
Combination with Gefitinib Phase 2 Terminated Terminated due to slow accrual [2].
Combination with Trametinib (EATON) Phase 1 Completed Preliminary efficacy was limited in heavily pre-treated population [2].
Combination with Capmatinib Phase 1/2 Completed Showed antitumor activity and an acceptable safety profile in EGFR-TKI-resistant NSCLC [2].
Core Monotherapy Study (NCT02108964) Phase 1/2 Completed Established recommended Phase 2 dose (150 mg) and demonstrated efficacy [2] [3].

The most comprehensive data comes from the completed Phase 1/2 study (NCT02108964) [3]. Key quantitative results from this trial are summarized below.

Outcome Measure Result in T790M+ Patients (3rd-gen TKI Naive)
Confirmed Objective Response Rate (ORR) 51% (83 out of 162 patients) [3]
Disease Control Rate (DCR) 89% (144 out of 162 patients) [3]
Median Duration of Response (DoR) 11.0 months [3]
Median Progression-Free Survival (PFS) 9.1 months [3]
Recommended Phase 2 Dose 150 mg, taken orally once daily [3]

Mechanism of Action and Experimental Evidence

This compound was designed as a potent, irreversible inhibitor that selectively targets mutant forms of the EGFR while sparing the wild-type protein, which was intended to improve the therapeutic window and reduce side effects like skin rash [4] [3].

EGFR EGFR Mutant_EGFR Mutant EGFR (Activating + T790M) Constitutive_Signaling Constitutive_Signaling Mutant_EGFR->Constitutive_Signaling WT_EGFR Wild-Type EGFR Normal_Signaling Normal_Signaling WT_EGFR->Normal_Signaling Minimal Inhibition This compound This compound This compound->Mutant_EGFR Irreversible Binding Constitutive_Signing Constitutive_Signing Uncontrolled_Proliferation Uncontrolled_Proliferation Constitutive_Signing->Uncontrolled_Proliferation

This compound's mutant-selective mechanism of action.

Research Implications and Future Directions

Based on the available data, the future of this compound as a single agent appears limited. However, research has pivoted towards understanding its potential in combination therapies:

  • Biomarker-Driven Approaches: Recent findings suggest that a comprehensive biomarker-driven strategy may be needed to identify patient subpopulations most likely to benefit from this compound combinations [2].
  • Focus on Resistance: Research efforts may be focused on overcoming resistance to earlier-generation EGFR TKIs, particularly in specific genomic contexts.

The journey of this compound highlights the challenges in oncology drug development, where promising early and mid-stage data must be confirmed in large, definitive Phase 3 trials for a drug to reach the market.

References

Nazartinib clinical trial protocol

Author: Smolecule Technical Support Team. Date: February 2026

Nazartinib at a Glance

This compound (EGF816) is an oral, covalent (irreversible), and mutant-selective EGFR tyrosine kinase inhibitor. It was designed to target both the activating mutations (like L858R and exon 19 deletions) and the resistance T790M mutation in non-small cell lung cancer (NSCLC), while sparing the wild-type EGFR to reduce off-target toxicities [1] [2] [3].

Clinical Trial Efficacy and Safety Data

The following tables summarize the key findings from a phase 2, single-arm, open-label study investigating this compound as a first-line treatment for patients with EGFR-mutant advanced NSCLC [4] [5].

Table 1: Key Efficacy Outcomes (Phase 2 Study)

Outcome Measure Result (All Patients, n=45) Result (Patients with Baseline Brain Mets, n=18)
Overall Response Rate (ORR) 69% (95% CI, 53-82) 67% (95% CI, 41-87)
Median Progression-Free Survival (PFS) 18 months (95% CI, 15-NE) 17 months (95% CI, 11-21)
Median Overall Survival (OS) Not Reached (56% at 33 months) Not Reported
Disease Control Rate 91% Not Reported

Table 2: Key Safety Outcomes (Phase 2 Study)

Category Details
Most Frequent Adverse Events (≥25%, all grades) Diarrhea (47%), Maculopapular rash (38%), Pyrexia (29%), Cough (27%), Stomatitis (27%)
Treatment Discontinuation due to Progressive Disease 42% (19/45 patients)
Treatment Discontinuation due to Other Reasons 16% (7/45 patients)

Experimental Protocol Details

Here is a summary of the clinical trial protocol based on the published study [6] [4] [5].

  • Study Design: Prospective, multicenter, open-label, phase 2 trial.
  • Patient Population: Treatment-naive adults with histologically confirmed stage IIIB/IV EGFR-mutant NSCLC (including L858R, ex19del, or other rare sensitizing mutations). Patients with stable and treated brain metastases were eligible.
  • Intervention: Oral this compound at a dose of 150 mg, once daily.
  • Primary Endpoint: Blinded Independent Review Committee (BIRC)-assessed Overall Response Rate (ORR) per RECIST v1.1.
  • Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), Overall Survival (OS), safety, and antitumor activity in the central nervous system (CNS).

Molecular Mechanism of Action

The diagram below illustrates how this compound works at a molecular level to inhibit the EGFR signaling pathway, which is crucial for cancer cell proliferation and survival.

nazartinib_mechanism EGFR Mutant EGFR (L858R/T790M) Invisible EGFR->Invisible ATP ATP This compound This compound This compound->EGFR Irreversibly Inhibits Signaling Downstream Signaling (PI3K-AKT, Ras-MAPK) Outcomes Uncontrolled Cell Proliferation & Survival Signaling->Outcomes Invisible->ATP  Binds Invisible->Signaling  Activates

[caption] this compound covalently binds to and inhibits mutant EGFR, blocking oncogenic signaling.

This compound acts by covalently and irreversibly binding to a specific site on the mutant EGFR protein (including the T790M resistance mutation). This action competes with ATP binding, which is essential for the kinase activity of EGFR. By inhibiting this activity, this compound effectively blocks the downstream PI3K-AKT and Ras-MAPK signaling pathways, which are responsible for promoting cancer cell proliferation, survival, and metastasis [1] [2] [3]. Its mutant-selectivity results in less inhibition of wild-type EGFR, which is associated with a reduced severity of side effects like skin rash compared to earlier-generation TKIs [3].

References

⚬ Nazartinib (EGF816): Core Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Nazartinib is classified as a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. Its core mechanism involves covalently binding to and inhibiting mutant forms of EGFR, including both the activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation [1] [2]. It was designed to have approximately 60-fold greater selectivity for mutant EGFR over wild-type EGFR, which aims to improve the therapeutic window by reducing off-target toxicities [1].

⚬ Clinical Evidence and Efficacy Data

The following table summarizes key efficacy data from a phase 2 study of this compound as a first-line treatment in patients with advanced, EGFR-mutant NSCLC [3].

Efficacy Parameter Result (Phase 2, First-Line)
Objective Response Rate (ORR) 69% (as assessed by Blinded Independent Review Committee)
Disease Control Rate (DCR) 91%
Median Duration of Response (DOR) 25.0 months
Median Progression-Free Survival (PFS) 18.0 months
Overall Survival (OS) Median OS not reached at 30-month follow-up; 56% of patients alive at 33 months

This study involved 45 treatment-naive patients, a notable 42% of whom had baseline brain metastases [3]. The activity against central nervous system (CNS) metastases is a critical characteristic of third-generation EGFR TKIs.

⚬ Analytical and Metabolic Profile

Recent research has focused on characterizing the metabolic profile of this compound. One study developed a rapid and specific UPLC-MS/MS method for its quantification in human liver microsomes (HLMs), validating it according to US FDA guidelines [4].

The table below outlines key metabolic stability parameters and findings from this preclinical investigation:

Parameter Finding
Analytical Technique UPLC-MS/MS
Matrix Human Liver Microsomes (HLMs)
Linear Range 1 - 3000 ng/mL
LLOQ (Lower Limit of Quantification) 0.39 ng/mL
*In Vitro* Half-Life (t₁/₂) 17.44 minutes
Intrinsic Clearance 46.48 mL/min/kg
Identified Structural Alert Dimethylamino-butenoyl moiety

The study concluded that the dimethylamino-butenoyl moiety is a site of metabolic bioactivation and potential instability. It suggested that modifying this part of the molecule could improve the metabolic stability and safety profile of future drug derivatives [4].

⚬ Current Development Status and Combination Strategies

According to recent clinical trial updates, several studies involving this compound have been terminated or completed. A phase I/II trial of this compound in adult patients with EGFR-mutant solid malignancies has been completed [5]. Other trials, including a phase II study of this compound and Gefitinib, were terminated early due to slow accrual [5]. A phase I trial of this compound in combination with other targeted agents for EGFR-mutant NSCLC was terminated for business reasons, not safety concerns [5].

Research into combination therapies has continued. A phase I/II study investigated this compound plus capmatinib (a MET inhibitor) in patients with EGFR-TKI-resistant NSCLC, showing antitumor activity and an acceptable safety profile [5]. Another phase I trial (EATON) explored this compound with trametinib (a MEK inhibitor), but reported that preliminary efficacy in a heavily pre-treated population was limited without biomarker selection [5].

⚬ Mechanistic Pathway of this compound

The following diagram illustrates the mechanism of action of this compound within the EGFR signaling context.

G Ligand EGF Ligand EGFR Mutant EGFR (e.g., L858R, T790M, ex19del) Ligand->EGFR Binds Downstream1 PI3K/AKT/mTOR Pathway EGFR->Downstream1 Activates Downstream2 RAS/RAF/MEK/ERK Pathway EGFR->Downstream2 Activates CellProcess Cell Proliferation & Survival Downstream1->CellProcess Downstream2->CellProcess This compound This compound (EGF816) This compound->EGFR Irreversibly Inhibits

This compound covalently binds to and blocks signaling from mutant EGFR, inhibiting downstream pathways that drive tumor cell proliferation and survival. [1] [2]

Research Gaps and Future Directions

The development of this compound appears to have been deprioritized by Novartis for strategic business reasons, not due to safety or a complete lack of efficacy [5]. The available data on its clinical profile, especially its activity in the CNS, remains of scientific value. Future research could explore the structural modifications to the dimethylamino-butenoyl moiety to generate new compounds with improved metabolic stability [4]. Furthermore, the concept of overcoming resistance via rational combination therapies (e.g., with MET or MEK inhibitors) continues to be a relevant path of investigation for EGFR-mutant cancers, even if primarily pursued with other agents in the class [5].

References

Analytical & Metabolic Stability Data

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data on Nazartinib's metabolic stability, derived from studies in Human Liver Microsomes (HLMs), is summarized in the table below [1].

Parameter Value Experimental Context
In Vitro Half-Life (t₁/₂) 17.44 minutes Human Liver Microsomes (HLMs)
Intrinsic Clearance (Clᵢₙₜ) 46.48 mL/min/kg Human Liver Microsomes (HLMs); predictive of high hepatic clearance.
LLOQ (Sensitivity) 0.39 ng/mL Lower Limit of Quantification for the UPLC-MS/MS method.
Linearity Range 1 - 3000 ng/mL Calibration curve for the UPLC-MS/MS analytical method.

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the available literature.

UPLC-MS/MS Bioanalytical Method for NZT Quantification in HLMs

This method was designed to be rapid, specific, and environmentally friendly [1].

  • Chromatography: Utilized an isocratic mobile phase with a low flow rate of 0.4 mL/min and a low concentration of acetonitrile, contributing to its "green" credentials.
  • Detection: Mass spectrometry was used for detection.
  • Run Time: The method featured a short elution time of 1 minute.
  • Validation: The method was validated according to US-FDA bioanalytical method validation guidelines. It demonstrated excellent inter-day and intra-day accuracy and precision, with ranges of -4.33% to 4.43% and -2.78% to 7.10%, respectively [1].
Assessment of Metabolic Stability

The stability of this compound against metabolic degradation was evaluated in vitro and supported by in silico tools [1].

  • In Vitro Incubation: NZT was incubated with Human Liver Microsomes (HLMs). The rate of NZT depletion over time was monitored using the validated UPLC-MS/MS method to calculate the in vitro half-life and intrinsic clearance.
  • In Silico Modeling: The StarDrop software package (which includes the P450 module) was used to predict metabolic "soft spots." This was quantified using the Composite Site Lability (CSL) value, where a lower CSL indicates a higher likelihood of metabolic stability [1].

Computational Analysis & Structural Insights

In silico analyses provide insights into the molecular factors influencing NZT's metabolism [1].

  • Structural Alert Identification: The DEREK software was used to screen the NZT chemical structure for known structural alerts associated with metabolic liability and toxicity.
  • Bioactivation Site: Previous research identified a key bioactivation center on the NZT molecule: the carbon atom connecting the unsaturated conjugated system and the aliphatic linear tertiary amine. This site is potentially responsible for forming reactive metabolites that could lead to adverse effects [1].
  • Design Recommendation: The studies suggest that modifying the dimethylamino-butenoyl moiety during drug design could improve the metabolic stability and safety profile of future derivatives [1].

Visualizing the Metabolic Stability Workflow

The following diagram illustrates the integrated in vitro and in silico approach used to characterize this compound's metabolic stability.

workflow Start This compound (NZT) InSilico In Silico Analysis (StarDrop/DEREK) Start->InSilico InVitro In Vitro Experiment (HLM Incubation) Start->InVitro Insight Structural Insight & Design Recommendation InSilico->Insight Identifies Alert Analytical UPLC-MS/MS Analysis InVitro->Analytical Data PK Parameters (t½, Clᵢₙₜ) Analytical->Data Data->Insight Feeds

Integrated workflow for assessing this compound's metabolic stability combines computational and experimental methods.

Key Clinical Context

  • Clinical Status: this compound is an irreversible, mutant-selective third-generation EGFR TKI that has been investigated in Phase II clinical trials for EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) [1] [2] [3].
  • Therapeutic Role: It was designed to target EGFR-activating mutations (e.g., L858R, ex19del) and the T790M resistance mutation, while sparing the wild-type EGFR to reduce off-target toxicity [3].
  • Recommended Phase 2 Dose: The established dose for clinical studies is 150 mg taken orally once daily [3].

Knowledge Gaps and Future Directions

It's important to note that the search results currently lack a full pharmacokinetic profile from human clinical trials. Key parameters such as Cmax, Tmax, AUC, volume of distribution, and human plasma half-life were not available in the retrieved documents. Future research, including completed clinical trial reports, would be needed to provide this comprehensive dataset.

References

Quantitative Efficacy Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical and clinical studies provide quantitative data on nazartinib's potency and efficacy.

In Vitro Potency Against EGFR Mutations

Research using engineered Ba/F3 cell lines helps characterize the drug's potency (IC50) against various EGFR mutations. A lower IC50 indicates greater potency [1].

EGFR Mutation This compound IC50 (nM) Osimertinib IC50 (nM)
Exon 19 deletion 66 7.9
L858R 35 6.2
Exon 19 del + T790M 52 3.1
L858R + T790M 5.1 0.9
G719S 91.2 158
L861Q 116 35.8
Wild-Type 1031 516
Clinical Efficacy in Trials
Clinical Context Patient Population Key Efficacy Outcome Result
Phase 1 Study [2] T790M-positive NSCLC, naive to 3rd-gen TKI Confirmed Objective Response Rate (ORR) 51% (83/162)
Disease Control Rate (DCR) 89% (144/162)
Median Duration of Response (DOR) 11.0 months
Phase 2 Study [3] Treatment-naive, EGFR-mutant (e.g., L858R, ex19del) NSCLC Blinded Independent Review Committee (BIRC) ORR 69% (95% CI, 53-82)
Median Progression-Free Survival (PFS) 18 months (95% CI, 15-NE)
Patients with baseline brain metastases (n=18) ORR: 67%; Median PFS: 17 months

Mechanism of Action and Signaling Pathway

This compound exerts its effects by covalently and irreversibly binding to the ATP-binding pocket of mutant EGFR, thereby blocking the signaling pathways that drive cancer cell growth and survival [4] [2]. The following diagram illustrates this mechanism and the key pathways it affects.

g This compound Inhibits Mutant EGFR Signaling cluster_normal Normal EGFR Signaling cluster_mutant EGFR-Mutant NSCLC (e.g., ex19del, L858R, T790M) cluster_inhibition This compound Action EGF EGF Ligand WT_EGFR Wild-Type EGFR EGF->WT_EGFR Dimerization Receptor Dimerization & Autophosphorylation WT_EGFR->Dimerization Downstream Downstream Signaling (PI3K-AKT, RAS-RAF-MEK-ERK) Dimerization->Downstream Cellular_Response Cell Proliferation Survival, Differentiation Downstream->Cellular_Response Inhibition Inhibition of Tyrosine Kinase Activity Mutant_EGFR Mutant EGFR (Constitutively Active) Constitutive_Signaling Constitutive Signaling (Ligand-Independent) Mutant_EGFR->Constitutive_Signaling Binding Irreversible Covalent Binding to Mutant EGFR Cancer_Growth Uncontrolled Cell Proliferation & Survival Constitutive_Signaling->Cancer_Growth This compound This compound (EGF816) This compound->Binding Binding->Inhibition Inhibition->Downstream  Inhibits Inhibition->Constitutive_Signaling  Inhibits Blocked_Growth Suppressed Tumor Growth & Cell Death Inhibition->Blocked_Growth

This compound Mechanism: this compound selectively and irreversibly binds to mutant EGFR, inhibiting its tyrosine kinase activity and blocking downstream oncogenic signaling pathways.

Key Experimental Models & Protocols

The pharmacodynamic profile of this compound was established through specific preclinical experimental models.

Experimental Element Description
Common In Vitro Model Ba/F3 cell lines (murine pro-B cells) engineered to be IL-3 independent by transducing them with human EGFR containing specific mutations (e.g., exon19del, L858R, T790M, G719S, L861Q) [1].
Common In Vivo Model Patient-derived xenograft (PDX) models, where tumor tissue from NSCLC patients with known EGFR mutations is implanted into immunodeficient mice [2].
Key Efficacy Assay Cell Viability/Proliferation Assay (MTS Assay): Measures the half-maximal inhibitory concentration (IC50) of this compound required to kill 50% of the engineered Ba/F3 cells. This quantifies drug potency [1].
Key Selectivity Assessment Comparing the IC50 values from the MTS assay between Ba/F3 cells expressing mutant EGFR and those expressing wild-type EGFR. A higher IC50 in wild-type cells indicates a wider therapeutic window and less toxicity to healthy cells [1].
Key Pharmacodynamic Assay Immunoblotting (Western Blot): Used to assess the inhibition of phosphorylated EGFR (pEGFR) and its key downstream signaling proteins (e.g., pERK, pAKT) in tumor cells or xenograft tissues after this compound treatment [2].

Conclusion for Researchers

This compound represents a clinically validated, mutant-selective EGFR TKI designed to overcome T790M-mediated resistance. Its key pharmacodynamic advantage lies in its significant selectivity for mutant EGFR over wild-type, a feature mechanistically linked to a potentially improved safety profile. Although another third-generation TKI, osimertinib, has achieved broader clinical adoption and shows greater in vitro potency for some classic mutations [1], this compound's distinct structure and demonstrated efficacy, including meaningful activity in the central nervous system, make it a compound of continued research interest, particularly in combinatorial regimens [2].

References

Nazartinib drug class third-generation EGFR TKI

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Efficacy Across EGFR Mutations

In vitro studies directly comparing nazartinib with other EGFR-TKIs reveal that its potency varies significantly depending on the specific EGFR mutation present. The data below, primarily from cellular models (e.g., Ba/F3 cells), provide insights for researchers on mutation-specific sensitivity [1] [2].

EGFR Mutation Type Example Mutations This compound IC50 (nM) Comparative Notes vs. Osimertinib
Classic Activating Ex19del 66 nM [1] Less potent (higher IC50) than osimertinib (7.9 nM) [1].
L858R 35 nM [1] Less potent than osimertinib (6.2 nM) [1].
Classic + T790M Ex19del + T790M 52 nM [1] Significantly less potent than osimertinib (3.1 nM) [1].
L858R + T790M 5.1 nM [1] Less potent than osimertinib (0.9 nM) [1].
Uncommon Mutations G719S 91.2 nM [1] Afatinib showed lowest IC50 (1.5 nM) [1].
L861Q 116 nM [1] Afatinib showed lowest IC50 (3.6 nM) [1].
Exon 20 Insertions A763_Y764insFQEA 78 nM [1] Osimertinib and this compound showed similar, moderate efficacy [1] [2].
D770_N771insNPG 84 nM [1] Osimertinib and this compound showed similar, moderate efficacy [1] [2].
Resistance Triple Mutant Ex19del + T790M + C797S 2146 nM [1] Both 3rd-gen TKIs ineffective when C797S is in cis [3].

Clinical Trial Summary

A phase 2, single-arm, open-label study investigated first-line this compound (150 mg once daily) in 45 patients with untreated, advanced EGFR-mutant (Ex19del or L858R) NSCLC [4].

Clinical Outcome Result (Per BIRC Assessment)
Overall Response Rate (ORR) 69% (31 of 45 patients)
Disease Control Rate (DCR) 91% (41 of 45 patients)
Median Duration of Response (DOR) 25.0 months
Median Progression-Free Survival (PFS) 18.0 months

Analytical Protocol for Metabolic Stability

This UPLC-MS/MS method was developed for quantifying this compound in human liver microsomes (HLM), crucial for assessing its metabolic stability during drug development [5].

  • Method: UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)
  • Biological Matrix: Human Liver Microsomes (HLM)
  • Sample Preparation: Protein precipitation is typically used.
  • Chromatography:
    • Mobile Phase: Isocratic elution (specific solvents not detailed in results).
    • Flow Rate: 0.4 mL/min (optimized for speed and green chemistry).
    • Run Time: 1 minute (indicating rapid analysis).
  • Mass Spectrometry: Detection and quantification via multiple reaction monitoring (MRM).
  • Validation:
    • Linearity: 1 - 3000 ng/mL.
    • LLOQ (Lower Limit of Quantification): 0.39 ng/mL.
    • Intra-day Accuracy/Precision: -2.78% to 7.10%.
    • Inter-day Accuracy/Precision: -4.33% to 4.43%.
  • Metabolic Stability Application:
    • This compound is incubated with HLM and NADPH cofactor.
    • Samples are taken at time points (e.g., 0, 5, 15, 30 min).
    • The UPLC-MS/MS method quantifies parent drug depletion over time.
    • Results: In vitro half-life (t₁/₂) = 17.44 min; Intrinsic clearance (Clint) = 46.48 mL/min/kg [5].

Mechanisms of Resistance to this compound

Resistance mechanisms to third-generation EGFR-TKIs like this compound are complex. The diagram below outlines the primary documented pathways.

G This compound This compound Resistance Resistance This compound->Resistance AlteredEGFR AlteredEGFR Resistance->AlteredEGFR BypassPathways BypassPathways Resistance->BypassPathways DownstreamActivation DownstreamActivation Resistance->DownstreamActivation HistologicalTransformation HistologicalTransformation Resistance->HistologicalTransformation TertiaryMutations Tertiary Mutations (e.g., C797S) AlteredEGFR->TertiaryMutations EGFR_Amp EGFR Amplification AlteredEGFR->EGFR_Amp MET_Amp MET Amplification BypassPathways->MET_Amp HER2_Amp HER2 Amplification BypassPathways->HER2_Amp KRAS_Mut KRAS Mutations DownstreamActivation->KRAS_Mut PIK3CA_Mut PIK3CA Mutations DownstreamActivation->PIK3CA_Mut SCLC_Trans SCLC Transformation HistologicalTransformation->SCLC_Trans

The resistance mechanisms illustrated above are based on studies of third-generation EGFR-TKIs as a class [3].

Current Development Status

This compound has been investigated in phase I/II clinical trials. However, its development as a standalone third-generation EGFR TKI was halted, and it is not approved for clinical use [4] [6]. Research has shifted towards investigating its potential in combination therapies, such as with the MET inhibitor capmatinib or the immune checkpoint inhibitor nivolumab [7] [6].

References

Nazartinib Irreversible Binding to C797 Residue: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Significance

Nazartinib (developmental codes EGF816 or NVS-816) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) characterized by its irreversible, covalent binding mechanism that specifically targets cysteine 797 (C797) within the ATP-binding pocket of EGFR. This mutant-selective inhibitor was designed to overcome the major resistance mechanism T790M ("gatekeeper" mutation) that emerges following treatment with first- and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC) patients. This compound demonstrates approximately 60-fold greater selectivity for mutant EGFR variants (including L858R, exon 19 deletions, and T790M mutations) compared to wild-type EGFR, potentially mitigating dose-limiting toxicities associated with wild-type EGFR inhibition such as skin rash and diarrhea [1] [2].

The development of this compound represents a strategic advance in targeted cancer therapy, addressing the critical clinical need for effective treatments after failure of earlier generation TKIs. Its covalent binding mechanism enables sustained target inhibition despite the increased ATP affinity conferred by resistance mutations [3]. This compound has undergone extensive clinical evaluation, with phase I/II trials demonstrating promising efficacy in EGFR-mutant NSCLC patients, including those with baseline brain metastases [4].

Table: Key Characteristics of this compound

Parameter Specification
Designation This compound (EGF816)
Generation Third-generation EGFR-TKI
Binding Mechanism Irreversible covalent inhibition
Primary Target C797 residue in EGFR kinase domain
Mutant Selectivity ~60-fold preference for mutant vs. wild-type EGFR
Key Indications EGFR-mutant NSCLC with T790M resistance mutation
Development Status Phase II clinical trials completed

Molecular Mechanism of Action

Irreversible Binding to C797 Residue

This compound functions through covalent bond formation with the thiol group of cysteine 797 located within the ATP-binding pocket of the EGFR kinase domain. This mechanism involves an initial non-covalent recognition phase where the inhibitor's scaffold positions a reactive Michael acceptor group in proximity to C797, followed by nucleophilic attack by the cysteine thiolate, resulting in permanent covalent bond formation [3] [5]. This irreversible binding is particularly advantageous for overcoming the T790M resistance mutation, which increases ATP affinity approximately 5-fold, thereby reducing competition from cellular ATP and enabling sustained target inhibition even in the presence of this resistance mutation [3].

The structural basis for this compound's mutant selectivity stems from its optimized interactions with specific residues in mutant EGFR variants. Unlike earlier generation TKIs, this compound's pyrimidine-based scaffold effectively accommodates the steric and electronic changes induced by the T790M mutation while maintaining strong affinity for primary activating mutations (L858R and exon 19 deletions) [6]. This precise molecular recognition profile underlies its enhanced therapeutic window, as evidenced by significantly higher IC50 values against wild-type EGFR compared to mutant forms [2].

Inhibition of Downstream Signaling

Upon covalent binding to C797, this compound effectively suppresses EGFR autophosphorylation and subsequent activation of critical downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade and the PI3K-AKT-mTOR axis [6]. This dual pathway inhibition results in comprehensive suppression of proliferative and survival signals in EGFR-driven NSCLC cells, ultimately inducing cell cycle arrest and apoptosis [1].

The strategic targeting of the C797 residue represents a significant advancement in combating resistance to earlier EGFR-TKIs while maintaining favorable selectivity profiles. This approach has established this compound as a valuable therapeutic option for NSCLC patients harboring EGFR resistance mutations [3] [1].

G EGFR EGFR P1 PI3K EGFR->P1 Activates M1 RAS EGFR->M1 Activates P2 AKT P1->P2 P3 mTOR P2->P3 Survival Survival P3->Survival M2 RAF M1->M2 M3 MEK M2->M3 M4 ERK M3->M4 Proliferation Proliferation M4->Proliferation Apoptosis Apoptosis This compound This compound This compound->EGFR Irreversibly Inhibits

This compound inhibits EGFR-driven signaling pathways, suppressing proliferation and survival while promoting apoptosis.

Quantitative Profiling of this compound

Mutant-Selective Inhibition Profile

This compound demonstrates a distinct potency profile across various EGFR mutations, with particularly enhanced activity against classic EGFR mutations containing the T790M resistance substitution. Preclinical assessments using Ba/F3 cell models reveal this compound's superior selectivity for mutant EGFR forms compared to wild-type, contributing to its improved therapeutic window [2].

Table: In Vitro Potency (IC50, nM) of this compound Against EGFR Mutations

EGFR Mutation This compound Osimertinib Afatinib Erlotinib
exon19del 66 7.9 0.6 73
L858R 35 6.2 0.6 30
exon19del+T790M 52 3.1 146 3429
L858R+T790M 5.1 0.9 179 >10000
G719S 91.2 158 1.5 101
L861Q 116 35.8 3.6 410
Wild-type 1031 516 30 638

Data source: [2]

The selectivity ratio (wild-type IC50 / mutant IC50) highlights this compound's improved therapeutic window. For the L858R+T790M mutation, this compound exhibits a selectivity ratio of approximately 202 (1031/5.1), significantly higher than earlier generation inhibitors. This enhanced selectivity potentially translates to reduced off-target toxicities in clinical settings [2].

Efficacy in Uncommon EGFR Mutations

Beyond classic EGFR mutations, this compound demonstrates variable activity against less common EGFR variants. While showing moderate potency against G719S and L861Q single mutations, its efficacy diminishes when these mutations co-occur with T790M. For instance, against G719S+T790M and L861Q+T790M, this compound's IC50 values rise to 77 nM and 101 nM, respectively, representing a significant reduction in potency compared to classic T790M mutations [2].

This compound also exhibits meaningful activity against certain EGFR exon 20 insertion mutations, which typically confer resistance to earlier generation EGFR-TKIs. Specifically, against A763_Y764insFQEA, D770_N771insNPG, and A767_V769dupASV, this compound demonstrates IC50 values of 78 nM, 84 nM, and 257 nM, respectively, suggesting potential clinical utility in these genetically defined NSCLC subsets [2].

Clinical Evidence and Efficacy Data

Clinical Trial Outcomes

In a phase II, single-arm, open-label study of treatment-naive EGFR-mutant NSCLC patients, this compound demonstrated substantial clinical efficacy with an objective response rate (ORR) of 69% (95% CI: 53-82) as assessed by Blinded Independent Review Committee using RECIST v1.1 criteria. The median progression-free survival (PFS) was 18 months (95% CI: 15-not estimable), with median overall survival not reached at the time of data cutoff (median follow-up of 30 months) [4].

Notably, this compound exhibited significant central nervous system (CNS) activity in patients with baseline brain metastases (n=18), achieving an ORR of 67% (95% CI: 41-87) and median PFS of 17 months (95% CI: 11-21). Among 17 patients with brain metastases classified as non-target lesions, CNS lesions were absent/normalized in 9 patients (53%), indicating substantial intracranial efficacy. Only 2 of 27 patients without baseline brain metastases developed new brain metastases during the study, suggesting potential protective effects against CNS progression [4].

The safety profile of this compound was generally manageable, with the most frequent adverse events (≥25%, any grade) being diarrhea (47%), maculopapular rash (38%), pyrexia (29%), cough (27%), and stomatitis (27%). The incidence of severe adverse events was relatively low, supporting the favorable therapeutic window suggested by its selective inhibition profile [4].

Resistance Mechanisms

C797S Mutation

The most prominent resistance mechanism to this compound and other third-generation EGFR-TKIs is the C797S mutation, which occurs in the kinase domain and prevents covalent bond formation with the C797 residue. This serine substitution eliminates the nucleophilic thiol group necessary for covalent inhibition, reducing drug affinity and restoring ATP competitiveness [1] [6]. The C797S mutation can manifest in different configurations relative to T790M - in cis (on the same allele) or in trans (on opposite alleles) - with distinct therapeutic implications [3].

When C797S emerges in conjunction with T790M and activating mutations (creating triple mutants: Del19/T790M/C797S or L858R/T790M/C797S), this compound's efficacy is significantly compromised, with IC50 values increasing to 2146 nM and 3834 nM, respectively [2]. This represents approximately a 40-fold reduction in potency compared to the corresponding double mutants (T790M with activating mutations), highlighting the critical importance of the covalent binding mechanism for this compound's activity.

Alternative Resistance Pathways

Beyond C797S, several bypass signaling pathways can confer resistance to this compound, including:

  • MET amplification: Occurs in approximately 5-15% of resistant cases and activates parallel downstream signaling cascades [3]
  • HER2 amplification: Mimics EGFR signaling and maintains oncogenic drive despite EGFR inhibition [3]
  • BRAF mutations: Activate the MAPK pathway independently of EGFR signaling [3]
  • PIK3CA mutations: Directly stimulate the AKT-mTOR survival axis [3]
  • Phenotypic transformation: Including epithelial-mesenchymal transition (EMT) and small cell lung cancer (SCLC) transformation [3]

The heterogeneity of resistance mechanisms underscores the necessity for comprehensive molecular profiling at disease progression to inform subsequent treatment strategies.

G This compound This compound Resistance Resistance This compound->Resistance Triggers C797S C797S Mutation Resistance->C797S Bypass Bypass Pathways Resistance->Bypass Pheno Phenotypic Trans. Resistance->Pheno MET MET Amplification Bypass->MET HER2 HER2 Amplification Bypass->HER2 BRAF BRAF Mutations Bypass->BRAF PIK3CA PIK3CA Mutations Bypass->PIK3CA SCLC SCLC Trans. Pheno->SCLC EMT EMT Pheno->EMT

Resistance mechanisms to this compound include C797S mutation, bypass pathway activation, and phenotypic transformation.

Experimental Approaches for Evaluation

Key Methodologies

Cell-Based Viability Assays: Standardized MTS assays using Ba/F3 cells transduced with various EGFR mutations provide robust potency assessments. Cells are seeded in 96-well plates and treated with serial dilutions of this compound for 72 hours, followed by MTS reagent addition and absorbance measurement at 490nm. Dose-response curves are generated to calculate IC50 values [2].

Therapeutic Window Determination: The selectivity index is calculated by comparing IC50 values from wild-type EGFR-expressing cells versus mutant EGFR-expressing cells. This ratio (WT IC50 / mutant IC50) provides a quantitative measure of mutant selectivity [2].

X-ray Crystallography: Structural characterization of this compound-EGFR complexes employs EGFR constructs (e.g., T790M/V948R) to facilitate crystallization. Co-crystals are generated using vapor diffusion methods, and structures are solved by molecular replacement, revealing atomic-level binding interactions and conformational changes, particularly in the phosphate-binding loop [7].

In Vivo Efficacy Models: Patient-derived xenograft (PDX) models and transgenic mouse models of EGFR-mutant NSCLC are utilized to assess this compound's antitumor activity. Mice bearing established tumors are treated orally with this compound (typical dose: 10-50 mg/kg daily), with tumor volumes measured regularly. For brain metastasis models, intracranial implantation is followed by treatment and subsequent histological analysis [2] [4].

Biochemical Kinase Assays: Direct kinase inhibition is quantified using purified EGFR kinase domains with various mutations. Assays typically employ ATP concentrations near Km and measure phosphorylation of specific substrates using time-resolved fluorescence or radiometric methods [7].

Combination Therapy Assessment

Synergy studies with allosteric inhibitors (e.g., JBJ-04-125-02) utilize the Bliss independence model or Chou-Talalay method to quantify cooperative effects. Cells are treated with this compound and allosteric inhibitors alone and in combination across a matrix of concentrations, with response surfaces analyzed to calculate combination indices [7].

Structural analysis of combination binding employs crystallography to visualize simultaneous binding, with particular attention to conformational changes in the P-loop and potential π-stacking interactions with F723 that may underlie cooperative binding [7].

Conclusion and Future Perspectives

This compound represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC through its irreversible covalent binding to the C797 residue, effectively overcoming T790M-mediated resistance. Its mutant-selective profile provides a favorable therapeutic window, while demonstrated CNS efficacy addresses the critical challenge of brain metastases. However, the emergence of C797S-mediated resistance remains a substantial obstacle, motivating ongoing development of fourth-generation EGFR inhibitors and rational combination strategies.

References

Nazartinib scientific literature review

Author: Smolecule Technical Support Team. Date: February 2026

Nazartinib at a Glance

The table below outlines the core profile of this compound based on available clinical and preclinical data.

Aspect Summary of Findings
Drug Class Third-generation, irreversible, mutant-selective EGFR-TKI (Tyrosine Kinase Inhibitor) [1] [2] [3]
Primary Mechanism Covalently binds to Cys797 on EGFR, selectively inhibiting activating mutations (L858R, ex19del) and the T790M resistance mutation [1] [3]
Key Preclinical Differentiator ~60-fold selectivity for mutant over wild-type EGFR in vitro, potentially reducing off-target toxicity [2] [3]
Phase 2 Efficacy (1st-line) ORR: 69% (95% CI: 53-82); mPFS: 18 months [4] [5]
Notable Efficacy Feature Promising activity in the brain; 53% of patients with baseline brain metastases showed resolution/normalization of CNS lesions [4] [5]
Common Adverse Events Diarrhea (47%), maculopapular rash (38%), pyrexia (29%), stomatitis (27%) [4] [5]
Current Status Development discontinued for business reasons (not safety-related); no Phase 3 trials initiated [6] [7]

Detailed Efficacy and Preclinical Comparisons

Clinical Trial Outcomes

A pivotal Phase 2, single-arm study investigated this compound (150 mg once daily) in 45 treatment-naive patients with EGFR-mutant (L858R or ex19del) advanced NSCLC [4] [5].

  • Overall Survival (OS): The median OS was not reached after a median follow-up of 30 months, with a 33-month OS rate of 56% [4].
  • Efficacy in Brain Metastases: In the 18 patients with baseline brain metastases, the ORR was 67% and the median PFS was 17 months. Notably, only 2 out of 27 patients without baseline brain metastases developed new brain lesions, suggesting this compound may offer protective effects against CNS progression [4] [5].
Preclinical Mutation Sensitivity Profile

A 2017 study directly compared the efficacy of this compound and osimertinib across various EGFR mutations using Ba/F3 cell models. The table below shows the half-maximal inhibitory concentration (IC50, nM), with lower values indicating greater potency [8].

EGFR Mutation This compound (IC50 in nM) Osimertinib (IC50 in nM)
L858R + T790M 5.1 0.9
ex19del + T790M 52 3.1
L861Q 116 35.8
G719S 91.2 158
L861Q + T790M 101 73
G719S + T790M 77 97
Wild Type 1031 516

This data suggests that while osimertinib was generally more potent against the classic T790M mutations, this compound showed variable activity against different uncommon EGFR mutations [8].

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, leading to sustained inhibition of its tyrosine kinase activity [1] [3]. The following diagram illustrates its selective action on the EGFR signaling pathway in mutant cells.

G EGFR EGFR Mutant_EGFR Mutant EGFR (ex19del, L858R, T790M) Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) Mutant_EGFR->Signaling WT_EGFR Wild-Type EGFR WT_EGFR->Signaling Outcomes Cell Proliferation Survival Signaling->Outcomes This compound This compound This compound->Mutant_EGFR Irreversible Inhibition This compound->WT_EGFR Weak Inhibition

This compound selectively inhibits mutant EGFR signaling pathways while largely sparing wild-type EGFR.

Key Experimental Protocols from Literature

For researchers aiming to replicate or understand the foundational studies, here are summaries of key methodologies.

In Vitro Cell Proliferation/Viability Assay (MTS)

This method was used to generate the IC50 data in the comparison table above [8] [3].

  • Cell Lines: Ba/F3 cells engineered to express specific EGFR mutants (e.g., ex19del, L858R, T790M) or wild-type EGFR. Cancer cell lines like H1975 (L858R/T790M) were also used.
  • Compound Treatment: Cells were plated and treated with serially diluted this compound (or other TKIs) for a specified period (e.g., 72 hours).
  • Viability Measurement: MTS reagent was added. Metabolically active cells reduce MTS to a colored formazan product, which is quantified by spectrophotometry. The absorbance is directly proportional to the number of living cells.
  • Data Analysis: Dose-response curves are plotted, and IC50 values are calculated using non-linear regression analysis.
In Vivo Efficacy Studies (Mouse Xenograft)

Preclinical in vivo studies evaluated the antitumor potential of this compound [3].

  • Animal Models: Immunodeficient mice (e.g., balb/c) implanted with human tumor cell lines or patient-derived xenografts (PDXs) harboring relevant EGFR mutations.
  • Dosing: this compound was administered orally, often at 50 mg/kg, once or twice daily.
  • Endpoint Measurements: Tumor volume was measured regularly over time. Key metrics include:
    • Tumor Growth Inhibition (TGI): % TGI = [1 - (Tumor Volumetreated/Tumor Volumecontrol)] × 100.
    • Pharmacodynamics: Tumors and normal tissues could be harvested to assess target engagement via inhibition of phosphorylated EGFR (pEGFR).

Research Implications and Conclusion

For researchers and drug developers, the story of this compound offers several key insights:

  • Demonstrated CNS activity is a critical differentiator for next-generation TKIs, and this compound's data in this area remains valuable for future compound design [4] [5].
  • The discontinuation of a clinically active compound for business, not scientific, reasons highlights the complex factors influencing drug development [6].
  • Research into this compound continues in combination therapies (e.g., with capmatinib or trametinib) to overcome resistance, though these studies have also been terminated or completed without advancing further [6].

References

Nazartinib Application Notes and Experimental Protocols for EGFR-Mutant NSCLC Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Mechanism of Action

Nazartinib (developmental codes EGF816, NVS-816) is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that demonstrates mutant-selective targeting with potential applications in non-small cell lung cancer (NSCLC) research [1]. As an irreversible inhibitor, this compound forms a covalent bond with cysteine-797 within the ATP-binding pocket of EGFR mutants, leading to sustained suppression of oncogenic signaling pathways [1]. This compound exhibits highly selective inhibition against EGFR mutations including exon 19 deletions (ex19del), L858R point mutations, and the resistance-associated T790M mutation, while sparing wild-type EGFR at clinically relevant concentrations [2] [3]. This selective profile potentially reduces off-target effects and mitigates toxicities associated with wild-type EGFR inhibition, representing a significant advancement in the targeted therapy landscape for EGFR-driven malignancies.

The preclinical profile of this compound reveals impressive potency against mutant EGFR forms. Biochemical assays demonstrate a Ki of 31 nM and Kinact of 0.222 min⁻¹ specifically against the EGFR L858R/T790M double mutant [4]. Cellular assays further confirm potent inhibition across multiple EGFR mutant cell lines, with IC₅₀ values of 4 nM in H1975 cells (L858R/T790M), 6 nM in H3255 cells (L858R), and 2 nM in HCC827 cells (ex19del) [4] [1]. Importantly, this compound shows significantly reduced activity against wild-type EGFR (IC₅₀ = 160.6 nM in HaCaT cells), highlighting its therapeutic window and potential for improved safety profiles compared to earlier generation EGFR TKIs [1]. This selectivity profile makes this compound a valuable compound for investigating resistance mechanisms in EGFR-mutant NSCLC and exploring combination strategies to overcome therapeutic resistance.

Clinical Dosing Regimen and Administration

The recommended phase 2 dose (RP2D) of this compound was established at 150 mg administered orally once daily based on comprehensive phase 1 clinical trial data [2] [1]. This dosing recommendation emerged from a multicenter, open-label, phase 1/2 study that evaluated seven dose levels ranging from 75 mg to 350 mg once daily in 180 patients with EGFR-mutant NSCLC [2]. The dose-escalation study identified this RP2D despite not reaching the maximum tolerated dose, with dose-limiting toxicities observed at higher dose levels (150 mg, 225 mg, and 350 mg) that included maculopapular rash, pneumonitis, enteritis, and acute kidney injury [1]. The 150 mg dose demonstrated a favorable safety profile while maintaining therapeutic efficacy, establishing it as the optimal dose for further clinical investigation.

This compound is formulated as oral tablets for clinical administration and should be administered consistently with regard to food intake to maintain stable pharmacokinetic profiles [2]. In clinical practice, treatment continues until disease progression or unacceptable toxicity occurs, requiring careful monitoring of treatment-related adverse events throughout the therapy duration [2] [5]. For management of adverse events, dose modifications including interruption and/or reduction may be implemented based on severity, with the next lower dose level being 100 mg daily [2]. The 150 mg daily dosing regimen has shown effective plasma concentrations that achieve target inhibition while minimizing wild-type EGFR associated toxicities, representing an optimal balance between efficacy and tolerability in the clinical research setting.

Table 1: Clinical Dose Levels Evaluated in Phase 1 Trial of this compound

Dose Level Number of Patients Dose-Limiting Toxicities Recommendation
75 mg 17 None Below therapeutic range
100 mg 38 None Subtherapeutic
150 mg 73 Maculopapular rash, Pneumonitis Recommended Phase 2 Dose
200 mg 8 Not specified Not recommended
225 mg 28 Maculopapular rash Above RP2D
300 mg 5 Not specified Above RP2D
350 mg 11 Maculopapular rash, Enteritis, Acute kidney injury Above RP2D

Clinical Efficacy Data

The antitumor efficacy of this compound has been demonstrated in clinical trials focusing on EGFR-mutant NSCLC populations, particularly in cases with the T790M resistance mutation. In the phase 1 component of the pivotal study, among 162 evaluable patients with EGFR T790M-positive tumors who were naive to third-generation EGFR TKIs, this compound treatment resulted in an objective response rate (ORR) of 51% (83 patients) as assessed by blinded independent central review [2] [3]. Importantly, disease control was achieved in 89% of patients (144 of 162), indicating consistent clinical benefit across this heavily pretreated population [3]. The median duration of response was 11.0 months, with a median progression-free survival of 9.1 months in this cohort, demonstrating sustained antitumor activity in a population that had developed resistance to earlier-generation EGFR TKIs [2] [3].

A subset analysis of patients receiving the recommended 150 mg dose revealed consistent efficacy, with confirmed ORR of 50% (95% CI: 38-62) and disease control rate of 84% (95% CI: 73-92) in T790M-positive patients [1]. Notably, clinical activity was also observed in patients with central nervous system metastases, a population with high unmet need. Among 45 patients with detectable brain metastases at baseline, resolution of brain lesions was observed in 7 patients (16%) during this compound treatment, suggesting adequate CNS penetration and activity against intracranial disease [3]. This finding positions this compound as a promising candidate for further investigation in NSCLC patients with CNS involvement, particularly those with EGFR T790M-mediated resistance to first- and second-generation EGFR inhibitors.

Table 2: Efficacy Outcomes of this compound in EGFR T790M-Positive NSCLC

Efficacy Parameter Overall T790M+ Population (n=162) 150 mg Dose Cohort (n=68)
Objective Response Rate 51% (83/162) 50% (95% CI: 38-62)
Disease Control Rate 89% (144/162) 84% (95% CI: 73-92)
Median Duration of Response 11.0 months Not reported
Median Progression-Free Survival 9.1 months Not reported
Brain Metastases Resolution 16% (7/45) Not reported

Safety and Tolerability Profile

This compound demonstrates a manageable safety profile with distinct adverse event patterns that require careful monitoring and proactive management in the research setting. The most common treatment-related adverse events observed in clinical trials include rash (62%), diarrhea (45%), pruritus (39%), fatigue (30%), and stomatitis (30%), with the majority of these events being low-grade (Grade 1-2) in severity [2] [1]. The rash associated with this compound predominantly presents as maculopapular rash (40%) and dermatitis acneiform (12%), typically occurring within the first weeks of treatment initiation [2] [1]. These dermatologic adverse events generally follow a predictable time course and are manageable with standard supportive care measures, including topical corticosteroids and emollients, with minimal requirement for dose reduction [2].

Grade 3-4 adverse events were reported in 55% of patients across all dose levels, with the most common being rash (15%), pneumonia (7%), anemia (6%), and dyspnea (5%) [2]. Serious adverse events suspected to be drug-related occurred in 9% of patients [2]. Of particular note, hepatitis B virus reactivation was observed in two patients, with one case resulting in fatal hepatic failure, highlighting the importance of screening for viral hepatitis prior to treatment initiation and appropriate monitoring during therapy [1]. Other notable laboratory abnormalities included increased serum lipase in some patients, though clinical pancreatitis was uncommon [1]. The dose-limiting toxicities observed at higher dose levels (≥150 mg) included maculopapular rash, pneumonitis, enteritis, and acute kidney injury, reinforcing the importance of adherence to the recommended 150 mg dose and vigilant monitoring for these potential serious adverse events [1].

Experimental Protocols

In Vitro Biochemical and Cellular Assays

Enzyme Assay for EGFR Inhibition Kinetics: To evaluate the covalent modification of EGFR and determine the site of adduction, incubate this compound with the recombinant kinase domain of EGFR L858R and T790M-L858R mutants. Prepare the reaction mixture containing the recombinant enzyme incubated with a 20-fold molar excess of this compound in 40 mM Tris (pH 8), 500 mM NaCl, 1% glycerol, and 5 mM TCEP for one hour at room temperature [4]. Quench the reaction by adding dithiothreitol (DTT) at an 80-fold excess and cooling on ice. For intact mass spectrometry analysis, process one-third of the reaction volume (10 μL) by adding an equal volume of 6 M Guan HCl, 100 mM Tris (pH 8), 20 mM DTT, and 10 mM TCEP, followed by incubation for 15 minutes at room temperature [4]. Conduct intact MS analysis using an Agilent 6520 QToF mass spectrometer with a dual spray ion source (ion spray voltage of 4500 V, fragmentor of 250 V, fast temp of 350°C, and skimmer of 75 V). Desalt samples by heating to 60°C and injecting onto a 2.1 mm × 50 mm PLRP-S column, followed by elution with a fast gradient of 3-50% solvent B over 3 minutes (solvent B: 0.1% formic acid in acetonitrile) [4].

Cell Viability and Proliferation Assays: Seed 500 cells per well in solid white 384-well plates using appropriate maintenance media. Add serially diluted this compound to cells and measure cell viability after three days using CellTiter-Glo reagent according to manufacturer's instructions [4]. For BaF3 cell viability assessment, employ the Bright-Glo Luciferase Assay System two days following compound treatment. Calibrate luminosity measurements using cells treated with 0.1% DMSO (negative control) and empty wells (background control) [4]. To evaluate this compound sensitivity in resistant cell lines, utilize established TKI-resistant models such as MGH134, MGH121, MGH141, and MGH157 (derived from patients with acquired T790M mutations who developed erlotinib resistance) and MGH119-R (generated through extended gefitinib treatment of MGH119 in vitro) [4]. Calculate IC₅₀ values using non-linear regression analysis of dose-response data from at least three independent experiments.

In Vivo Efficacy Studies

Xenograft Mouse Models for Antitumor Activity: For efficacy studies utilizing randomized Foxn1 nude mice implanted with H1975 tumors (harboring EGFR L858R/T790M mutations) [4]. Prepare this compound in a suspension formulation of 0.5% methylcellulose and 0.5% Tween 80 for oral administration via gavage at a dose volume of 10 μL/g of animal body weight [4]. Administer compounds once daily to animals in each group (n=6 per dose group), including vehicle control. For pharmacokinetic analyses, collect plasma samples on day five at 30 minutes, 3 hours, 7 hours, and 24 hours after the final administration [4]. Monitor body weight daily and calculate percentage change using the formula: [(BWcurrent - BWinitial)/(BWinitial)] × 100. Measure tumor sizes three times weekly throughout the efficacy study using caliper measurements, calculating tumor volumes with the formula: (length × width × width)/2 [4].

Dose Response Evaluation: Evaluate this compound at various dose levels (e.g., 10, 20, 25, 30, 50, and 100 mg/kg) to establish dose-response relationships and determine the minimum effective dose [4]. In the H1975 xenograft model, this compound demonstrates dose-dependent efficacy, with tumor growth inhibition (T/C of 29%) observed at 10 mg/kg and tumor regression achieved at higher doses (T/C of -61% and -80% at 30 and 100 mg/kg, respectively) [4]. Similarly, significant antitumor activity has been demonstrated at 30 mg/kg in the H3255 xenograft model (L858R mutation) [4]. Terminate studies when tumor volumes in control groups exceed institutional guidelines for humane endpoints, typically when tumor volume reaches 1500-2000 mm³. For biomarker analysis, collect tumor tissues at various timepoints after treatment initiation for phospho-EGFR and total EGFR analysis to confirm target engagement.

The following diagram illustrates the EGFR signaling pathway and this compound's mechanism of action:

G EGF EGF EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Metastasis Metastasis ERK->Metastasis This compound This compound This compound->EGFR Inhibition

Figure 1: EGFR Signaling Pathway and this compound Mechanism of Action. This compound selectively inhibits mutant EGFR forms, blocking downstream signaling cascades that drive oncogenic processes.

Research Applications and Ongoing Investigations

Combination Therapy Strategies: Current research with this compound has expanded to include combination approaches aimed at overcoming or preventing resistance mechanisms in EGFR-mutant NSCLC. An ongoing phase 1 study (NCT02323126) is investigating this compound in combination with nivolumab, an anti-PD-1 immune checkpoint inhibitor, to explore potential synergistic effects between targeted therapy and immunotherapy [1]. Additionally, combination studies with capmatinib (INC280, a MET inhibitor; NCT02335944) aim to address MET-mediated resistance, which represents an important escape pathway in EGFR-mutant lung cancers [1]. Recent findings from a phase 1/2 study indicate that capmatinib plus this compound showed antitumor activity in patients with EGFR-TKI-resistant, EGFR-mutated NSCLC, with an acceptable overall safety profile [6]. These combination approaches represent promising strategies to enhance the durability of response and overcome the heterogeneous resistance mechanisms that typically emerge during TKI therapy.

Novel Therapeutic Combinations and Clinical Trial Status: More recent investigative approaches have evaluated this compound in combination with other targeted agents. The EATON trial, a phase 1 study, investigated this compound combined with trametinib (a MEK inhibitor) in EGFR-mutant NSCLC patients, though preliminary efficacy in this unselected and heavily pre-treated population was limited, suggesting that comprehensive biomarker-driven approaches may help identify patients more likely to derive clinical benefit [6]. Another first-in-human study explored oral TNO155 (batoprotafib, an SHP2 inhibitor) alone and in combination with this compound in adult patients with advanced solid tumors [6]. It is important to note that several clinical trials involving this compound have been terminated or completed, with some halted for business reasons rather than safety concerns [6]. The development of this compound as a standalone third-generation EGFR TKI has been deprioritized, with current research focus shifting toward combination strategies [1]. These research directions highlight the evolving understanding of resistance mechanisms and the need for rational combination therapies in EGFR-mutant NSCLC.

The following diagram illustrates the key experimental workflows for evaluating this compound in preclinical models:

G InVitro InVitro EnzymeAssay EnzymeAssay InVitro->EnzymeAssay Biochemical CellViability CellViability InVitro->CellViability Cellular Mechanism Mechanism InVitro->Mechanism Molecular EnzymeAssay->Mechanism Kinetics CellViability->Mechanism IC50 InVivo InVivo Xenograft Xenograft InVivo->Xenograft Models PK PK InVivo->PK Pharmacology Efficacy Efficacy InVivo->Efficacy Therapeutic Xenograft->Efficacy Tumor Growth PK->Efficacy Exposure

Figure 2: Preclinical Evaluation Workflow for this compound. Comprehensive assessment includes in vitro biochemical and cellular assays coupled with in vivo pharmacokinetic and efficacy studies.

Conclusion

This compound represents a promising third-generation EGFR TKI with compelling preclinical and clinical data supporting its continued investigation in EGFR-mutant NSCLC. The established recommended phase 2 dose of 150 mg once daily provides a favorable balance between efficacy and tolerability, with a distinct safety profile characterized primarily by manageable dermatologic adverse events. The mutant-selective targeting strategy employed by this compound, sparing wild-type EGFR, offers potential advantages in reducing dose-limiting toxicities while maintaining potent activity against both sensitizing and resistance T790M mutations. The experimental protocols outlined provide comprehensive methodologies for further investigating this compound's mechanism of action, efficacy, and potential combination strategies in various research settings.

While the development of this compound as a standalone agent has been deprioritized in favor of other third-generation EGFR TKIs that reached regulatory approval first, the compound continues to provide valuable insights for the field. The research approaches and combination strategies explored with this compound inform broader understanding of resistance mechanisms and therapeutic opportunities in EGFR-mutant NSCLC. Ongoing research focusing on rational combination approaches, particularly with immunotherapeutic agents and other targeted therapies, may unlock additional clinical utility for this compound or inform the development of next-generation EGFR inhibitors. The compound remains a valuable tool for probing EGFR biology and resistance mechanisms in preclinical models, contributing to the continued evolution of targeted therapy approaches in oncology research.

References

Comprehensive Application Notes and Protocols for Nazartinib (150 mg/day) in EGFR-Mutant NSCLC Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nazartinib

This compound (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) currently in development for the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). As a covalent inhibitor, it selectively targets EGFR with activating mutations (ex19del, L858R) and the resistance mutation T790M while sparing wild-type EGFR, which may result in an improved toxicity profile compared to non-selective EGFR inhibitors [1]. This specificity makes it a valuable candidate for overcoming T790M-mediated resistance that develops after treatment with first- and second-generation EGFR TKIs.

This compound is administered orally at a recommended phase 2 dose (RP2D) of 150 mg once daily and has demonstrated promising clinical activity in treatment-naive and pretreated EGFR-mutant NSCLC patients, including those with central nervous system (CNS) metastases [2] [3]. These application notes provide detailed protocols and data summaries to support researchers and drug development professionals in their preclinical and clinical investigations of this compound.

Drug Properties and Mechanism of Action

Physicochemical Characteristics

This compound possesses distinct molecular properties that contribute to its pharmacological activity:

  • Molecular Formula: C₂₆H₃₁ClN₆O₂
  • Molecular Weight: 495.016 g/mol
  • Stereochemistry: Absolute configuration with one defined stereocenter and one E/Z center
  • SMILES: CN(C)C\C=C\C(=O)N1CCCCC@N2C(NC(=O)C3=CC(C)=NC=C3)=NC4=CC=CC(Cl)=C24
  • InChI Key: IOMMMLWIABWRKL-WUTDNEBXSA-N
  • CAS Registry Number: 1508250-71-2 [1]
Pharmacological Mechanism

This compound functions as a covalent, irreversible inhibitor that forms a covalent bond with cysteine 797 (Cys797) in the ATP-binding pocket of mutant EGFR. It demonstrates selective potency against EGFR with sensitizing mutations (L858R, ex19del) and the resistance mutation T790M, while having reduced activity against wild-type EGFR. This selectivity is quantified by its 60-fold selectivity for mutant over wild-type EGFR in preclinical models, potentially limiting toxicity related to wild-type EGFR inhibition [4] [2].

Table 1: In Vitro Potency of this compound Against Various EGFR Mutations

EGFR Mutation Type Cell Line Model IC₅₀ Value (nM) Reference
ex19del HCC827 1.52 ± 0.08 nM [5]
L858R H3255 6.11 ± 0.08 nM [5]
L858R/T790M NCI-H1975 4.18 ± 0.03 nM [5]
Wild-type HaCaT 160.6 ± 12.8 nM [5]
L858R/T790M Biochemical assay Kᵢ = 31 nM; Kᵢₙₐcₜ = 0.222 min⁻¹ [1]

The irreversible binding mechanism of this compound results in sustained inhibition of EGFR phosphorylation, contributing to prolonged target suppression even after drug clearance. Preclinical studies have demonstrated that this compound effectively inhibits cell proliferation in EGFR-mutant NSCLC cell lines, with EC₅₀ values of 9 nM (H3255), 11 nM (HCC827), and 25 nM (H1975) [1].

G MutantEGFR Mutant EGFR (L858R, ex19del, T790M) CovalentBond Covalent Bond to Cys797 MutantEGFR->CovalentBond WildTypeEGFR Wild-Type EGFR Downstream1 Proliferation Signals WildTypeEGFR->Downstream1 Minimal Impact Downstream2 Survival Signals WildTypeEGFR->Downstream2 Minimal Impact This compound This compound This compound->CovalentBond Irreversible Binding CovalentBond->Downstream1 Inhibits CovalentBond->Downstream2 Inhibits Apoptosis Apoptosis & Tumor Regression Downstream1->Apoptosis Downstream2->Apoptosis

Diagram 1: this compound's mechanism of action involves covalent binding to mutant EGFR, selectively inhibiting downstream signaling while largely sparing wild-type EGFR.

Clinical Efficacy Data

Preclinical Efficacy

In patient-derived xenograft models, this compound demonstrated significant tumor regression across various EGFR mutation types. The strong tumor growth inhibition observed in these models supported its further clinical development. Notably, this compound maintained potent inhibition of phospho-EGFR across multiple EGFR-mutant cell lines, with EC₅₀ values of 5 nM in H3255, 1 nM in HCC827, and 3 nM in H1975 cells [1].

Clinical Efficacy in T790M-Positive NSCLC

The phase 1 clinical trial of this compound enrolled patients with EGFR-mutant NSCLC who had progressed after prior EGFR TKI therapy. Among 68 T790M-positive patients treated at the 150 mg once daily dose:

  • Objective Response Rate (ORR): 50% (95% CI: 38-62)
  • Disease Control Rate (DCR): 84% (95% CI: 73-92)
  • Median Duration of Response: 11.0 months
  • Median Progression-Free Survival: 9.1 months [2]

These results demonstrate substantial clinical activity in patients with T790M-mediated resistance to earlier-generation EGFR TKIs.

First-Line Efficacy in Treatment-Naive Patients

A phase 2, single-arm, open-label study evaluated this compound in treatment-naive patients with EGFR-mutant (L858R and/or ex19del) advanced NSCLC:

  • Objective Response Rate: 69% (95% CI: 53-82)
  • Median Progression-Free Survival: 18 months (95% CI: 15-NE)
  • Overall Survival: Not reached at median follow-up of 30 months [3]
Central Nervous System Activity

This compound has demonstrated meaningful clinical activity against CNS metastases, an important consideration in EGFR-mutant NSCLC where brain metastases frequently occur:

  • In patients with baseline brain metastases (n=18), ORR was 67% with median PFS of 17 months
  • CNS lesion resolution was observed in 53% (9/17) of patients with brain metastases as non-target lesions
  • Only 2 of 27 patients (7%) without baseline brain metastases developed new brain metastases during follow-up [3]

Table 2: Summary of Clinical Efficacy Across Patient Populations

Patient Population Study Phase N ORR (%) DCR (%) Median PFS (months) Reference
T790M+, Third-line+ Phase 1 68 50 84 9.1 [2]
Treatment-naive Phase 2 45 69 N/R 18.0 [3]
With Brain Mets Phase 2 18 67 N/R 17.0 [3]

Safety Profile and Recommended Dosing

Recommended Phase 2 Dose

The recommended phase 2 dose (RP2D) of this compound was established as 150 mg once daily, administered orally. This recommendation followed a phase 1 dose-escalation study that evaluated doses ranging from 75 mg to 350 mg once daily. Dose-limiting toxicities observed at higher doses included maculopapular rash, pneumonitis, enteritis, and acute kidney injury [5] [2].

Common Adverse Events

The safety profile of this compound at 150 mg/day demonstrates a manageable toxicity spectrum:

  • Most frequent adverse events (any grade, all-causality): diarrhea (47%), maculopapular rash (38%), pyrexia (29%), cough (27%), and stomatitis (27%)
  • Grade 3-4 treatment-related adverse events: maculopapular rash (15%), stomatitis (2%), and urticaria (2%)
  • Serious adverse events: hepatitis B reactivation (1%, with one fatal case), pneumonitis [5] [3]

The skin rash associated with this compound differs from the acneiform rash typical of first-generation EGFR inhibitors, presenting primarily as maculopapular rash with some cases of dermatitis acneiform.

Dose Modification Guidelines

Based on clinical trial protocols, the following dose modification strategy is recommended for management of adverse events:

  • Grade 2 adverse events: Consider temporary interruption until resolution to Grade ≤1
  • Grade 3/4 adverse events: Interrupt treatment until recovery to Grade ≤1, then resume at same dose or consider dose reduction
  • Dose reduction levels: From 150 mg to 100 mg daily; if further reduction needed, to 75 mg daily [2]

Experimental Protocols

In Vitro Cellular Activity Assessment

Protocol for Measuring EGFR Phosphorylation Inhibition

  • Cell Lines: Utilize EGFR-mutant NSCLC cell lines (HCC827 for ex19del, H3255 for L858R, H1975 for L858R/T790M) and a wild-type EGFR control (HaCaT)
  • Drug Treatment:
    • Prepare this compound in DMSO at 10 mM stock concentration
    • Create serial dilutions in complete media (recommended range: 0.1-1000 nM)
    • Treat cells for 2 hours at 37°C
  • Cell Lysis and Analysis:
    • Lyse cells using RIPA buffer with protease and phosphatase inhibitors
    • Perform Western blotting using anti-pEGFR (Tyr1068) and total EGFR antibodies
    • Quantify band intensity using densitometry software
  • EC₅₀ Calculation:
    • Plot inhibition percentage against log drug concentration
    • Fit data using four-parameter logistic curve
    • Calculate EC₅₀ from the fitted curve [1]

Protocol for Cell Proliferation Assays

  • Cell Seeding: Plate cells in 96-well plates at optimal density (1,000-3,000 cells/well)
  • Drug Exposure: Treat with this compound serial dilutions for 72-96 hours
  • Viability Assessment: Use CellTiter-Glo Luminescent Cell Viability Assay
  • Data Analysis:
    • Normalize data to DMSO-treated controls
    • Calculate EC₅₀ values using nonlinear regression
    • Expected EC₅₀ values: 9 nM (H3255), 11 nM (HCC827), 25 nM (H1975) [1]
In Vivo Efficacy Studies

Patient-Derived Xenograft (PDX) Protocol

  • Model Establishment: Implant tumor fragments from EGFR-mutant NSCLC patients into immunodeficient mice
  • Randomization: Assign mice to treatment groups when tumor volume reaches 150-200 mm³
  • Dosing Regimen:
    • Administer this compound orally at 10-25 mg/kg once daily
    • Include vehicle control and positive control groups
  • Endpoint Measurements:
    • Measure tumor dimensions 2-3 times weekly
    • Calculate tumor volume using formula: (length × width²)/2
    • Monitor body weight as toxicity indicator
  • Pharmacodynamic Analysis:
    • Collect tumors at specified timepoints post-final dose
    • Analyze pEGFR inhibition by Western blot or IHC [2]
Resistance Mechanism Monitoring

Protocol for Detecting Resistance Mutations

  • Sample Collection: Use plasma samples for ctDNA analysis or tumor biopsies
  • DNA Extraction: Isolve ctDNA from plasma using commercial kits
  • Mutation Analysis:
    • Utilize droplet digital PCR (ddPCR) for known resistance mutations (e.g., C797S)
    • Perform next-generation sequencing (NGS) panels for broader resistance mechanism identification
    • Monitor for MET amplification, known to mediate resistance to third-generation EGFR TKIs
  • Frequency: Baseline, progression, and periodically during treatment [6]

G Start Patient with EGFR-Mutant NSCLC Screening Screening: EGFR Mutation Testing (T790M status) Start->Screening Inclusion Inclusion Criteria: Stage IIIB/IV NSCLC ECOG PS 0-2 Measurable disease Screening->Inclusion Treatment This compound 150 mg/day Oral Administration Inclusion->Treatment Assessment Tumor Assessment q6 weeks (RECIST 1.1) ctDNA monitoring Treatment->Assessment Endpoints Endpoint Assessment: ORR, PFS, OS, DOR CNS activity Safety profile Assessment->Endpoints

Diagram 2: Recommended clinical research workflow for this compound studies in EGFR-mutant NSCLC, from patient screening to endpoint assessment.

Research Applications and Future Directions

Current Research Applications

This compound represents an important research tool for several key applications in oncology drug development:

  • Overcoming T790M-mediated resistance to first- and second-generation EGFR TKIs
  • First-line treatment strategy for EGFR-mutant NSCLC with high CNS penetration
  • Combination therapy development with other targeted agents or immunotherapies
  • Resistance mechanism studies to understand progression on third-generation EGFR TKIs
Combination Therapy Strategies

Several combination approaches have been proposed to enhance this compound efficacy and overcome resistance:

  • With MET inhibitors (e.g., INC280) to address MET amplification-mediated resistance
  • With anti-PD-1/PD-L1 antibodies (e.g., nivolumab) to potentially enhance immune response
  • With other pathway inhibitors to target bypass resistance mechanisms [5]

Ongoing clinical trials are evaluating these combinations, with early-phase studies showing both challenges and opportunities for improved patient outcomes.

Conclusion

This compound at 150 mg/day oral administration represents a promising third-generation EGFR TKI with mutant-selective targeting and demonstrated efficacy in both treatment-naive and T790M-positive EGFR-mutant NSCLC. Its favorable CNS penetration and manageable safety profile support continued investigation in combinatorial approaches and specific patient populations. The protocols and data summaries provided herein offer comprehensive guidance for researchers pursuing further development of this compound.

References

Nazartinib and Capmatinib Combination Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is derived from a published Phase 1b/2 clinical trial investigating the efficacy and safety of nazartinib plus capmatinib in patients with advanced EGFR-mutated NSCLC [1].

Recommended Phase 2 Dose (RP2D)
  • This compound: 100 mg, taken orally once daily (qd) [1].
  • Capmatinib: 400 mg, taken orally twice daily (bid) [1].
Patient Population and Study Design

The trial enrolled patients into different groups based on their mutation status and prior treatment history [1]. The primary objectives for the phase 2 part were to assess the Overall Response Rate (ORR) according to RECIST v1.1 and the safety of the combination.

Table 1: Patient Groups and Key Efficacy Outcomes [1]

Group Prior Lines of Therapy Mutation Status at Enrollment Key Efficacy Results (ORR)
Group 1 1-3 prior lines; progressed on 1st/2nd-gen EGFR-TKI EGFRL858R or ex19del; any T790M or MET status 28.8% (n=52)
Group 2 0-2 prior lines; EGFR-TKI naive de novo T790M positive; any MET status 33.3% (n=3)
Group 3 Treatment-naive EGFRL858R or ex19del; T790M negative; any MET status 61.7% (n=47)
Group 4 0-2 prior lines EGFRL858R or ex19del; any T790M or MET status; taken with food 42.9% (n=42)

Table 2: Efficacy in Group 1 by Biomarker Status (Incl. Phase 1b RP2D patients) [1]

Biomarker Subgroup Overall Response Rate (ORR)
MET positive (n=24) 45.8%
MET negative (n=42) 26.2%
T790M positive (n=29) 37.9%
T790M negative (n=34) 32.4%
Safety and Tolerability

The most common any-grade treatment-related adverse events (occurring in ≥25% of patients) were [1]:

  • Peripheral edema (54.9%)
  • Nausea (41.7%)
  • Diarrhea (34.0%)
  • Maculopapular rash (25.0%)

The study concluded that the overall safety profile was acceptable, and the combination showed antitumor activity, particularly in patients with EGFR-TKI-resistant disease [1].

Molecular Mechanism of Action

The rationale for this combination is to tackle a key resistance pathway to EGFR inhibition.

  • This compound's Role: this compound is a third-generation, irreversible, mutant-selective EGFR tyrosine kinase inhibitor (TKI). It is designed to covalently bind to and inhibit mutant forms of EGFR, including the activating mutations (L858R, ex19del) and the resistance mutation T790M, while sparing the wild-type EGFR. This selectivity may reduce off-target toxicities [2] [3].
  • Capmatinib's Role: Capmatinib is a selective inhibitor of the MET receptor. Activation of the MET signaling pathway is a recognized bypass resistance mechanism that cancer cells use to proliferate even in the presence of an effective EGFR TKI [1].
  • Combination Effect: By simultaneously inhibiting the primary driver (mutant EGFR) and a key resistance pathway (MET), the combination aims to overcome or delay resistance and restore tumor sensitivity to treatment.

The diagram below illustrates this mechanism and the clinical workflow.

G This compound and Capmatinib Combination Therapy cluster_pathway Molecular Signaling Pathway cluster_intervention Drug Inhibition cluster_workflow Therapeutic Application EGFR Mutant EGFR (L858R, ex19del, T790M) Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK) EGFR->Downstream Activates MET MET Receptor MET->Downstream Activates (Bypass Track) CellGrowth Uncontrolled Cell Growth & Survival Downstream->CellGrowth Naz This compound Naz->EGFR Blocks Cap Capmatinib Cap->MET Blocks Patient Advanced EGFR-Mutant NSCLC Resistance Resistance to 1st/2nd-gen EGFR-TKIs Patient->Resistance Biomarker Biomarker Assessment (EGFR, T790M, MET) Resistance->Biomarker Therapy Initiate Combination Therapy This compound 100mg qd + Capmatinib 400mg bid Biomarker->Therapy Monitor Monitor Response (RECIST v1.1) & Manage Adverse Events Therapy->Monitor

Detailed Experimental Methodology

For researchers aiming to design preclinical or clinical studies based on this combination, the following details are critical.

Drug Formulation and Administration
  • This compound: The recommended phase 2 dose is 150 mg once daily when used as a monotherapy, based on earlier phase 1 data [2]. However, the established RP2D in the combination with capmatinib is 100 mg once daily [1].
  • Capmatinib: The RP2D in combination is 400 mg (two 200 mg tablets) taken orally twice daily [1].
  • Administration: The combination was administered under fasting conditions, except for a specific cohort (Group 4) that investigated the effect of food [1].
Patient Selection and Stratification

Precise patient stratification is essential for success. Key inclusion criteria typically include [2] [1]:

  • Histologically confirmed advanced (Stage IIIB/IV) NSCLC.
  • Documented activating EGFR mutations (L858R, ex19del, or other sensitizing mutations like L861Q, G719X).
  • For the resistant setting, progression on a prior first- or second-generation EGFR-TKI.
  • Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.
Efficacy and Safety Assessments
  • Efficacy Evaluation: Tumor response should be assessed by computed tomography (CT) or magnetic resonance imaging (MRI) regularly (e.g., every 6-8 weeks). Response must be evaluated per RECIST 1.1 guidelines [1]. Primary endpoint is often Objective Response Rate (ORR), with Progression-Free Survival (PFS) and Duration of Response (DoR) as key secondary endpoints [4] [1].
  • Safety Monitoring: Continuous monitoring of adverse events is mandatory, with events graded according to the CTCAE (Common Terminology Criteria for Adverse Events). Particular attention should be paid to rash, peripheral edema, nausea, diarrhea, and potential hepatotoxicity [2] [1].
  • Biomarker Analysis: Correlative studies should include robust testing for T790M and MET status (using NGS or FISH) on tumor tissue or liquid biopsy (ctDNA) at baseline and upon disease progression to understand resistance mechanisms [1] [5].

Development Status and Context

It is important to note that while the combination with capmatinib has been clinically evaluated, the development path for this compound has shifted. According to current records, Novartis has terminated some clinical trials for this compound in NSCLC, and its development status for solid tumors is listed as "Discontinued" [6]. Therefore, this combination protocol represents a significant investigational approach, but the future development of this compound itself is uncertain.

I hope these detailed application notes and protocols are helpful for your research and development work.

References

Comprehensive Protocol for Determining Nazartinib IC50 Values: Methods and Applications in EGFR Mutation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nazartinib and IC50 Determination

This compound (EGF816) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that demonstrates mutant-selective inhibition and represents a significant advancement in targeted therapy for non-small cell lung cancer (NSCLC). As a covalent inhibitor, this compound specifically targets mutant forms of EGFR, including the classic sensitizing mutations (exon 19 deletions and L858R) and the resistance mutation T790M, while largely sparing the wild-type (WT) EGFR. This selective profile results in enhanced therapeutic efficacy alongside reduced toxicity compared to earlier generation EGFR TKIs. The irreversible mechanism of action involves covalent binding to the C797 residue within the ATP-binding pocket of EGFR, effectively blocking downstream signaling pathways even in the presence of resistance mutations.

The half-maximal inhibitory concentration (IC50) serves as a crucial quantitative parameter in preclinical drug development, representing the concentration of a compound required to inhibit a biological process or enzymatic activity by half. For this compound, IC50 determination provides valuable insights into its potency and selectivity across various EGFR mutations, enabling researchers to establish therapeutic windows and predict clinical efficacy. This application note details standardized protocols for determining this compound IC50 values through biochemical and cellular assays, complete with experimental workflows, data analysis procedures, and technical considerations to ensure reliable and reproducible results for research and development professionals.

Comprehensive IC50 Data for this compound

IC50 Values Across EGFR Mutations

Table 1: this compound IC50 values against various EGFR mutations in Ba/F3 cell lines [1]

EGFR Mutation This compound IC50 (nM) Comparative Agents (IC50 in nM)
exon 19del 66 Osimertinib: 7.9; Afatinib: 0.6
L858R 35 Osimertinib: 6.2; Afatinib: 0.6
G719S 91.2 Osimertinib: 158; Afatinib: 1.5
L861Q 116 Osimertinib: 35.8; Afatinib: 3.6
A763_Y764insFQEA 78 Osimertinib: 24; Afatinib: <0.1
exon19del+T790M 52 Osimertinib: 3.1; Afatinib: 146
L858R+T790M 5.1 Osimertinib: 0.9; Afatinib: 179
G719S+T790M 77 Osimertinib: 97; Afatinib: 34
L861Q+T790M 101 Osimertinib: 73; Afatinib: 163
WT EGFR 1031 Osimertinib: 516; Afatinib: 30

The selectivity of this compound for mutant EGFR forms is evident from the substantial difference in IC50 values between mutant and wild-type EGFR. The differential potency against T790M-mutant forms compared to wild-type EGFR demonstrates a favorable therapeutic window, which is a key advantage of third-generation EGFR inhibitors. Notably, this compound shows varying efficacy against different EGFR mutations, with particularly potent activity against L858R+T790M mutations (IC50 = 5.1 nM) and significantly reduced potency against certain exon 20 insertion mutations [1].

Cellular IC50 Values in Human Cancer Cell Lines

Table 2: this compound cellular IC50 values in human cancer cell lines [2] [3]

Cell Line EGFR Mutation Status This compound IC50/EC50 (nM) Assay Type
H1975 L858R/T790M 4-25 nM Cell viability
H3255 L858R 5-9 nM Cell viability
HCC827 exon19del 1-11 nM Cell viability
HaCaT Wild-type 160.6 nM pEGFR inhibition

The variation in this compound potency across different cellular contexts highlights the importance of cellular environment in drug sensitivity. The differential between cancer cell lines and wild-type controls (HaCaT) demonstrates the mutant selectivity of this compound, which contributes to its improved toxicity profile compared to non-selective EGFR inhibitors. The EC50 values for phosphorylation inhibition are generally lower than those for cell viability, suggesting that signaling pathway inhibition occurs at lower concentrations than those required to induce significant cell death [2] [3].

Experimental Protocols for IC50 Determination

Biochemical Kinase Inhibition Assay

Objective: To determine the enzymatic IC50 of this compound against purified EGFR kinase domains with specific mutations.

Principle: This assay measures the direct inhibition of recombinant EGFR kinase activity by this compound through quantification of ATP consumption or phosphorylation of a substrate. The covalent inhibition mechanism of this compound requires appropriate incubation times to allow for covalent bond formation with the C797 residue of EGFR.

Figure 1: Workflow for biochemical kinase inhibition assay

G cluster_1 Buffer Conditions start Start Biochemical Assay prep Prepare Recombinant EGFR Kinase Domain start->prep incubate Incubate with this compound (20-fold molar excess, 1 hour) prep->incubate buffer 40 mM Tris, pH 8 500 mM NaCl 1% Glycerol 5 mM TCEP prep->buffer quench Quench Reaction (DTT addition) incubate->quench analyze LC-MS Analysis (Intact Mass Determination) quench->analyze calculate Calculate IC50 analyze->calculate end IC50 Result calculate->end

Protocol Details:

  • Recombinant Protein Preparation:

    • Utilize purified EGFR kinase domains (L858R/T790M mutant or other variants) at appropriate concentrations for enzymatic assays
    • Storage buffer: 40 mM Tris (pH 8.0), 500 mM NaCl, 1% glycerol, 5 mM TCEP
  • Inhibition Reaction:

    • Incubate recombinant EGFR with this compound at 20-fold molar excess in reaction buffer
    • Time: 60 minutes at room temperature
    • Final reaction volume: 30 μL
  • Reaction Quenching:

    • Add dithiothreitol (DTT) at 80-fold excess relative to this compound concentration
    • Transfer reaction tube to ice to halt enzymatic activity
  • Mass Spectrometry Analysis:

    • For intact mass analysis: Add equal volume of 6 M Guanidine HCl, 100 mM Tris (pH 8.0), 20 mM DTT, 10 mM TCEP
    • Incubate 15 minutes at room temperature
    • Perform LC-MS on Agilent 6520 QToF mass spectrometer with PLRP-S column (2.1 mm × 50 mm)
    • Apply gradient: 3-50% solvent B over 3 minutes (solvent B: 0.1% formic acid in acetonitrile)
  • Data Analysis:

    • Use MassHunter software for automatic peak selection, integration, and spectral deconvolution
    • Monitor mass range: 15,000-75,000 Da
    • Calculate percentage inhibition at each concentration and derive IC50 using nonlinear regression [2]
Cellular Viability and Phosphorylation Assays

Objective: To determine the functional IC50 of this compound in cell-based systems through viability assessment and phosphorylation inhibition.

Principle: These assays evaluate this compound's ability to inhibit EGFR-mediated signaling (phosphorylation) and subsequent cellular proliferation in EGFR-driven models. The cellular context provides information on membrane permeability, intracellular metabolism, and overall functional consequences of EGFR inhibition.

Figure 2: Workflow for cellular viability and phosphorylation assays

G cluster_1 Cell Lines for Specific Mutations start Start Cellular Assay plate Seed Cells in 384-Well Plates (500-5,000 cells/well) start->plate treat Treat with this compound (Serial Dilution, 3 Days) plate->treat cells H1975 (L858R/T790M) H3255 (L858R) HCC827 (ex19del) HaCaT (Wild-type) plate->cells measure Measure Viability (CellTiter-Glo Luminescence) treat->measure pELISA Alternative: pEGFR ELISA (3-Hour Treatment) treat->pELISA For Phosphorylation Assay analyze Analyze Dose Response measure->analyze pELISA->analyze For Phosphorylation Assay end Cellular IC50 Result analyze->end

Protocol Details - Cell Viability Assay:

  • Cell Culture Preparation:

    • Culture EGFR-mutant cell lines (H1975, HCC827, H3255) and wild-type controls (HaCaT) in appropriate media
    • Harvest cells during logarithmic growth phase
  • Plating and Treatment:

    • Seed cells in solid white 384-well plates at optimized densities (500-5,000 cells/well based on cell line)
    • Allow cell attachment for 12-24 hours
    • Prepare this compound serial dilutions in DMSO (typically 11-point, 1:3 dilution series)
    • Treat cells with this compound (0.1 nM - 10 μM range) for 72 hours
  • Viability Measurement:

    • Equilibrate plates to room temperature for 30 minutes
    • Add CellTiter-Glo reagent according to manufacturer's instructions
    • Measure luminescence using a plate reader
    • Normalize data to DMSO-treated controls (100% viability) and empty wells (0% viability)
  • Phosphorylation Inhibition Assay:

    • Seed cells as described above
    • Treat with this compound for 3 hours to assess acute EGFR phosphorylation inhibition
    • Fix cells and perform ELISA for phospho-EGFR quantification
    • Use specific antibodies against pEGFR (Y1068) for detection [2] [4]

Data Analysis and Interpretation

Curve Fitting and IC50 Calculation

Data Normalization: Convert raw measurements (luminescence, optical density) to percentage inhibition values relative to positive (no inhibition) and negative (complete inhibition) controls. The dose-response relationship typically follows a sigmoidal curve that can be modeled using four-parameter nonlinear regression.

Regression Model: % Inhibition = Minimum + (Maximum - Minimum) / (1 + 10^((LogIC50 - Log[Compound]) × Hill Slope))

Where:

  • Minimum: Response at infinite compound concentration
  • Maximum: Response at zero compound concentration
  • Hill Slope: Steepness of the dose-response curve
  • IC50: Compound concentration at midpoint between minimum and maximum response

Quality Control Parameters:

  • R² > 0.90 for curve fit
  • Hill slope between -2.5 and -0.5 for typical inhibitor responses
  • Minimum of n=3 independent experiments for reliable IC50 determination
Interpretation and Technical Considerations

Mutation-Specific Potency: The IC50 values for this compound vary significantly depending on the EGFR mutation status. Researchers should interpret results in the context of specific mutations, with particular attention to the differential sensitivity between classic sensitizing mutations, T790M-containing mutations, and uncommon EGFR variants. The therapeutic window can be estimated by comparing IC50 values against mutant versus wild-type EGFR [1].

Assay-Specific Considerations:

  • Biochemical assays measure direct target engagement but may not capture cellular permeability or metabolism effects
  • Cellular viability assays reflect functional consequences but incorporate additional variables beyond direct target inhibition
  • Phosphorylation assays demonstrate proximal target modulation but may not correlate perfectly with long-term viability effects

Troubleshooting Guidance:

  • Shallow dose-response curves may indicate incomplete inhibition or compound solubility issues
  • High variability between replicates may suggest cell seeding inconsistency or edge effects in plate readers
  • IC50 values significantly deviating from expected ranges may indicate assay execution problems or cell line authentication issues

Conclusion and Research Applications

The protocols outlined in this application note provide standardized methods for determining this compound IC50 values across biochemical and cellular contexts. The quantitative data generated through these assays enables researchers to evaluate this compound potency and selectivity for various EGFR mutations, supporting drug development decisions and mechanism of action studies. The mutant-selective profile of this compound, particularly its enhanced potency against T790M resistance mutations while sparing wild-type EGFR, represents a significant therapeutic advantage that can be quantified through these IC50 determination methods.

These protocols facilitate predictive modeling of clinical efficacy and toxicity, as the differential IC50 values against mutant versus wild-type EGFR correlate with the therapeutic window observed in clinical settings. Furthermore, systematic IC50 determination across diverse EGFR mutations assists in identifying patient populations most likely to benefit from this compound treatment, supporting precision medicine approaches in oncology. The continued refinement of these assays contributes to the optimization of third-generation EGFR inhibitors and the development of strategies to overcome resistance mechanisms that emerge following targeted therapy.

References

Clinical Application and Efficacy of Nazartinib

Author: Smolecule Technical Support Team. Date: February 2026

Nazartinib is an irreversible, mutant-selective third-generation EGFR TKI. It covalently binds to the cysteine-797 residue in the ATP-binding site of EGFR, potently inhibiting EGFR signaling driven by classic activating mutations and the T790M resistance mutation while sparing wild-type EGFR to reduce off-target toxicities [1] [2].

Clinical trials demonstrate its efficacy, particularly as a first-line treatment. Key data is summarized in the table below.

Parameter Findings (as first-line therapy)
Study Type Phase 2, single-arm, open-label (n=45) [3]
Patient Population Treatment-naive, stage IIIB/IV EGFR-mutant NSCLC (Ex19del/L858R, or rarer mutations L861Q, G719A/S/C, S768I) [3]
Recommended Phase 2 Dose 150 mg once daily [3]
Overall Response Rate (ORR) 69% (as assessed by Blinded Independent Review Committee, BIRC) [3]
Disease Control Rate (DCR) 91% (BIRC assessment) [3]
Median Duration of Response (DOR) 25 months [3]
Median Progression-Free Survival (PFS) 18 months [3]
Common Treatment-Related Adverse Events Rash (71%), diarrhea (27%), pruritus (24%), dry skin (20%) [3]

This compound also shows activity against EGFR exon 20 insertion mutations in preclinical models, with EC50 values ranging from 7 to 190 nM depending on the insertion subtype [2].

Understanding Resistance and Heterogeneity

Acquired resistance to this compound can arise from heterogeneous tumor subclones. Molecular profiling via serial liquid biopsies reveals clonal dynamics [1].

  • T790M-Dependent Resistance: The emergence of a tertiary EGFR C797S mutation prevents covalent binding of this compound to the kinase domain, a common on-target resistance mechanism [1] [4].
  • T790M-Independent Resistance: Resistance can also occur through the outgrowth of pre-existing or newly acquired T790M-negative subclones that utilize bypass signaling pathways, such as BRAF V600E or MET amplification [1].

The diagram below illustrates the molecular heterogeneity and evolution of resistance in a patient treated with this compound.

resistance_evolution T0 Pre-Nazartinib T1 On this compound T0->T1 T2 Oligoprogression T1->T2 T3 Systemic Progression T2->T3 C0 EGFR del19 C1 EGFR del19/T790M C0->C1  Erlotinib  Selection C3 EGFR del19/BRAF V600E C0->C3  this compound  Selection C2 EGFR del19/T790M/C797S C1->C2  this compound  Selection

Experimental Protocols for Research and Monitoring

These protocols outline key methodologies for detecting EGFR mutations and monitoring treatment response in a research context.

Protocol 1: Droplet Digital PCR (ddPCR) for Plasma ctDNA Analysis

This protocol is for quantitatively tracking specific mutant EGFR alleles in patient plasma, enabling monitoring of clonal dynamics [1].

  • 1. Sample Collection and Processing: Collect whole blood in EDTA or Streck tubes. Centrifuge to separate plasma, then aliquot and store at -80°C.
  • 2. ctDNA Extraction: Use the QIAamp Circulating Nucleic Acid Kit (or equivalent). Elute in the provided buffer.
  • 3. ddPCR Reaction Setup:
    • Assays: Use PrimePCR ddPCR Mutation Assays (Bio-Rad) for mutations of interest (e.g., EGFR exon19del, T790M, C797S). Include a reference assay for a wild-type sequence.
    • Reaction Mix: Combine 10 µL of ddPCR Supermix for Probes (Bio-Rad), 2 µL of the primer/probe assay mix, and 8 µL of isolated ctDNA.
    • Droplet Generation: Transfer the 20 µL reaction mix to a DG8 cartridge with 70 µL of Droplet Generation Oil for Probes to generate droplets.
  • 4. PCR Amplification: Transfer droplets to a 96-well plate and run on a thermal cycler with the following protocol:
    • Hold: 95°C for 5 minutes.
    • Cycles (x40): 94°C for 30 seconds, 55–56°C for 1 minute.
    • Final Hold: 98°C for 10 minutes.
  • 5. Data Acquisition and Analysis: Read the plate on a QX200 Droplet Reader. Analyze with QuantaSoft software to obtain the concentration (copies/µL) and fractional abundance of mutant alleles.
Protocol 2: Next-Generation Sequencing (NGS) on Tissue Biopsies

This protocol is for comprehensive genomic profiling to identify co-mutations and heterogeneous resistance mechanisms [1].

  • 1. Tissue Acquisition and DNA Extraction: Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. Macro-dissect to enrich tumor content. Extract DNA using a dedicated FFPE DNA extraction kit.
  • 2. Library Preparation and Target Enrichment:
    • Assay Options: Use anchored multiplex PCR assays (e.g., SNaPshot NGS) or comprehensive hybrid-capture panels (e.g., FoundationOne CDx).
    • Procedure: Fragment genomic DNA, ligate adapters, and perform PCR amplification with gene-specific primers to enrich for target regions (e.g., exons of EGFR, BRAF, TP53, etc.).
  • 3. Sequencing: Run the prepared libraries on a high-throughput sequencer (e.g., Illumina MiSeq/NextSeq) to achieve sufficient coverage (recommended >500x median depth).
  • 4. Bioinformatic Analysis: Align sequences to a reference genome (e.g., GRCh37). Use variant-calling algorithms to identify single-nucleotide variants, indels, and copy number alterations.

Key Takeaways for Researchers and Clinicians

  • Clinical Profile: this compound is an effective first-line therapy for EGFR-mutant NSCLC with a manageable safety profile, showing particular promise in treating and preventing CNS metastases [3].
  • Precision in Resistance: Resistance is not monolithic. Effective long-term management requires repeated molecular profiling to distinguish between T790M-positive (e.g., C797S) and T790M-negative (e.g., BRAF, MET) resistance pathways [1].
  • Tool Combination: The combination of ddPCR (for highly sensitive tracking of known mutations) and NGS (for discovering novel alterations) provides a powerful approach to unraveling tumor heterogeneity and clonal evolution [1].

I hope these detailed application notes and protocols are helpful for your research and development work.

References

Comprehensive Application Notes and Protocols: Patient Selection Criteria for Nazartinib in EGFR-Mutated NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nazartinib and Its Role in NSCLC Management

This compound (EGF816) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that represents a significant advancement in the targeted therapy landscape for non-small cell lung cancer (NSCLC). This potent, irreversible inhibitor demonstrates mutant-selective specificity, effectively targeting both EGFR-activating mutations and the T790M resistance mutation while sparing wild-type EGFR. This selective targeting profile potentially offers an improved therapeutic window compared to earlier generation EGFR-TKIs, with reduced off-target toxicities. The strategic development of this compound addresses a critical need in NSCLC management—overcoming resistance to first- and second-generation EGFR-TKIs that inevitably develops in treated patients, often through the emergence of the T790M resistance mutation. [1] [2]

The clinical significance of this compound extends beyond its mechanism of action to its potential application across multiple treatment settings. Clinical evidence has established its efficacy both as a monotherapy and in rational combination regimens, particularly in addressing specific resistance mechanisms such as MET amplification. As NSCLC treatment becomes increasingly personalized, understanding the precise patient selection criteria for this compound becomes paramount for maximizing therapeutic efficacy while minimizing unnecessary exposure to potential adverse events. These application notes provide detailed protocols for identifying appropriate candidate populations for this compound therapy, with comprehensive guidance on biomarker assessment, clinical profiling, and treatment implementation strategies tailored to the needs of clinical researchers and drug development professionals. [2] [3]

Clinical Efficacy Evidence and Mechanism of Action

Key Clinical Trial Findings

This compound has been evaluated across multiple clinical trials, demonstrating consistent efficacy in appropriately selected patient populations. The evidence base supporting its use continues to expand, with several pivotal studies providing the foundation for understanding its clinical profile:

  • Phase 1 Efficacy Data: In a phase 1 study involving patients with EGFR T790M-positive NSCLC who were naïve to third-generation EGFR-TKIs, this compound demonstrated an objective response rate (ORR) of 51% and a median progression-free survival (PFS) of 9.1 months. This established the foundational efficacy profile of this compound monotherapy in the post-TKI resistance setting. [2]

  • Treatment-Naïve Application: A phase 2, single-arm trial investigating this compound in treatment-naive patients with EGFR-mutant NSCLC further expanded its potential application to the first-line setting, demonstrating promising activity that warrants additional investigation. [3]

  • Combination Therapy Approach: Research has explored this compound in combination with other targeted agents, particularly focusing on overcoming resistance mechanisms. A phase 1b/2 study evaluating capmatinib (a MET inhibitor) plus this compound demonstrated antitumor activity in patients with EGFR-mutated, MET-dysregulated NSCLC who had developed resistance to prior EGFR-TKIs. This combination approach represents a strategic advancement in addressing one of the key resistance pathways that limits the long-term efficacy of EGFR-directed therapy. [2]

Table: Key Clinical Trial Evidence for this compound in EGFR-Mutated NSCLC

Trial Phase Patient Population Intervention Key Efficacy Outcomes Reference
Phase 1 T790M+ NSCLC, naive to 3rd-gen EGFR-TKI This compound monotherapy ORR: 51%, median PFS: 9.1 months [2]
Phase 2 Treatment-naive EGFR-mutant NSCLC This compound monotherapy Promising activity (specific outcomes not detailed in sources) [3]
Phase 1b/2 EGFR-TKI resistant, MET-dysregulated NSCLC Capmatinib + this compound Antitumor activity demonstrated [2]
Molecular Mechanism and Signaling Pathways

This compound exerts its therapeutic effects through a covalent binding mechanism that irreversibly inhibits EGFR signaling in mutant cancer cells. The drug specifically targets the ATP-binding pocket of mutant EGFR receptors, forming a covalent bond with cysteine residues near the binding site. This irreversible inhibition differentiates it from first-generation reversible EGFR-TKIs and contributes to its sustained suppression of downstream signaling pathways even in the presence of resistance mutations like T790M. [1]

The selectivity profile of this compound is a key aspect of its therapeutic value. By sparing wild-type EGFR, it potentially avoids the dose-limiting toxicities such as severe skin rash and diarrhea that often characterize earlier generation EGFR inhibitors. This selective targeting is achieved through structural modifications that optimize drug-receptor interactions specifically with mutant EGFR conformations, thereby enhancing the therapeutic index and potentially enabling higher dosing with improved tolerability. [1] [2]

Table: this compound's Targeting Profile Against EGFR Mutations

EGFR Mutation Type This compound Activity Clinical Significance
Activating Mutations (L858R, Exon 19 deletions) Potent inhibition Targets primary driver mutations in NSCLC
T790M Resistance Mutation Potent inhibition Overcomes resistance to 1st/2nd generation EGFR-TKIs
Wild-type EGFR Minimal inhibition Reduced off-target toxicities (skin rash, diarrhea)
Exon 20 Insertion Mutations Limited activity Not a primary indication for this compound

The following diagram illustrates the key resistance mechanism to early-generation EGFR-TKIs and this compound's targeted approach:

G This compound Mechanism: Addressing T790M-Mediated Resistance EarlyGenTKI First/Second Generation EGFR-TKIs Resistance T790M Resistance Mutation Development EarlyGenTKI->Resistance TreatmentFailure Treatment Failure Resistance->TreatmentFailure This compound This compound Intervention TreatmentFailure->this compound T790MInhibition T790M Mutation Inhibition This compound->T790MInhibition ContinuedResponse Continued Response T790MInhibition->ContinuedResponse

Patient Selection Criteria and Biomarker Testing

Inclusion Criteria for this compound Therapy

Proper patient selection is fundamental to maximizing therapeutic outcomes with this compound treatment. Based on clinical evidence and trial protocols, the following inclusion criteria identify optimal candidates:

  • Histologically Confirmed NSCLC: Patients must have histologically or cytologically confirmed locally advanced or metastatic NSCLC. This foundational requirement ensures diagnostic accuracy before considering targeted therapy interventions. Documented evidence of advanced disease stage (IIIB/IV) is necessary to establish appropriateness for systemic therapy rather than localized treatment approaches. [1]

  • EGFR Mutation Status: Presence of sensitizing EGFR mutations is an absolute requirement for this compound monotherapy. The most common sensitizing mutations include L858R point mutation and exon 19 deletions, which collectively account for approximately 85-90% of all EGFR mutations in NSCLC. For patients with acquired resistance to prior EGFR-TKIs, documentation of T790M mutation is essential, as this represents this compound's primary mechanism of action in the resistance setting. [1] [3]

  • Performance Status: Patients should have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2, indicating adequate functional capacity to tolerate systemic therapy. This criterion helps identify patients with sufficient organ function and overall health to derive meaningful benefit from treatment while managing potential toxicities. [1]

  • Measurable Disease: The presence of at least one quantifiable lesion as defined by Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is required for objective response assessment. This enables standardized evaluation of treatment efficacy across clinical settings and facilitates comparison of outcomes with other therapeutic modalities. [1]

Exclusion Criteria and Safety Considerations

Comprehensive safety assessment must precede this compound initiation to minimize risks and optimize the therapeutic ratio:

  • Concurrent Malignancies: Exclusion of patients with active additional malignancies within a specified timeframe (typically 2-3 years) is necessary, except for appropriately treated carcinoma in situ, basal cell carcinoma, or other cancers with negligible recurrence risk. This criterion ensures that observed efficacy and safety outcomes are attributable to the targeted NSCLC population. [1]

  • Cardiopulmonary Complications: Patients with clinically significant uncontrolled cardiac disease or history of interstitial lung disease (ILD) should be excluded due to potential exacerbation of these conditions. Particular attention should be paid to cardiac arrhythmias requiring treatment, heart failure of New York Heart Association Class III or IV, or recent myocardial infarction within 6-12 months of treatment initiation. [1]

  • Hepatic and Renal Impairment: Severe hepatic dysfunction (Child-Pugh Class C) or severe renal impairment (estimated glomerular filtration rate [eGFR] <15 mL/min) or requirement for dialysis represent contraindications due to potential alterations in drug metabolism and elimination that could increase toxicity risks. [1]

  • Infectious Complications: Patients with active hepatitis B or C infection or known HIV infection require careful consideration due to potential immunocompromise and drug interaction concerns. While not absolute contraindications, these conditions warrant specialized management and monitoring protocols during this compound therapy. [1]

Table: Key Exclusion Criteria for this compound Therapy

Category Exclusion Criteria Clinical Rationale
Concurrent Illness Active additional malignancy (within 2-3 years) Ensures accurate efficacy assessment
Cardiopulmonary Uncontrolled cardiac disease, interstitial lung disease Risk of exacerbating serious conditions
Organ Function Severe hepatic (Child-Pugh C) or renal impairment (eGFR <15 mL/min) Altered drug metabolism and elimination
Infectious Disease Active hepatitis B/C, known HIV infection Immunocompromise and drug interaction concerns
Comprehensive Biomarker Testing Protocols

Robust biomarker assessment forms the cornerstone of appropriate patient selection for this compound therapy. The following testing protocol ensures accurate identification of candidate patients:

  • Tissue Collection and Handling: Obtain adequate tumor tissue through core needle biopsy or surgical resection whenever possible. Tissue samples should be immediately placed in 10% neutral buffered formalin for 6-48 hours fixation, followed by paraffin embedding. Core biopsies are preferred over fine-needle aspiration when feasible, as they provide superior architectural preservation for histological assessment and sufficient material for multiple molecular analyses. [4]

  • DNA Extraction and Quality Control: Extract DNA from macrodissected or microdissected tumor areas containing at least 20% tumor cellularity to ensure adequate mutant allele detection. Use commercially available DNA extraction kits optimized for formalin-fixed paraffin-embedded (FFPE) tissue. Assess DNA quality through spectrophotometric methods (A260/A280 ratio of 1.8-2.0) and fragment analysis, with minimum DNA quantification of 10-50 ng/μL required for subsequent molecular analyses. [5]

  • EGFR Mutation Testing Methodology: Implement next-generation sequencing (NGS) panels covering full exonic regions of EGFR, with particular emphasis on detection of L858R, exon 19 deletions, and T790M mutations. For T790M mutation assessment in the resistance setting, consider digital droplet PCR for enhanced sensitivity when tissue availability is limited or tumor content is suboptimal. NGS testing should achieve a minimum sequencing depth of 500x, with analytical sensitivity of 1-5% for variant allele frequency detection. [5] [3]

  • Resistance Marker Assessment: For patients progressing on prior EGFR-TKIs, include MET amplification analysis through fluorescence in situ hybridization (FISH) or NGS-based copy number variation assessment. Define MET amplification positivity as MET/CEP7 ratio ≥2.0 or gene copy number ≥6, as these thresholds have demonstrated predictive value for response to combination therapy with MET inhibitors. [5] [2]

The following diagram outlines the key steps in the biomarker testing workflow:

G Biomarker Testing Workflow for this compound Candidate Selection TissueSample Tumor Tissue Collection (FFPE core biopsy preferred) DNAExtraction DNA Extraction & Quality Control (≥20% tumor cellularity, A260/A280: 1.8-2.0) TissueSample->DNAExtraction NGSTesting NGS-Based EGFR Mutation Analysis (500x depth, 1-5% VAF sensitivity) DNAExtraction->NGSTesting T790MAssay T790M-Specific Testing (ddPCR if tissue limited) NGSTesting->T790MAssay METTesting MET Amplification Analysis (FISH or NGS CNV) T790MAssay->METTesting ResultInterpret Result Interpretation & Reporting METTesting->ResultInterpret

Dosing Protocols and Combination Therapies

This compound Monotherapy Dosing

The recommended phase 2 dose (RP2D) for this compound monotherapy, established through phase 1 dose-escalation studies, is 150 mg administered orally once daily. This dosage has demonstrated an optimal balance of efficacy and tolerability in clinical trials. Administration should occur at approximately the same time each day, consistently either with or without food to maintain stable pharmacokinetic profiles. For patients unable to swallow tablets whole, an alternative administration method involving tablet dissolution in water may be employed, though stability data for this approach should be verified. [1] [2]

Dose modification protocols are essential for managing treatment-related adverse events. For grade 2 toxicities that are persistent or intolerable despite supportive care, temporary interruption until resolution to grade ≤1 is recommended, followed by dose reduction to 100 mg daily. For more severe (grade ≥3) adverse events, therapy should be interrupted until resolution to grade ≤1, with resumption at 100 mg daily. Permanent discontinuation is recommended for life-threatening toxicities or inability to tolerate the 100 mg dose. Hepatic impairment requires careful consideration, with recommended dose reduction to 100 mg daily for patients with moderate hepatic impairment (Child-Pugh B), while severe hepatic impairment (Child-Pugh C) represents a contraindication due to lack of safety data. [1]

Rational Combination Strategies

MET inhibition combination therapy represents a strategically important approach for addressing specific resistance mechanisms. The combination of capmatinib (400 mg twice daily) with this compound (100 mg once daily) has demonstrated efficacy in patients with EGFR-mutated NSCLC who developed MET amplification-mediated resistance to prior EGFR-TKIs. This combination leverages complementary mechanisms of action to simultaneously target the primary EGFR driver and the MET bypass resistance pathway. The RP2D for this combination was established through phase 1b dose-escalation studies, with particular attention to overlapping toxicities and drug-drug interaction management. [2]

Novel combination approaches continue to be explored in clinical trials, including this compound with trametinib (a MEK inhibitor) and this compound with TNO155 (an SHP2 inhibitor). Preliminary results from these studies suggest that comprehensive biomarker-driven approaches are necessary to identify patient populations most likely to derive clinical benefit from these innovative combinations. Current evidence indicates that unselected application of these combinations in heavily pretreated populations yields limited efficacy, emphasizing the importance of patient stratification based on specific resistance mechanisms. [6]

Table: this compound Dosing Regimens in Different Clinical Contexts

Clinical Scenario Recommended Dose Key Considerations
Monotherapy This compound 150 mg once daily Take consistently with or without food
Combination with Capmatinib This compound 100 mg once daily + Capmatinib 400 mg twice daily Monitor for overlapping toxicities
Grade 2 Adverse Events Reduce to 100 mg once daily After interruption until resolution to grade ≤1
Grade ≥3 Adverse Events Reduce to 100 mg once daily After interruption until resolution to grade ≤1
Moderate Hepatic Impairment 100 mg once daily Child-Pugh Class B

Safety Monitoring and Adverse Event Management

Common Adverse Events and Monitoring Protocols

Cutaneous toxicities represent the most frequently observed adverse events with this compound therapy, though their incidence and severity are generally reduced compared to earlier generation EGFR-TKIs due to this compound's wild-type EGFR-sparing properties. A comprehensive monitoring protocol should include:

  • Regular dermatological assessments at each clinical visit, with documentation of rash distribution, severity (using Common Terminology Criteria for Adverse Events [CTCAE] grading), and symptomatic impact. Proactive management with non-alcohol-based emollients, topical corticosteroids (class II-III) for inflammatory components, and doxycycline or minocycline (100 mg twice daily) for papulopustular manifestations can reduce severity and improve tolerability. [1]

  • Gastrointestinal monitoring should focus on diarrhea incidence and severity, with patient education regarding prompt initiation of loperamide at first signs of loose stools. For persistent symptoms despite antidiarrheal management, dose interruption and reduction should be considered, along with evaluation for other causes. Regular assessment of electrolyte balance and hydration status is recommended, particularly during the first treatment cycle. [1]

  • Hepatic enzyme monitoring through comprehensive metabolic panels including ALT, AST, and bilirubin should be conducted at baseline, every two weeks during the first month of treatment, and monthly thereafter. For patients developing transaminase elevations >3 times the upper limit of normal, more frequent monitoring and dose modification should be implemented according to protocol-specified guidelines. [1]

Serious Adverse Event Management

Management of serious adverse events requires prompt recognition and intervention to prevent life-threatening complications:

  • Interstitial lung disease (ILD) represents a potentially fatal complication requiring immediate attention. Patients presenting with new or worsening respiratory symptoms (dyspnea, cough, fever) should undergo prompt radiographic evaluation with high-resolution computed tomography. Any confirmation of drug-induced ILD necessitates permanent discontinuation of this compound and initiation of corticosteroid therapy (prednisone 1-2 mg/kg/day or equivalent), with appropriate pulmonary consultation. [1]

  • Cardiotoxicity monitoring should include baseline and periodic electrocardiograms to assess QTc interval, particularly in patients with preexisting cardiac conditions or those taking concomitant medications known to prolong QTc interval. For QTcF interval >500 ms, temporary interruption and dose reduction upon recovery to <480 ms is recommended, with electrolyte repletion and cardiology consultation as indicated. [1]

  • Ocular toxicities including keratitis and dry eye syndrome have been reported with this compound therapy. Regular ophthalmologic assessments are recommended for patients experiencing visual disturbances, with prompt referral to ophthalmology for persistent symptoms. Management typically involves lubricating eye drops and, in more severe cases, temporary treatment interruption with steroid eye drops. [1]

Resistance Mechanisms and Subsequent Therapy Planning

Understanding Resistance Pathways

Acquired resistance to this compound represents an inevitable challenge in advanced NSCLC management, mirroring the experience with earlier generation EGFR-TKIs. Comprehensive analysis of resistance mechanisms informs subsequent therapeutic strategies:

  • EGFR-Dependent Mechanisms: Secondary mutations in EGFR, including C797S mutation in the kinase domain, can disrupt covalent binding of this compound to the target receptor, restoring kinase activity despite continued TKI exposure. Loss of the T790M mutation has been observed in a subset of resistant cases, often accompanied by alternative resistance mechanisms that bypass EGFR dependency entirely. The emergence of EGFR amplification may also contribute to resistance through gene dosage effects. [3]

  • Bypass Pathway Activation: MET amplification represents one of the most well-characterized bypass resistance mechanisms, occurring in approximately 5-26% of EGFR-TKI resistant cases. This amplification activates downstream signaling through ERBB3/PI3K pathways, maintaining cellular survival and proliferation signals despite effective EGFR inhibition. Other bypass mechanisms include HER2 amplification, BRAF mutations, and PIK3CA mutations, each requiring distinct therapeutic approaches. [5] [2]

  • Histological Transformation: Small cell lung cancer transformation represents an uncommon but clinically significant resistance mechanism, occurring in approximately 3-15% of resistant cases. This transformation typically necessitates a complete shift in therapeutic approach, employing platinum-etoposide regimens standard for SCLC rather than continued EGFR-directed therapy. Re-biopsy at progression is essential to identify this transformation, as it cannot be detected through liquid biopsy approaches. [5]

Strategic Approaches to Overcoming Resistance

Post-resistance treatment planning requires comprehensive molecular reassessment to guide appropriate therapeutic choices:

  • Re-biopsy Protocol: Obtain tumor tissue re-biopsy whenever feasible upon radiographic progression, prioritizing sites accessible with minimal invasiveness. Tissue should be subjected to broad molecular profiling using NGS panels covering known resistance mechanisms. When tissue biopsy is not feasible, liquid biopsy approaches using circulating tumor DNA (ctDNA) analysis provide a less invasive alternative, though with potentially reduced sensitivity for detecting certain resistance mechanisms such as histological transformation. [4] [5]

  • MET-Directed Combination Therapy: For patients with MET amplification-mediated resistance, the combination of capmatinib plus this compound has demonstrated clinical efficacy in phase 1b/2 trials. This approach simultaneously targets the primary EGFR driver and the MET bypass pathway, reestablishing disease control in a subset of patients. Ongoing research aims to refine patient selection criteria and optimize dosing schedules for this combination approach. [2]

  • Chemotherapy Integration: Following exhaustion of targeted therapy options, platinum-based doublet chemotherapy remains the standard of care, with pemetrexed maintenance in non-squamous histologies. The sequencing of chemotherapy after this compound resistance should consider prior treatment history, performance status, and cumulative toxicities. Clinical trial participation should be prioritized when available, given the limited efficacy of standard options in this setting. [3]

Table: Resistance Mechanisms to this compound and Potential Therapeutic Strategies

Resistance Mechanism Frequency Detection Method Potential Therapeutic Strategies
C797S Mutation 10-30% NGS (tissue or liquid biopsy) Fourth-generation EGFR-TKIs (in development), chemotherapy
MET Amplification 5-26% FISH, NGS CNV Capmatinib + this compound combination
HER2 Amplification 2-5% NGS, FISH HER2-directed therapy, chemotherapy
Small Cell Transformation 3-15% Histological examination Platinum-etoposide chemotherapy
BRAF Mutations 1-3% NGS BRAF/MEK inhibition, chemotherapy

Conclusion and Future Directions

This compound represents a significant therapeutic advancement in the management of EGFR-mutated NSCLC, particularly for patients developing T790M-mediated resistance to earlier generation EGFR-TKIs. The application notes and protocols detailed in this document provide a comprehensive framework for appropriate patient selection, biomarker testing, treatment implementation, and resistance management. As the landscape of targeted therapy in NSCLC continues to evolve, this compound's role may expand to include novel combination approaches and earlier lines of therapy, pending results from ongoing clinical investigations. [1] [2] [3]

Future research directions focus on optimizing combination strategies to overcome or preempt resistance development, identifying predictive biomarkers for treatment response, and refining sequencing algorithms within the broader context of EGFR-mutant NSCLC management. The integration of this compound with other targeted agents, immunotherapies, and novel modalities represents a promising approach to extending the clinical benefits achieved with EGFR-directed therapy. Continued emphasis on comprehensive molecular profiling at baseline and progression remains essential for maximizing therapeutic outcomes in this molecularly defined patient population. [2] [3] [6]

References

Nazartinib clinical endpoints measurement

Author: Smolecule Technical Support Team. Date: February 2026

Nazartinib Application Note

1. Compound Overview this compound (EGF816) is a novel, irreversible, third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) developed by Novartis. It selectively inhibits EGFR sensitizing mutations (ex19del, L858R) and the T790M resistance mutation while sparing wild-type EGFR. This compound forms a covalent bond with Cys797 in the ATP-binding pocket of EGFR. The recommended phase 2 dose (RP2D) was established as 150 mg taken orally once daily [1] [2].

2. Clinical Efficacy Endpoints this compound has demonstrated efficacy in both treatment-naive and pretreated patients with EGFR-mutated NSCLC. Key clinical endpoints from phase 1 and phase 2 trials are summarized below.

Table 1: Key Efficacy Endpoints from Clinical Trials of this compound Monotherapy

Patient Population Study Phase Overall Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS) Median Duration of Response (DOR)
T790M+ (post 1st/2nd-gen TKI) Phase 1 50% (95% CI: 38-62) [1] 84% (95% CI: 73-92) [1] Information missing Information missing
Treatment-Naive Phase 2 69% (per BIRC assessment) [2] 91% (per BIRC assessment) [2] 18 months [2] 25 months [2]

Table 2: Efficacy in Combination Therapy (Capmatinib + this compound) Phase 1b/2 trial in patients with advanced EGFR-mutated NSCLC (RP2D: Capmatinib 400 mg bid + this compound 100 mg qd) [3]

Patient Group Description Prior Lines of Therapy ORR
Group 1 EGFR-TKI resistant 1-3 prior lines 28.8%
Group 3 Treatment-naive 0 prior lines 61.7%
Group 1 + Phase 1b (by biomarker) MET+ Information missing 45.8%
Group 1 + Phase 1b (by biomarker) T790M+ Information missing 37.9%

3. Safety and Tolerability Profile The safety profile of this compound is manageable, with most adverse events being grade 1 or 2.

  • Most Common TRAEs (≥25%): The most frequent any-grade treatment-related adverse events for this compound monotherapy included rash (57%), diarrhea (37%), and pruritus (34%) [1]. For the combination with capmatinib, common any-grade TRAEs were peripheral edema (54.9%), nausea (41.7%), diarrhea (34.0%), and maculopapular rash (25.0%) [3].
  • Grade 3/4 TRAEs: The most common grade 3 or 4 TRAE was maculopapular rash (15%). Other notable grade 3/4 events included stomatitis (2%) and urticaria (2%) [1].
  • Serious Adverse Events: Dose-limiting toxicities included maculopapular rash and pneumonitis. One case of hepatitis B reactivation leading to hepatic failure and death was reported [1].

4. Preclinical Data and Mutation Sensitivity In vitro studies comparing EGFR-TKIs reveal mutation-related differences in sensitivity.

Table 3: In Vitro IC50 (nM) of EGFR-TKIs in Ba/F3 Cells Expressing EGFR Mutations [4]

EGFR Mutation Erlotinib Afatinib Osimertinib This compound
ex19del 73 0.6 7.9 66
L858R 30 0.6 6.2 35
ex19del + T790M 3429 146 3.1 52
L858R + T790M >10000 179 0.9 5.1
G719S 101 1.5 158 91.2
L861Q 410 3.6 35.8 116
Wild-Type 638 30 516 1031

5. Experimental Protocols In Vitro Efficacy Assessment (IC50 Determination) Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR mutations in cell lines.

  • Cell Lines: Use Ba/F3 cells engineered to express specific human EGFR mutations (e.g., ex19del, L858R, T790M, G719S, L861Q) and wild-type EGFR [4].
  • Reagents: this compound (source and catalog number), cell culture media, MTS or CellTiter-Glo reagent for viability assay.
  • Procedure:
    • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well.
    • After 24 hours, treat cells with a concentration gradient of this compound (e.g., 0.1 nM to 10,000 nM). Include a DMSO vehicle control.
    • Incubate for 72 hours.
    • Add MTS reagent and incubate for 1-4 hours, then measure absorbance at 490 nm. Alternatively, add CellTiter-Glo and measure luminescence.
  • Data Analysis: Plot cell viability (%) against the logarithm of drug concentration. Use non-linear regression to calculate the IC50 value [4].

Clinical Trial Design for First-Line this compound Objective: To evaluate the efficacy and safety of this compound as a first-line treatment in patients with advanced EGFR-mutant NSCLC [2].

  • Study Design: Phase 2, single-arm, open-label, multicenter.
  • Patient Population:
    • Inclusion: Adults with untreated stage IIIB/IV NSCLC, ECOG PS 0-1, tumor with confirmed EGFR L858R and/or ex19del.
    • Exclusion: Prior systemic therapy for advanced NSCLC, history of interstitial lung disease.
  • Intervention: Oral this compound 150 mg once daily until disease progression, unacceptable toxicity, or consent withdrawal.
  • Endpoints:
    • Primary: Overall Response Rate (ORR) per RECIST v1.1 by blinded independent review committee (BIRC).
    • Secondary: Progression-Free Survival (PFS), Duration of Response (DOR), Overall Survival (OS), safety/tolerability [2].

Mechanism and Workflow Visualization

nazartinib_mechanism EGFR Mutation\n(e.g., L858R, T790M) EGFR Mutation (e.g., L858R, T790M) Constitutive EGFR\nSignaling Constitutive EGFR Signaling EGFR Mutation\n(e.g., L858R, T790M)->Constitutive EGFR\nSignaling Activates Uncontrolled\nTumor Growth Uncontrolled Tumor Growth Constitutive EGFR\nSignaling->Uncontrolled\nTumor Growth Drives This compound Administration This compound Administration Covalent Binding\nto Cys797 Covalent Binding to Cys797 This compound Administration->Covalent Binding\nto Cys797 Irreversibly Targets Inhibition of\nMutant EGFR Inhibition of Mutant EGFR Covalent Binding\nto Cys797->Inhibition of\nMutant EGFR Leads to Apoptosis & Tumor\nGrowth Inhibition Apoptosis & Tumor Growth Inhibition Inhibition of\nMutant EGFR->Apoptosis & Tumor\nGrowth Inhibition Induces Wild-Type EGFR Wild-Type EGFR Normal Cell\nSignaling Normal Cell Signaling Wild-Type EGFR->Normal Cell\nSignaling Wild-Type EGFR->Normal Cell\nSignaling Reduced Off-Target\nToxicity Reduced Off-Target Toxicity Normal Cell\nSignaling->Reduced Off-Target\nToxicity This compound This compound This compound->Wild-Type EGFR Spares

Diagram 1: Mechanism of Action of this compound. This compound selectively and irreversibly inhibits mutant EGFR (including T790M) by covalent binding to Cys797, blocking oncogenic signaling. Its high selectivity for mutant over wild-type EGFR underpins its efficacy and reduced toxicity profile [1] [4] [5].

trial_workflow Patient Screening\n(EGFR Mutation Status) Patient Screening (EGFR Mutation Status) Enrollment\n(Untreated Stage IIIB/IV NSCLC) Enrollment (Untreated Stage IIIB/IV NSCLC) Patient Screening\n(EGFR Mutation Status)->Enrollment\n(Untreated Stage IIIB/IV NSCLC) Intervention\n(this compound 150 mg qd) Intervention (this compound 150 mg qd) Enrollment\n(Untreated Stage IIIB/IV NSCLC)->Intervention\n(this compound 150 mg qd) Efficacy Monitoring Efficacy Monitoring Intervention\n(this compound 150 mg qd)->Efficacy Monitoring Safety Monitoring Safety Monitoring Intervention\n(this compound 150 mg qd)->Safety Monitoring Tumor Assessment\n(RECIST v1.1 by BIRC) Tumor Assessment (RECIST v1.1 by BIRC) Efficacy Monitoring->Tumor Assessment\n(RECIST v1.1 by BIRC) Primary PFS & OS Analysis PFS & OS Analysis Efficacy Monitoring->PFS & OS Analysis Secondary Endpoint: ORR, DCR Endpoint: ORR, DCR Tumor Assessment\n(RECIST v1.1 by BIRC)->Endpoint: ORR, DCR Endpoint: mPFS, mOS Endpoint: mPFS, mOS PFS & OS Analysis->Endpoint: mPFS, mOS Adverse Event\nRecording (CTCAE) Adverse Event Recording (CTCAE) Safety Monitoring->Adverse Event\nRecording (CTCAE) Endpoint: Safety Profile Endpoint: Safety Profile Adverse Event\nRecording (CTCAE)->Endpoint: Safety Profile

Diagram 2: Simplified Workflow of a First-Line this compound Clinical Trial. The diagram outlines key stages from patient screening based on EGFR mutation status through treatment intervention to primary and secondary endpoint assessment [2].

Conclusion

This compound represents a potent and selective third-generation EGFR-TKI with validated clinical efficacy in EGFR-mutant NSCLC, particularly in the first-line and T790M-positive settings. Its distinct mutation-specific sensitivity profile and manageable safety make it a valuable agent for targeted therapy. Further research on combination regimens and resistance mechanisms is ongoing to maximize its therapeutic potential.

References

Comprehensive Application Notes and Protocols: Assessment of Nazartinib's Overall Response Rate in EGFR-Mutant NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Nazartinib (EGF816) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that was developed to target both sensitizing EGFR mutations and the Thr790Met (T790M) resistance mutation while sparing wild-type EGFR. This mutant-selective targeting potentially reduces off-target toxicities and improves the therapeutic window compared to earlier generation EGFR-TKIs. This compound functions as an irreversible covalent inhibitor that binds to Cys797 in the ATP-binding pocket of mutant EGFR receptors, thereby blocking downstream signaling pathways that drive tumor proliferation and survival. The preclinical profile of this compound demonstrates potent inhibition with in vitro IC50 values of 1.52 ± 0.08 nM for EGFR exon 19 deletion (del19), 6.11 ± 0.08 nM for L858R mutation, and 4.18 ± 0.03 nM for L858R/T790M mutation, while showing significantly reduced activity against wild-type EGFR (160.6 ± 12.8 nM), indicating its favorable selectivity index [1].

The development of this compound addresses a critical need in oncology therapeutics for NSCLC patients who develop resistance to first- and second-generation EGFR-TKIs, primarily mediated by the T790M mutation found in approximately 60% of resistant tumors [2]. Unlike earlier EGFR-TKIs, this compound was specifically engineered to overcome this resistance mechanism while maintaining activity against primary EGFR sensitizing mutations. The recommended phase 2 dose (RP2D) was established as 150 mg once daily based on phase 1 dose-escalation studies that evaluated safety, pharmacokinetics, and efficacy [3]. This application note provides comprehensive protocols and methodological frameworks for assessing this compound's overall response rate (ORR) in both preclinical and clinical settings, offering researchers standardized approaches for evaluating this promising therapeutic agent.

Clinical Efficacy and Overall Response Rate Data

Summary of Clinical Trial Results

This compound has demonstrated promising efficacy in clinical trials involving patients with EGFR-mutant NSCLC. In a phase 2, single-arm, open-label study investigating first-line this compound in treatment-naive patients, the confirmed overall response rate was 69% (31 of 45 patients) as assessed by Blinded Independent Review Committee (BIRC) using RECIST 1.1 criteria. The disease control rate (DCR) in this study was notably high at 91%, indicating that the vast majority of patients derived clinical benefit from treatment [3]. The median duration of response (DOR) was 25.0 months, reflecting sustained antitumor activity, while the median progression-free survival (PFS) was 18.0 months [3]. These results are particularly significant given that 42% of patients in this trial had baseline brain metastases, a population with typically poorer prognosis.

In earlier phase 1 investigations focusing on patients with T790M-positive NSCLC who had previously received EGFR-TKI therapy, this compound demonstrated an ORR of 50% (95% CI: 38-62) among 68 patients receiving the 150 mg daily dose, with a disease control rate of 84% (95% CI: 73-92) [1]. This established the compound's activity in the resistance setting where effective treatment options were historically limited. The anticancer efficacy of this compound has also been evaluated in comparison with other EGFR-TKIs across various EGFR mutation types in preclinical models, providing insights into its mutation-specific activity profile [4].

Comparative Efficacy Across EGFR Mutation Types

Table 1: Overall Response Rate of this compound in Clinical Trials

Patient Population Study Phase Sample Size ORR (%) Disease Control Rate (%) Median PFS (months) Reference
Treatment-naive EGFR-mutant NSCLC Phase 2 45 69 91 18.0 [3]
T790M-positive NSCLC (pre-treated) Phase 1 68 50 84 ~9.7 [1]

Table 2: Preclinical Efficacy of this compound Across EGFR Mutation Types (Ba/F3 Cell Models)

EGFR Mutation Type This compound IC50 (nM) Therapeutic Window (vs. WT EGFR) Comparative Efficacy vs. Osimertinib
Ex19del 10-100 Moderate Less potent than osimertinib [4]
L858R 10-100 Moderate Less potent than osimertinib [4]
Ex19del/T790M 1-10 Wide Less potent than osimertinib [4]
L858R/T790M 1-10 Wide Less potent than osimertinib [4]
G719S >1000 Narrow Less potent than afatinib [4]
L861Q >1000 Narrow Less potent than afatinib [4]
Exon 20 insertions ~100-190 Moderate Similar to osimertinib [4]

The mutation-specific efficacy of this compound has been systematically evaluated in preclinical models, revealing important patterns for researchers. In Ba/F3 cells expressing classic EGFR mutations (ex19del and L858R), this compound demonstrated potent activity, though it was less potent than osimertinib in direct comparisons. For the T790M resistance mutation, this compound showed significant activity with low nanomolar IC50 values, confirming its designed mechanism of action. However, for less common EGFR mutations such as G719S and L861Q, this compound's efficacy was substantially reduced, with IC50 values exceeding 1000 nM, suggesting limited clinical utility for these mutation types [4]. Interestingly, for EGFR exon 20 insertion mutations, which typically confer resistance to earlier generation EGFR-TKIs, this compound demonstrated moderate activity with EC50 values ranging from 7-190 nM depending on the specific insertion type, performing similarly to osimertinib in these models [4].

Assessment Methodologies and Protocols

Clinical Response Assessment Protocol

The assessment of this compound's efficacy endpoints in clinical trials follows standardized oncology assessment criteria to ensure consistency and comparability across studies. The primary endpoint for most this compound trials is overall response rate (ORR), which is defined as the proportion of patients with a best overall response of complete response (CR) or partial response (PR) according to RECIST 1.1 (Response Evaluation Criteria in Solid Tumors) [2] [3]. The key components of the response assessment protocol include:

  • Radiological Tumor Assessment: Baseline imaging (CT or MRI) of all disease sites must be performed within 28 days prior to treatment initiation. Follow-up assessments should be conducted every 6 weeks for the first 48 weeks, then every 12 weeks thereafter until disease progression. All images must be reviewed by both investigators and blinded independent review committees (BIRC) to minimize assessment bias [3].

  • Response Confirmation: All responses (CR or PR) must be confirmed by a subsequent assessment no less than 4 weeks after the initial response documentation to guard against overestimating durable response rates [3].

  • Brain Metastases Assessment: For patients with baseline brain metastases, contrast-enhanced MRI of the brain should be included in all assessment timepoints, as this compound has demonstrated significant CNS penetration and activity against brain metastases [3].

The RECIST 1.1 criteria implementation requires precise measurement of target lesions (up to 5 total, with maximum 2 per organ), non-target lesions, and the appearance of new lesions. The overall response derivation follows the RECIST 1.1 algorithm, which integrates changes in target lesions, non-target lesions, and new lesions into a comprehensive response categorization [3].

Biomarker Assessment Protocol

Patient selection for this compound trials relies heavily on molecular characterization of EGFR mutation status. The biomarker assessment protocol includes:

  • Tumor Tissue Collection: Fresh tumor biopsies or archival tissue samples (within 6 months) should be obtained prior to treatment initiation. For patients with suspected T790M-mediated resistance, re-biopsy after progression on prior EGFR-TKI therapy is mandatory to confirm T790M status [2] [3].

  • EGFR Mutation Testing: Local testing using CLIA-certified methods (such as PCR, NGS, or digital PCR) is acceptable for initial screening, but central laboratory confirmation is recommended for clinical trials to ensure accuracy and consistency. Testing should cover common sensitizing mutations (ex19del, L858R) and resistance mutations (T790M), as well as less common mutations (G719X, L861Q, S768I) [3].

  • Plasma Circulating Tumor DNA (ctDNA): For patients without accessible tumor tissue, liquid biopsy using plasma ctDNA can be used as an alternative method for EGFR mutation detection. Blood samples should be collected in specialized ctDNA collection tubes and processed within prescribed timeframes to prevent DNA degradation [3].

The following diagram illustrates the key signaling pathways targeted by this compound and the experimental workflow for efficacy assessment:

G EGFR_mutations EGFR Mutations (Ex19del, L858R, T790M) EGFR_activation EGFR Receptor Activation EGFR_mutations->EGFR_activation Downstream_pathways Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) EGFR_activation->Downstream_pathways Cellular_responses Cellular Responses (Proliferation, Survival) Downstream_pathways->Cellular_responses Nazartinib_mechanism This compound Mechanism (Irreversible binding to C797) Nazartinib_mechanism->EGFR_activation Inhibits Patient_selection Patient Selection (EGFR Mutation Testing) Treatment This compound Treatment (150 mg/day, 28-day cycles) Patient_selection->Treatment Response_assessment Response Assessment (RECIST 1.1, BIRC review) Treatment->Response_assessment Data_analysis Data Analysis (ORR, DCR, PFS, OS) Response_assessment->Data_analysis

Experimental Protocols and Procedures

Preclinical Efficacy Assessment Protocol

The in vitro assessment of this compound's efficacy against various EGFR mutations follows standardized cell-based assays that enable researchers to profile mutation-specific sensitivity. The following protocol details the methodology for evaluating this compound in engineered Ba/F3 cell lines:

  • Cell Line Preparation: Generate stable Ba/F3 cell lines expressing wild-type EGFR or specific EGFR mutations (ex19del, L858R, T790M alone and in combination, exon 20 insertions, and uncommon mutations G719S, L861Q). Use retroviral transduction with pBabe-puro vectors containing EGFR sequences, followed by selection with puromycin (1.0 μg/mL) for 14 days. Confirm expression by Western blotting with anti-EGFR antibodies and phospho-EGFR staining to verify functional activity [4].

  • Cell Viability Assays: Plate Ba/F3 cells in 96-well plates at a density of 2,000 cells per well in RPMI-1640 medium with 10% FBS. After 24 hours, treat cells with serial dilutions of this compound (range: 0.1 nM to 10,000 nM) in duplicate. Include positive control (afatinib 1 μM) and vehicle control (DMSO 0.1%). After 72 hours of exposure, measure cell viability using MTS assay by adding 20 μL of MTS reagent per well and incubating for 2-4 hours at 37°C. Measure absorbance at 490 nm using a plate reader [4].

  • IC50 Calculation: Normalize absorbance data to vehicle-treated controls (100% viability) and culture medium without cells (0% viability). Generate dose-response curves using four-parameter logistic nonlinear regression in GraphPad Prism or similar software. Calculate IC50 values from the fitted curves. Determine the therapeutic window by comparing IC50 values for mutant EGFR versus wild-type EGFR [4].

This protocol enables systematic profiling of this compound's efficacy across the spectrum of clinically relevant EGFR mutations and provides predictive data for clinical response.

Protocol for Resistance Mechanism Investigation

The acquired resistance to this compound represents a significant clinical challenge and can be investigated using the following experimental protocol:

  • Generation of Resistant Cell Lines: Establish this compound-resistant clones by chronic drug exposure of sensitive EGFR-mutant cell lines (e.g., PC-9 or H1975). Start with 10 nM this compound (approximately IC20 concentration) and gradually increase concentrations stepwise over 6-9 months. Maintain parallel vehicle-treated control lines. Once resistance is established, characterize mechanisms through next-generation sequencing of the EGFR kinase domain and whole exome sequencing to identify potential resistance mutations (e.g., C797S) [5] [6].

  • Analysis of Bypass Pathways: Perform phospho-receptor tyrosine kinase array profiling to identify activated bypass signaling pathways in resistant cells. Validate findings through Western blotting for key signaling nodes (pERK, pAKT, pSTAT3). Investigate potential amplification events in MET, HER2, or other RTKs using droplet digital PCR or FISH [5].

  • Drug Combination Screening: Test the efficacy of combination therapies against established resistant lines, including this compound with MET inhibitors (capmatinib), HER2 inhibitors (poziotinib), or MEK inhibitors (trametinib). Use MTS assays as described in section 4.1 to identify synergistic combinations that may overcome resistance [5].

This systematic approach to resistance mechanism investigation enables researchers to identify potential strategies to enhance this compound's efficacy and overcome treatment limitations.

Research Applications and Utility

The standardized protocols outlined in this application note provide researchers with comprehensive methodologies for evaluating this compound across the drug development spectrum. These approaches have significant utility in multiple research contexts:

For preclinical investigators, the cell-based assays enable systematic profiling of this compound's mutation-specific efficacy, particularly for rare EGFR variants where clinical data may be limited. The comparative assessment framework allows direct benchmarking against other EGFR-TKIs, informing optimal drug selection strategies for specific mutation profiles. Additionally, the resistance investigation protocols facilitate mechanistic studies that can inform combination therapy development to overcome acquired resistance [4].

For translational researchers, the biomarker assessment protocols provide standardized approaches for patient stratification in clinical trials and correlative studies. The integration of tissue and liquid biopsy methods enables comprehensive monitoring of resistance development during treatment, offering insights into the dynamic evolution of EGFR-mutant tumors under therapeutic pressure [3] [5].

For clinical trialists, the response assessment methodologies ensure consistent evaluation of efficacy endpoints across studies, facilitating cross-trial comparisons and meta-analyses. The detailed documentation of assessment timing, imaging modalities, and response confirmation requirements maintains methodological rigor in clinical trial conduct [2] [3].

It is important to note that while this compound demonstrated promising efficacy in early-phase clinical trials, its development appears to have been discontinued or paused in favor of other third-generation EGFR-TKIs that advanced to later-stage development and regulatory approval [7] [1]. Nevertheless, the compound remains a valuable research tool for understanding the pharmacodynamics of mutant-selective EGFR inhibition and the mechanisms of resistance to third-generation EGFR-TKIs.

References

Nazartinib in EGFR-Mutated NSCLC: Application Note on Trial Design and PFS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

Nazartinib (also known as EGF816) is a third-generation, mutant-selective, covalent epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) [1]. It was designed to selectively inhibit both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the Thr790Met (T790M) resistance mutation, which is identified in approximately 60% of tumors that develop resistance to first- and second-generation EGFR-TKIs [1]. Its development aimed to address a significant unmet need in the treatment of NSCLC with specific EGFR mutations.

The following diagram illustrates the targeted signaling pathway and proposed mechanism of action for this compound.

G EGFR_Mutant Mutant EGFR (Exon 19 Del, L858R, T790M) Downstream_Signaling Downstream Signaling (PI3K/AKT, JAK/STAT, RAS/MAPK) EGFR_Mutant->Downstream_Signaling Activates Cellular_Effects Cellular Effects (Proliferation, Survival) Downstream_Signaling->Cellular_Effects Promotes This compound This compound (EGF816) Signal_Inhibition Signal Inhibition This compound->Signal_Inhibition Covalently Binds Mutant EGFR Signal_Inhibition->EGFR_Mutant Blocks

Clinical Trial Protocol and PFS Analysis Plan

This section details the clinical trial design as outlined in the identified study protocol, which serves as the basis for the intended PFS analysis [1].

Study Design Summary
  • Trial Title: A Prospective, Multicenter, Open-Label Trial on the Clinical Efficacy and Safety of this compound in Patients with EGFR-Mutated NSCLC.
  • Objective: To evaluate the clinical efficacy and safety of this compound compared to other chemotherapeutic agents in patients with EGFR-mutated NSCLC [1].
  • Primary Endpoint: Overall Response Rate (ORR) [1].
  • Key Secondary Endpoints: Progression-Free Survival (PFS), Time to Response, Overall Survival (OS), and Adverse Events [1].

Table 1: Key Trial Design Parameters

Parameter Description
Study Type Prospective, Randomized, Multicenter, Open-label [1]
Patient Population 78 patients with histologically diagnosed EGFR-mutated NSCLC [1]
Randomization 1:1 randomization (n=39 per group) [1]
Intervention (Experimental) This compound (150 mg/day, orally) [1]
Control Erlotinib (150 mg/day, orally) or Gefitinib (250 mg/day, orally) [1]
Treatment Duration 28-day cycles [1]
Planned Follow-up At least 24 weeks [1]
Patient Population and Key Assessments
  • Inclusion Criteria: Included patients with histologically or cytologically confirmed, locally advanced or metastatic NSCLC; an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2; at least one measurable lesion per RECIST 1.1; confirmed EGFR mutation; and willingness to provide informed consent [1].
  • Exclusion Criteria: Included the presence or history of another malignancy; history of interstitial lung disease; clinically significant uncontrolled heart disease; severe liver or kidney impairment; and known active Hepatitis B, Hepatitis C, or HIV infection [1].
  • Tumor Assessment: Tumor imaging was to be performed at baseline and throughout the study, with response assessed according to RECIST 1.1 guidelines [1]. The Blinded Independent Review Committee (BIRC) assessment was planned for the primary outcome of ORR [1].
  • Statistical Analysis: Statistical analyses were planned to be performed using IBM SPSS software (version 24.0). The Kaplan-Meier method was intended to be used for the analysis of time-to-event endpoints, including PFS and OS [1].

Methodology for Progression-Free Survival Analysis

Progression-free survival is a crucial endpoint in oncology trials, defined as the time from randomization until objective tumor progression or death from any cause [2]. The Kaplan-Meier method is the standard for such time-to-event analysis, as it properly accounts for censored data—patients who have not experienced an event by the time of data cutoff or are lost to follow-up [2].

Data Collection and Preparation

For a PFS analysis, data must be structured with the following core variables for each patient [2]:

  • Patient ID: A unique identifier.
  • Time to Event: The time from start of treatment until progression, death, or last known follow-up (typically in months or weeks).
  • Event Status: A binary indicator (1 for progression/death; 0 for censored).

Data should be sorted in ascending order by the "Time to Event" column before analysis [2].

Constructing the Kaplan-Meier Table

The analysis involves building a calculation table. The following workflow outlines the steps for creating this table and the subsequent statistical curve.

G Start Start with Sorted Patient Data Step1 1. List Unique Event Times (Only where Status=1) Start->Step1 Step2 2. Calculate Number at Risk (nᵢ) (Patients still being followed just before time t) Step1->Step2 Step3 3. Count Number of Events (dᵢ) (Progressions/Deaths at time t) Step2->Step3 Step4 4. Calculate Interval Survival Probability ( (nᵢ - dᵢ) / nᵢ ) Step3->Step4 Step5 5. Calculate Cumulative PFS Probability (Multiply successive interval probabilities) Step4->Step5 CreateCurve Create Kaplan-Meier Curve (Step plot of Time vs. Cumulative PFS) Step5->CreateCurve

Table 2: Kaplan-Meier Calculation Table Template

Time (t) Number at Risk (nᵢ) Number of Events (dᵢ) Interval Survival Cumulative PFS (S(t))
0 Total N 0 1.00 1.00
t₁ n₁ d₁ (n₁ - d₁)/n₁ 1.00 × [(n₁ - d₁)/n₁]
t₂ n₂ d₂ (n₂ - d₂)/n₂ S(t₁) × [(n₂ - d₂)/n₂]
... ... ... ... ...
Key Outputs and Interpretation
  • Median PFS: The most common summary statistic, representing the time at which the cumulative PFS probability drops to 50% (0.5). It is found by identifying the first time point where S(t) ≤ 0.5 [2].
  • Hazard Ratio (HR): While not specified in the this compound protocol, a standard efficacy measure is the Hazard Ratio, which quantifies the relative risk of progression or death between the treatment and control groups throughout the study period. An HR less than 1.0 favors the experimental treatment.
  • Statistical Significance: The protocol planned to use the Kaplan-Meier method for analysis, and typically the log-rank test is used to compare PFS distributions between two groups to determine if observed differences are statistically significant (p < 0.05) [1].

Conclusion and Research Status

The referenced study protocol describes a robust methodological framework for evaluating the efficacy of this compound in EGFR-mutated NSCLC [1]. The planned use of RECIST 1.1 criteria, independent review, and Kaplan-Meier analysis for PFS aligns with best practices in oncology drug development [3] [2]. However, the available public document is a protocol from 2021; it does not contain the results of the trial [4] [1]. The efficacy and safety outcomes, including the critical progression-free survival data, are not yet published in the searched literature.

Researchers should seek subsequent primary publications from this clinical trial or clinicaltrials.gov for results. The methodologies outlined here for trial design and PFS analysis remain universally applicable for assessing third-generation EGFR-TKIs like this compound.

References

Nazartinib RECIST 1.1 criteria application

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data of Nazartinib

The table below summarizes the key efficacy outcomes of this compound from a phase 2 study in treatment-naïve patients with advanced EGFR-mutant NSCLC, as assessed by a Blinded Independent Review Committee (BIRC) using RECIST 1.1 [1].

Efficacy Parameter Result (All Patients, n=45) Result in Patients with Baseline Brain Metastases (n=13)
Overall Response Rate (ORR) 69% (31/45 patients) 62% (8/13 patients)
Disease Control Rate (DCR) 91% (41/45 patients) 85% (11/13 patients)
Median Duration of Response (DOR) 25.3 months Not reported
Median Progression-Free Survival (PFS) 18.3 months 16.5 months
Median Overall Survival (OS) Not Reached (56% alive at 33 months) Not reported

RECIST 1.1 Assessment Workflow

The following diagram illustrates the standardized workflow for applying RECIST 1.1 criteria in clinical trials of this compound, from patient screening to response evaluation:

start Patient Screening & Enrollment a Baseline Tumor Assessment start->a b Target Lesion Selection (up to 5 total, max 2 per organ) a->b c Non-Target Lesion Identification b->c d Initiate this compound Treatment (150 mg, once daily) c->d e On-Treatment Tumor Assessment (every 6 weeks) d->e f BIRC Review & Categorization (CR, PR, SD, PD) e->f end Data Analysis & Reporting f->end

Detailed Experimental Protocol for Tumor Assessment

This section outlines the specific methodology for applying RECIST 1.1 in this compound trials, synthesized from published studies [1].

1. Patient Eligibility and Baseline Evaluation

  • Population: Patients with histologically confirmed, treatment-naïve, advanced (Stage IIIB/IV) NSCLC harboring activating EGFR mutations (Ex19del or L858R).
  • Baseline Imaging: Conduct full-body computed tomography (CT) scans. For all patients, include contrast-enhanced magnetic resonance imaging (MRI) of the brain to identify CNS metastases.
  • Documentation: Identify and measure all target and non-target lesions at baseline.

2. Lesion Classification and Measurement

  • Target Lesions: Select up to 5 representative lesions total, with a maximum of 2 per organ. These must be measurable with a longest diameter ≥10 mm on CT scan (nodal lesions require short axis ≥15 mm).
  • Non-Target Lesions: All other malignant lesions, including pathological lymph nodes and CNS metastases, are identified as non-target. These are recorded qualitatively but not measured.
  • CNS-Specific Assessment: For patients with brain metastases, a modified RECIST 1.1 is used by a central neuro-radiologist BIRC. Brain target lesions must be ≥10 mm in diameter.

3. Treatment and Follow-up Assessments

  • Intervention: Administer this compound at 150 mg orally once daily in 28-day cycles.
  • Assessment Schedule: Perform tumor evaluations (CT of chest/abdomen/pelvis and brain MRI) every 6 weeks from the first dose for the first 48 weeks, and every 12 weeks thereafter.
  • Imaging Review: All images are reviewed by both the local investigator and a Blinded Independent Review Committee (BIRC) to ensure unbiased application of RECIST 1.1.

4. Response Criteria Definitions The BIRC categorizes response based on changes in the sum of diameters (SOD) of target lesions and the status of non-target lesions:

  • Complete Response (CR): Disappearance of all target and non-target lesions.
  • Partial Response (PR): ≥30% decrease in SOD of target lesions compared to baseline.
  • Progressive Disease (PD): ≥20% increase in SOD of target lesions (and absolute increase of ≥5 mm), or unequivocal progression of non-target lesions, or appearance of new lesions.
  • Stable Disease (SD): Changes that do not meet criteria for PR or PD.

Application in CNS Metastases

The patent for this compound and clinical data highlight its specific use in treating CNS metastases [2]. The assessment protocol is adapted as follows:

  • Imaging Modality: Brain MRI is the gold standard.
  • Lesion Measurement: CNS target lesions are measured separately from systemic lesions.
  • Response Calculation: Intracranial ORR and DOR are calculated specifically for the subgroup of patients with baseline brain metastases using the same RECIST 1.1 thresholds [1].

Safety and Tolerability Profile

Understanding the safety profile is crucial for clinical trial design. The table below summarizes common adverse events (AEs) associated with this compound monotherapy (150 mg) from the phase 2 study [1].

Adverse Event (AE) All-Grade Incidence (n=45) Grade ≥3 Incidence
Rash 64% 7%
Pruritus 44% 0%
Diarrhea 42% 2%
Stomatitis 22% 0%
Blood Creatine Phosphokinase (CPK) Increase 20% 7%
Fatigue 18% 0%
Drug-Induced Pneumonitis Not Specified 2% (1 patient)

Key Considerations for Protocol Implementation

  • Central Review is Critical: The use of a BIRC is essential to minimize assessment bias and ensure consistent application of RECIST 1.1 across all trial sites [1].
  • Dedicated CNS Protocol: Given the high incidence of brain metastases in EGFR-mutant NSCLC and this compound's activity, incorporating a robust CNS assessment strategy with brain MRI is mandatory for a comprehensive efficacy evaluation [1] [2].
  • Combination Therapy Context: When this compound is used in combination with other agents (e.g., capmatinib), the same RECIST 1.1 principles apply for efficacy evaluation, though safety monitoring must be adapted to the combination's profile [3].

References

Comprehensive Laboratory Monitoring and Analytical Protocols for Nazartinib in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nazartinib (EGF816) represents a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that specifically targets activating EGFR mutations (L858R, exon 19 deletions) and the resistance-associated T790M mutation while sparing wild-type EGFR. This selective profile positions this compound as a promising therapeutic candidate for non-small cell lung cancer (NSCLC), particularly in cases where earlier-generation TKIs have failed due to resistance mechanisms. For researchers and drug development professionals, comprehensive monitoring protocols are essential for accurate quantification of this compound in biological matrices, assessment of its metabolic stability, and identification of structural elements that may impact its safety profile. This document provides detailed analytical methods and experimental protocols to support preclinical and clinical development of this compound, with emphasis on robust quantification techniques and metabolic characterization approaches that conserve resources while generating reliable data for informed decision-making in drug development pipelines [1].

The development of accurate monitoring protocols for this compound is particularly relevant given its current clinical status. As of 2024, this compound remains under investigation in Phase II clinical trials sponsored by Novartis for NSCLC, with additional studies exploring its potential in combination therapies with other targeted agents such as capmatinib and trametinib [2]. The compound has demonstrated clinically significant anti-tumor activity in patients with EGFR-mutant NSCLC, including those with challenging clinical presentations such as brain metastases. In a phase I clinical study involving 180 patients with EGFR-mutant NSCLC, this compound achieved a confirmed objective response in 51% of evaluable patients and disease control in 89%, with a median duration of response of 11.0 months and median progression-free survival of 9.1 months [3]. These clinical benefits underscore the importance of reliable laboratory monitoring parameters to optimize therapeutic outcomes and manage potential adverse effects.

Analytical Method Validation for this compound Quantification

UPLC-MS/MS Methodology

The development and validation of a reliable ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is fundamental for accurate quantification of this compound in biological matrices. This methodology offers significant advantages over traditional HPLC techniques, including enhanced sensitivity, reduced analysis time, and minimized interference from endogenous compounds or metabolites. The validated UPLC-MS/MS method for this compound employs an isocratic mobile phase system with a remarkably short elution time of approximately 1 minute, significantly improving analytical throughput for high-sample-volume studies. The method utilizes a reduced flow rate of 0.4 mL/min with low concentrations of acetonitrile, contributing to its environmentally friendly attributes by reducing solvent consumption [1].

For researchers implementing this methodology, the sample processing protocol involves protein precipitation extraction of this compound from human liver microsomes (HLMs), with subsequent analysis using a tandem mass spectrometer equipped with an electrospray ionization source operating in positive ion mode. The mass transitions should be optimized for this compound specific to the instrument configuration, with careful attention to collision energy and source parameters. The isocratic elution approach eliminates the need for complex gradient optimization, making the method particularly suitable for transfer between laboratories while maintaining reproducibility [1].

Validation Parameters and Performance

The UPLC-MS/MS method for this compound quantification has undergone comprehensive validation according to US Food and Drug Administration (FDA) bioanalytical method validation guidelines. The method demonstrates exceptional sensitivity with a lower limit of quantification (LLOQ) of 0.39 ng/mL, enabling reliable detection of this compound at low concentrations expected in metabolic stability studies or therapeutic drug monitoring scenarios. The calibration curve exhibits linearity over a broad concentration range from 1 to 3000 ng/mL, with a coefficient of determination (r²) typically exceeding 0.99, indicating excellent relationship between analyte concentration and detector response [1].

Table 1: Validation Parameters for this compound UPLC-MS/MS Assay

Parameter Result Acceptance Criteria
Linear Range 1-3000 ng/mL r² ≥ 0.99
LLOQ 0.39 ng/mL Signal-to-noise ≥5:1
Intra-day Accuracy -2.78% to 7.10% ±15% of nominal value
Inter-day Accuracy -4.33% to 4.43% ±15% of nominal value
Intra-day Precision ≤7.10% RSD ≤15% RSD
Inter-day Precision ≤4.43% RSD ≤15% RSD
Elution Time ~1 minute -

The accuracy and precision profiles of the method meet rigorous validation standards, with inter-day accuracy ranging between -4.33% and 4.43%, and intra-day accuracy between -2.78% and 7.10%. The precision data, expressed as relative standard deviation (RSD), falls within acceptable limits for both intra-day (≤7.10%) and inter-day (≤4.43%) measurements. These validation parameters confirm that the method is sufficiently robust and reproducible for application in various research settings, including metabolic stability assessment, drug-drug interaction studies, and therapeutic drug monitoring protocol development [1].

Metabolic Stability Assessment Protocols

Experimental Workflow for In Vitro Half-Life Determination

Assessment of metabolic stability is a critical component in the preclinical evaluation of this compound, providing essential data for predicting in vivo clearance and guiding dosage regimen design. The experimental protocol involves incubation of this compound with pooled human liver microsomes (HLMs) supplemented with NADPH as a cofactor, followed by quantification of parent compound depletion over time using the validated UPLC-MS/MS method. The intrinsic clearance (Clint) and in vitro half-life (t₁/₂) are then calculated from the exponential decay curve of this compound concentration, providing key parameters for extrapolation to in vivo metabolic characteristics [1].

Table 2: Metabolic Stability Parameters of this compound in Human Liver Microsomes

Parameter Value Interpretation
In Vitro Half-Life (t₁/₂) 17.44 minutes Moderate metabolic lability
Intrinsic Clearance (Clint) 46.48 mL/min/kg High extraction ratio
Hepatic Clearance Prediction High Potential for significant first-pass metabolism
Recommended Dosing Strategy Multiple daily dosing Based on moderate half-life

The experimental protocol for metabolic stability assessment should be conducted under linear conditions with respect to microsomal protein concentration and incubation time. Typical incubation mixtures contain 0.5-1.0 mg/mL microsomal protein, 1 µM this compound, and an NADPH-generating system in phosphate buffer (pH 7.4). Reactions are initiated by addition of the NADPH-generating system after a pre-incubation period and maintained at 37°C with gentle agitation. Aliquots are collected at predetermined time points (e.g., 0, 5, 10, 20, 30, and 60 minutes) and the reaction is terminated by transferring to pre-chilled acetonitrile containing appropriate internal standard. The samples are then processed and analyzed using the UPLC-MS/MS method described in Section 2.1 [1].

In Vitro-In Vivo Extrapolation Modeling

The translation of in vitro metabolic stability data to in vivo pharmacokinetic parameters requires application of appropriate physiological models. For this compound, researchers can employ three primary models for in vitro-in vivo extrapolation (IVIVE): the venous equilibrium (well-stirred) model, the dispersion model, and the parallel tube model. Each offers distinct advantages and limitations in predicting hepatic clearance from microsomal incubation data. Based on the observed intrinsic clearance of 46.48 mL/min/kg, this compound is classified as a compound with high hepatic extraction, suggesting that its clearance is blood flow-dependent rather than enzyme activity-limited [1].

The metabolic stability data indicates that this compound exhibits moderate metabolic lability with an in vitro half-life of 17.44 minutes in HLMs. This profile suggests that the compound may undergo significant first-pass metabolism following oral administration, potentially impacting its bioavailability. The high intrinsic clearance value further supports the need for careful consideration of dosing strategies in clinical applications, possibly favoring multiple daily dosing regimens to maintain therapeutic concentrations throughout the dosing interval. These findings also highlight the importance of investigating potential drug-drug interactions, particularly with strong inhibitors or inducers of cytochrome P450 enzymes involved in this compound metabolism [1].

MetabolicStabilityWorkflow Start Prepare HLM Incubation Step1 Add NADPH Cofactor Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Collect Time Points Step2->Step3 Step4 Terminate Reaction (Cold ACN) Step3->Step4 Step5 UPLC-MS/MS Analysis Step4->Step5 Step6 Calculate Parent Compound Depletion Step5->Step6 Step7 Determine t₁/₂ and Clint Step6->Step7 Model1 Well-Stirred Model Step7->Model1 Model2 Dispersion Model Step7->Model2 Model3 Parallel Tube Model Step7->Model3 Prediction Predict In Vivo Hepatic Clearance Model1->Prediction Model2->Prediction Model3->Prediction

Structural Alert Screening and Metabolic Soft Spot Identification

In Silico Screening Approaches

The application of in silico screening tools represents a resource-efficient strategy for identifying potential metabolic liabilities and structural alerts early in the drug development process. For this compound, comprehensive computational analysis has been conducted using the StarDrop software package, which incorporates both the P450 module for metabolic lability prediction and DEREK (Deductive Estimation of Risk from Existing Knowledge) for structural alert screening. The P450 module evaluates compound lability through the calculation of a composite site lability (CSL) value, with lower values indicating greater metabolic stability. This computational approach allows researchers to prioritize experimental efforts and guide structural optimization strategies before committing to extensive laboratory investigations [1].

The DEREK software analysis of this compound has identified key structural elements associated with potential metabolic bioactivation and toxicity concerns. Specifically, the screening highlights the dimethylamino-butenoyl moiety as a region of particular interest, with the carbon atom bridging the unsaturated conjugated system and the aliphatic linear tertiary amine representing a potential site for metabolic activation. This bioactivation center may lead to the formation of reactive metabolites capable of covalently modifying cellular macromolecules, potentially contributing to the adverse effects observed in clinical settings, including diarrhea, pruritus, and rash. These computational findings align with experimental observations from metabolic incubation studies, validating the utility of in silico approaches in this compound characterization [1].

Structure Optimization Strategies

Based on the structural alert identification, researchers can pursue targeted molecular modifications to improve the metabolic stability and safety profile of this compound derivatives. The computational data suggest that strategic alterations to the dimethylamino-butenoyl moiety may significantly enhance metabolic stability without compromising the compound's potent inhibition of mutant EGFR. Such modifications could include incorporation of metabolic blocking groups, reduction of unsaturation to prevent formation of reactive intermediates, or bioisosteric replacement of the tertiary amine functionality. These structure-based optimization approaches can be guided by computational predictions of metabolic lability, enabling a more efficient drug design cycle with reduced reliance on extensive synthetic chemistry and biological testing efforts [1].

The integration of in silico screening with experimental validation has demonstrated significant efficiency in resource utilization for this compound characterization. By employing computational tools to identify potential metabolic soft spots and structural alerts early in the investigation process, researchers can focus their experimental efforts on the most relevant aspects of compound behavior, thereby reducing both time and resource investments. This integrated approach exemplifies the modern paradigm in drug development, where computational predictions and experimental observations work synergistically to generate comprehensive compound understanding while optimizing resource allocation [1].

StructuralAlertScreening Start This compound Structure Step1 DEREK Analysis (Structural Alerts) Start->Step1 Step2 P450 Module (Metabolic Lability) Start->Step2 Step3 Identify Dimethylamino- butenoyl Moisty Step1->Step3 Step4 Calculate Composite Site Lability (CSL) Step2->Step4 Strategy1 Structural Modification Step3->Strategy1 Strategy2 Bioisosteric Replacement Step3->Strategy2 Strategy3 Metabolic Blocking Step3->Strategy3 Step4->Strategy1 Step4->Strategy2 Step4->Strategy3 Outcome Improved Metabolic Stability & Safety Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Clinical Correlation and Therapeutic Monitoring

Efficacy and Safety Monitoring Parameters

The translation of analytical data to clinical applications requires careful consideration of efficacy and safety monitoring parameters. In phase I clinical studies of this compound involving 180 patients with EGFR-mutant NSCLC, the recommended phase 2 dose was established at 150 mg administered orally once daily. Clinical monitoring revealed that 51% of evaluable patients achieved confirmed objective response, with disease control observed in 89% of patients with EGFR Thr790Met-positive tumors who were naive to third-generation EGFR TKIs. The median duration of response was 11.0 months, with median progression-free survival of 9.1 months, providing important benchmarks for therapeutic efficacy expectations [3].

Safety monitoring across the dose range (75-350 mg once daily) identified characteristic adverse events associated with this compound treatment, including rash (64%), pruritus (20%), and diarrhea (19%), with most events being mild to moderate in severity. Notably, the incidence of rash observed with this compound was lower than that typically associated with first-generation EGFR TKIs, consistent with its wild-type EGFR-sparing properties. These clinical observations correlate with the structural alert identification discussed in Section 4, emphasizing the importance of integrated analytical and clinical monitoring to fully characterize the compound's therapeutic profile. Clinical laboratory monitoring should include regular assessment of hepatic function tests, given the relatively high hepatic clearance predicted from metabolic stability studies [3].

Special Population Considerations

Therapeutic monitoring of this compound requires special consideration in particular patient populations, especially those with central nervous system (CNS) metastases. Preclinical and clinical evidence suggests that this compound demonstrates meaningful penetration of the blood-brain barrier, with activity against CNS metastases observed in clinical trials. In the phase I study, among 45 patients with detectable brain metastases at baseline, 16% showed resolution of brain lesions during treatment with this compound [3]. This finding is further supported by a dedicated patent application claiming the use of this compound for treating CNS metastasis, brain metastasis, and leptomeningeal metastasis resulting from EGFR-mutant NSCLC [4].

For researchers designing clinical trials or therapeutic monitoring protocols for this compound, specific attention should be directed to patients with CNS involvement. Monitoring should include regular radiographic assessment of CNS lesions using modified RECIST 1.1 criteria, with particular emphasis on standardized evaluation by central neuro-radiologists. The potential for this compound to control or prevent CNS metastases represents a significant therapeutic advantage, as CNS progression remains a challenging clinical problem in EGFR-mutant NSCLC. This application highlights the importance of developing sensitive and specific analytical methods capable of quantifying this compound in various biological matrices, including cerebrospinal fluid, to fully characterize its distribution into sanctuary sites [4].

Conclusion

The comprehensive laboratory monitoring parameters and analytical protocols detailed in this document provide researchers with essential tools for the characterization and quantification of this compound in both preclinical and clinical settings. The validated UPLC-MS/MS method offers a rapid, sensitive, and environmentally friendly approach for this compound quantification in biological matrices, with performance characteristics suitable for application in metabolic stability assessments, therapeutic drug monitoring, and drug-drug interaction studies. The integration of in silico screening tools such as StarDrop's P450 module and DEREK structural alert system with traditional experimental approaches demonstrates a modern, resource-efficient strategy for compound characterization that can guide structural optimization efforts to improve metabolic stability and safety profiles.

The metabolic stability data indicating moderate lability and high intrinsic clearance for this compound, coupled with clinical observations of efficacy in difficult-to-treat populations including patients with CNS metastases, position this third-generation EGFR TKI as a promising therapeutic candidate for EGFR-mutant NSCLC. As clinical development continues, with several phase I and II trials ongoing or recently completed, the analytical methods and monitoring parameters described herein will remain essential tools for researchers seeking to optimize the therapeutic potential of this compound either as monotherapy or in combination with other targeted agents. The protocols outlined provide a foundation for standardized assessment across research laboratories, facilitating comparison of results and accelerating the development of this promising oncology therapeutic.

References

Comprehensive Clinical Protocol for Nazartinib in EGFR-Mutant Non-Small Cell Lung Cancer: Inclusion Criteria, Experimental Design, and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nazartinib and Its Clinical Development

This compound (EGF816) is a novel, third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that exhibits mutant-selective inhibition of EGFR sensitizing mutations and the Thr790Met (T790M) resistance mutation. As an orally available covalent inhibitor, this compound selectively targets mutant forms of EGFR while largely sparing wild-type EGFR, which may potentially reduce off-target toxicities such as skin rash and diarrhea commonly associated with earlier generation EGFR-TKIs. [1] [2] The preclinical profile of this compound demonstrates potent inhibition with an in vitro IC50 of 1.52 ± 0.08 nM for del19 (HCC827), 6.11 ± 0.08 nM for L858R (H3255), 4.18 ± 0.03 nM for L858R/T790M (NCI-H1975), and 160.6 ± 12.8 nM for wild-type (HaCaT), indicating its strong selectivity for mutant EGFR forms over wild-type. [2]

The clinical development program for this compound has encompassed multiple phase 1 and phase 2 trials investigating its efficacy as both monotherapy and in combination with other targeted agents. Unlike osimertinib, which received FDA approval for first-line treatment of EGFR-mutant NSCLC in 2018, this compound remains an investigational agent. [3] Current research focuses on its potential in treatment-naive EGFR-mutant NSCLC and in overcoming resistance mechanisms that develop after first- and second-generation EGFR-TKIs. The developmental status of this compound has evolved through clinical trials assessing its safety, tolerability, and efficacy across different patient populations with EGFR-mutant NSCLC. [2] [3]

Table: this compound Clinical Development Overview

Development Aspect Specifications References
Drug Class Third-generation, irreversible, mutant-selective EGFR-TKI [1] [2]
Mechanism of Action Covalent binding to Cys797 of EGFR; selective for sensitizing mutations and T790M resistance mutation [1] [2]
Recommended Phase 2 Dose 150 mg once daily (tablets or capsules) [2] [3]
Key Targeted Mutations EGFR ex19del, L858R, T790M, and other rare activating mutations (L861Q, G719X, S768I) [4] [3]
Development Status Investigational (not approved for clinical use) [3]

Clinical Trial Designs and Methodologies

Study Design Principles

The clinical investigation of this compound has followed a structured developmental pathway with clearly defined phases. The initial phase 1 trial (NCT02108964) employed a dose-escalation design to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D). Interestingly, while the MTD was not formally reached during dose escalation, the RP2D was established at 150 mg daily based on the overall safety profile and pharmacokinetic data. Dose-limiting toxicities observed during this phase included maculopapular rash and pneumonitis at the 150 mg dose level, with additional DLTs observed at higher doses. [2] [3]

The subsequent phase 2 expansion adopted a single-arm, open-label design to evaluate the efficacy of this compound in treatment-naive patients with EGFR-mutant advanced NSCLC. This trial design was selected to provide preliminary evidence of clinical activity in the first-line setting while continuing to monitor safety in a more homogeneous population. The primary endpoint focused on overall response rate (ORR) as determined by blinded independent review committee (BIRC) assessment using RECIST 1.1 criteria, while secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and characterization of the safety profile. [3]

Population and Endpoint Considerations

The target population for this compound trials consisted of patients with histologically confirmed, locally advanced or metastatic NSCLC (stage IIIB/IV) with documented EGFR activating mutations. The sample size consideration for the phase 2 portion was 45 patients, which provided sufficient power for preliminary efficacy assessment while facilitating safety evaluation in a focused population. [3] The statistical analysis plan incorporated time-to-event analyses using the Kaplan-Meier method for PFS and OS, with categorical variables analyzed using Pearson Chi-square tests and continuous variables assessed using appropriate parametric or non-parametric tests based on distribution. [5]

For combination therapy trials, such as the phase 1b/2 study of this compound with capmatinib (INC280, a MET inhibitor), the design incorporated both dose-finding and expansion cohorts to evaluate the safety and efficacy of the combination in patients with EGFR-mutant NSCLC who had developed resistance to prior EGFR-TKIs. This adaptive trial design allowed for evaluation of multiple patient populations with different resistance mechanisms within a single protocol framework. [4]

Detailed Eligibility Criteria

Inclusion Criteria

The patient selection criteria for this compound trials were carefully designed to identify the appropriate population likely to benefit from treatment while ensuring patient safety. The key inclusion criteria across this compound clinical trials consistently required histological confirmation of locally advanced or metastatic NSCLC (stage IIIB/IV) with documented EGFR sensitivity mutations. [5] [4] [3]

Table: Comprehensive Inclusion Criteria for this compound Trials

Criterion Category Specific Requirements Applicable Trials/Phases
Diagnosis Histologically/cytologically confirmed locally advanced or metastatic NSCLC (stage IIIB/IV) All phases [5] [4] [3]
EGFR Mutation Status Documented EGFR L858R and/or ex19del, or other rare activating mutations (L861Q, G719X, S768I); de novo T790M mutation in specific cohorts All phases [4] [3]
Disease Status Measurable disease according to RECIST v1.1 All phases [5] [4] [3]
Prior Therapy Treatment-naive (1L studies) or progressed on prior EGFR-TKI (later-line studies) Phase-specific [4] [3]
Performance Status ECOG performance status 0-1 (0-2 in some phase 1 studies) All phases [5] [4] [3]
Organ Function Adequate bone marrow, hepatic, and renal function All phases [5] [4]
Virology Screening for HBV/HCV with appropriate management; HIV testing in some combination trials All phases [4]
Age and Consent Age ≥18 years and willingness to provide written informed consent All phases [5] [4] [3]

The mutation specificity varied across different trial cohorts, with some focusing specifically on T790M-positive patients after progression on first-generation EGFR-TKIs, while others enrolled treatment-naive patients with classic EGFR sensitizing mutations. The performance status requirement was typically ECOG 0-1, though some early-phase trials allowed ECOG 0-2. [5] [4] [3] All patients were required to have adequate organ function, including bone marrow (absolute neutrophil count ≥1.5×10^9/L, platelets ≥100×10^9/L, hemoglobin ≥9 g/dL), hepatic (total bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN or ≤5×ULN for patients with liver metastases), and renal function (serum creatinine ≤1.5×ULN or calculated creatinine clearance ≥50 mL/min). [5] [4]

Exclusion Criteria

The exclusion criteria for this compound trials were designed to mitigate specific risks associated with EGFR inhibition and to ensure patient safety. The most significant exclusion factors across trials included the presence of interstitial lung disease (ILD) or interstitial pneumonitis, given the potential risk of drug-induced pneumonitis with EGFR inhibitors. [5] [4] Additionally, patients with symptomatic brain metastases were typically excluded unless neurologically stable and not requiring increasing steroid doses. [4]

Cardiovascular exclusion criteria encompassed clinically significant uncontrolled cardiac disease, including recent myocardial infarction, unstable angina, congestive heart failure, or uncontrolled arrhythmias within specified timeframes before study entry. [5] [4] Patients with severe hepatic impairment (Child-Pugh C) or severe renal impairment (eGFR <15 mL/minute) or requiring dialysis were also excluded. [5]

The virology-related exclusions required careful attention, particularly regarding hepatitis B and C. Patients with active hepatitis B (HBsAg positive or HBV-DNA positive) were excluded unless they were willing and able to take antiviral prophylaxis. Similarly, patients with hepatitis C (HCV Ab positive with detectable HCV-RNA) were generally excluded. [5] [4] For combination trials with immunomodulatory agents, patients with known HIV seropositivity were excluded. [4]

Additional exclusion criteria included concomitant malignancies (except adequately treated non-melanoma skin cancer, in situ carcinomas, or other cancers with disease-free survival ≥3 years), prior transplant history (bone marrow or solid organ), and use of concomitant immunosuppressive agents or chronic corticosteroids (with exceptions for controlled brain metastases, topical applications, inhaled sprays, or local injections). [5] [4]

Experimental Protocols and Assessment Methods

Treatment Administration and Dose Modification

The administration protocol for this compound across clinical trials specified oral once-daily dosing at 150 mg, which was established as the recommended phase 2 dose based on phase 1 safety and pharmacokinetic data. [2] [3] Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal from the study. The dose modification guidelines provided specific protocols for managing adverse events, particularly class-effects of EGFR inhibitors such as rash and diarrhea.

For skin-related toxicities, the protocol typically recommended prophylactic management with moisturizers, topical steroids, and doxycycline. For grade ≥2 skin reactions, temporary interruption of this compound was recommended until resolution to grade ≤1, followed by dose reduction according to predefined schemes. [2] [3] Similarly, for diarrhea, proactive management with loperamide was recommended, with dose modifications for persistent or severe cases. The dose reduction scheme generally followed a stepwise approach: first reduction to 100 mg daily, second reduction to 50 mg daily, and if further reduction was required, permanent discontinuation. [2]

The assessment schedule included regular clinic visits with physical examination, vital signs, laboratory tests (hematology, serum chemistry, urinalysis), and periodic imaging studies (CT or MRI) typically every 6 weeks during the first 24 weeks, then every 9 weeks thereafter. [5] [3] ECG and cardiac monitoring were performed based on individual patient risk factors and trial requirements.

Efficacy and Safety Assessment Methods

The efficacy assessment protocol mandated tumor evaluations according to RECIST 1.1 criteria performed by both investigators and blinded independent review committees (BIRC) to minimize assessment bias. [5] [3] The key efficacy parameters included:

  • Overall Response Rate (ORR): Defined as the proportion of patients with best overall response of complete response (CR) or partial response (PR).
  • Disease Control Rate (DCR): Defined as the proportion of patients with CR, PR, or stable disease (SD) lasting ≥6 weeks.
  • Duration of Response (DOR): Calculated from the first documentation of response until disease progression or death.
  • Progression-Free Survival (PFS): Defined as the time from treatment initiation to disease progression or death from any cause.
  • Overall Survival (OS): Defined as the time from treatment initiation to death from any cause.

The safety assessment protocol included continuous monitoring of adverse events (AEs) using CTCAE version 4.03 or later, with special attention to known class-effects of EGFR inhibitors. [5] [3] Specific monitoring protocols were implemented for cutaneous reactions, gastrointestinal toxicities, hepatic function, and pulmonary symptoms that might indicate drug-induced pneumonitis. For patients with baseline brain metastases, regular CNS imaging and neurological assessments were performed to evaluate intracranial efficacy. [3]

Clinical Data and Efficacy Results

Efficacy Outcomes in Clinical Trials

The clinical efficacy of this compound has been evaluated across multiple trial populations. In the phase 2 study of treatment-naive patients with EGFR-mutant NSCLC (n=45), this compound demonstrated an objective response rate of 69% as assessed by BIRC, with a disease control rate of 91%. The median duration of response was 25.0 months, and median progression-free survival was 18.0 months. At a median follow-up of 30 months, the median overall survival had not been reached, with 56% of patients alive at 33 months. [3]

Notably, efficacy was also observed in patients with central nervous system (CNS) metastases. In the subset of patients with baseline brain metastases (n=13), the intracranial objective response rate was 54%, demonstrating meaningful CNS activity. The intracranial disease control rate in this population was 92%, suggesting that this compound effectively controls CNS disease in a majority of patients. [3]

In earlier phase 1 evaluations focusing on patients with T790M-positive NSCLC who had progressed on prior EGFR-TKIs, this compound demonstrated an objective response rate of 50% (95% CI: 38-62) and disease control rate of 84% (95% CI: 73-92) at the 150 mg daily dose. The estimated progression-free survival in this population was 9.7 months, which is comparable to other third-generation EGFR-TKIs in similar settings. [2]

Table: Efficacy Results of this compound in Clinical Trials

Efficacy Parameter Phase 1 (T790M+) Phase 2 (Treatment-Naive) Phase 2 (CNS Mets)
Objective Response Rate 50% (95% CI: 38-62) 69% (BIRC assessment) 54% (intracranial)
Disease Control Rate 84% (95% CI: 73-92) 91% 92% (intracranial)
Median Duration of Response Not reported 25.0 months Not reported
Median Progression-Free Survival 9.7 months 18.0 months Not reported
Overall Survival Not reported Not reached (56% at 33 months) Not reported
Safety and Tolerability Profile

The safety profile of this compound has been characterized across clinical trials involving over 200 patients. The most common treatment-related adverse events included skin rash (53.9-57%), diarrhea (36.8-37%), pruritus (34.2%), dry skin (25%), and stomatitis (24.3%). [2] [3] The majority of these adverse events were grade 1-2 in severity, with grade 3-4 events being less common.

The most frequent grade 3-4 adverse events included maculopapular rash (15%), urticaria (2.6%), diarrhea (2%), stomatitis (2%), and fatigue (2%). [2] The management of cutaneous toxicities represented a significant aspect of patient care during this compound treatment, typically requiring prophylactic skin care regimens and prompt intervention at the first sign of skin reactions.

Serious but less common adverse events included pneumonitis (one case at 150 mg daily dose) and hepatitis B reactivation (two cases, including one fatal case of hepatic failure). [2] These events highlight the importance of careful screening for hepatitis B and C prior to treatment initiation and vigilant monitoring for pulmonary symptoms during therapy.

The discontinuation rate due to adverse events in the phase 2 study was 11%, indicating generally manageable toxicity profile at the recommended dose of 150 mg daily. [3] The dose reduction rate due to adverse events was 16%, primarily due to skin-related toxicities. [2] [3]

Research Applications and Future Directions

Biomarker Analysis and Patient Selection

The biomarker development for this compound has focused on identifying molecular predictors of response and resistance. The key biomarker inclusion criteria for this compound trials primarily involve EGFR sensitizing mutations (ex19del, L858R) and the T790M resistance mutation. [1] [4] Additional rare EGFR mutations such as L861Q, G719X, and S768I have also been included in some trials based on preclinical data suggesting sensitivity to EGFR inhibition. [4] [3]

Research efforts are ongoing to understand the mechanisms of resistance to this compound, which may involve MET amplification, HER2 amplification, BRAF mutations, or small cell transformation. [2] The analysis of baseline and post-progression tissue and liquid biopsies has been incorporated into clinical trials to identify novel resistance mechanisms and guide subsequent therapy development.

The pharmacodynamic assessments in this compound trials have included evaluation of phosphorylation status of EGFR downstream signaling markers, such as pERK, in paired tumor biopsies collected at baseline and during treatment. [6] These analyses help confirm target engagement and inform on the biological effects of this compound in the clinical setting.

Combination Therapy Protocols

The combination strategy for this compound has been explored in several clinical trials, most notably with capmatinib (INC280, a MET inhibitor) and TNO155 (an SHP2 inhibitor). The phase 1b/2 study of this compound plus capmatinib (NCT02323126) was designed to overcome MET-mediated resistance to EGFR inhibition in patients with EGFR-mutant NSCLC. [4]

The eligibility criteria for combination trials were generally more restrictive, requiring specific resistance patterns or biomarker status. For example, the combination study with capmatinib included a cohort of patients with MET amplification after progression on prior EGFR-TKIs. [4] Similarly, the combination study with TNO155 (NCT03114319) enrolled patients with advanced solid tumors, including EGFR-mutant NSCLC, to evaluate the synergy between SHP2 inhibition and EGFR blockade. [6]

The dose escalation methodology for combination trials typically followed a standard 3+3 design, with careful evaluation of overlapping toxicities and potential pharmacokinetic interactions. The primary objectives of these studies focused on establishing the recommended phase 2 dose for the combination and evaluating preliminary antitumor activity in molecularly defined populations.

G EGFR_Mutation EGFR Mutation (ex19del, L858R, T790M) This compound This compound Administration EGFR_Mutation->this compound Target_Binding Covalent Binding to EGFR (Cys797) This compound->Target_Binding Signal_Blockade Inhibition of EGFR Phosphorylation Target_Binding->Signal_Blockade Downstream_Block Blockade of Downstream Signaling (MAPK, PI3K/AKT) Signal_Blockade->Downstream_Block Biological_Effects Biological Effects Downstream_Block->Biological_Effects Tumor_Shrinkage Tumor Shrinkage Biological_Effects->Tumor_Shrinkage Cell_Death Apoptosis Induction Biological_Effects->Cell_Death PFS_Improvement PFS Improvement Biological_Effects->PFS_Improvement

Figure 1: this compound Mechanism of Action and Therapeutic Effects Pathway

Conclusion

This compound represents a promising third-generation EGFR TKI with demonstrated efficacy in both treatment-naive and T790M-positive EGFR-mutant NSCLC. The well-defined eligibility criteria and systematic assessment protocols outlined in this document provide researchers with a framework for the appropriate evaluation of this investigational agent in clinical trials. The safety profile of this compound is characterized by manageable cutaneous and gastrointestinal toxicities, with a low discontinuation rate at the recommended phase 2 dose of 150 mg daily.

The future development of this compound will likely focus on combination strategies with other targeted agents to overcome or prevent resistance, as well as optimization of patient selection through biomarker development. Researchers should consider the specific eligibility requirements and monitoring protocols detailed in this document when designing clinical trials involving this compound, with particular attention to the management of class-effect toxicities associated with EGFR inhibition.

References

Statistical Analysis Plans in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The statistical methods for nazartinib clinical trials are designed to evaluate its efficacy and safety compared to other treatments.

Table 1: Planned Statistical Analysis from a Phase 3 Protocol (2021) [1] [2]

Analysis Aspect Planned Methodology
Software IBM SPSS Statistics (version 24.0 or 25.0)
Hypothesis Testing Two-tailed tests
Significance Level P < 0.05 considered statistically significant
Comparison of Groups Experimental group (this compound) vs. Control group (other chemotherapeutic agents)
Numerical Data (Normal Distribution) Non-paired test (specific test not named)
Categorical Variables Pearson Chi-square test
Time-to-Event Endpoints (PFS, OS) Kaplan-Meier method
Primary Endpoint Overall Response Rate (ORR)

Table 2: Efficacy Endpoints from a Phase 2 Study (2022) [3]

Endpoint Result (Phase 2, First-Line)
Overall Response Rate (ORR) 69% (as assessed by Blinded Independent Review Committee)
Disease Control Rate (DCR) 91%
Median Duration of Response (DOR) 25 months
Median Progression-Free Survival (PFS) 18 months
Overall Survival (OS) Median OS not reached; 56% of patients alive at 33 months

Preclinical Efficacy Data (In Vitro Modeling)

Preclinical studies characterize this compound's efficacy by measuring the drug concentration required to inhibit 50% of cell growth (IC50). This helps estimate its therapeutic window.

Table 3: In Vitro IC50 Values (nM) of this compound in Ba/F3 Cells Expressing Various EGFR Mutations [4]

EGFR Mutation(s) This compound IC50 (nM)
L858R + T790M 5.1
exon19del + T790M 52
L858R 35
exon19del 66
L861Q 116
G719S 91.2
L861Q + T790M 101
G719S + T790M 77
D770_N771insNPG 84
A763_Y764insFQEA 78
Wild Type EGFR 1031

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to generate the preclinical data.

Protocol 1: In Vitro Assessment of EGFR-TKI Efficacy using Ba/F3 Cells [4]

  • Cell Line Generation: Generate stable Ba/F3 cell lines transduced with clinically relevant mutant EGFRs (e.g., exon19del, L858R, T790M, G719S, L861Q, and various exon 20 insertions).
  • Cell Proliferation Assay: Use the MTS assay, a colorimetric method for assessing cell metabolic activity and proliferation.
  • Drug Treatment: Treat the generated cell lines with a range of concentrations of this compound and other EGFR-TKIs (e.g., erlotinib, afatinib, osimertinib) for a specified period.
  • Data Analysis:
    • Measure cell viability at each drug concentration.
    • Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell proliferation) using non-linear regression analysis of the dose-response curves.
    • Calculate the therapeutic window by comparing the IC50 values for mutant EGFR versus wild-type EGFR.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz DOT language, illustrate the key experimental workflow and the drug's mechanism of action.

G CellGen Generate Ba/F3 Cell Lines AssaySetup MTS Proliferation Assay CellGen->AssaySetup DrugTreat This compound Treatment (Dose-Response) AssaySetup->DrugTreat DataCollect Viability Measurement DrugTreat->DataCollect ICAnalysis IC50 Calculation (Non-linear Regression) DataCollect->ICAnalysis WindowCalc Therapeutic Window Analysis ICAnalysis->WindowCalc

Diagram 1: In vitro workflow for assessing this compound efficacy, showing the sequence from cell line preparation to data analysis.

G This compound This compound EGFR Mutant EGFR (e.g., L858R, T790M) This compound->EGFR Irreversibly Binds to C797 Residue Signaling Downstream Proliferation Signals EGFR->Signaling ATP ATP ATP->EGFR Competes for Binding Site Inhibition Inhibition of Cancer Cell Growth Signaling->Inhibition

Diagram 2: Mechanism of action of this compound, illustrating its irreversible binding to mutant EGFR and inhibition of downstream signaling.

Application Notes for Researchers

  • Clinical Trial Design: The statistical plan for the phase 3 trial provides a robust template for randomized, controlled studies comparing a third-generation TKI against standard care, focusing on time-to-event endpoints like PFS and OS [1].
  • Preclinical Evaluation: The in vitro model using Ba/F3 cells is a powerful tool for the systematic characterization and direct comparison of different EGFR-TKIs across a spectrum of mutations before clinical testing [4].
  • Mutation-Specific Efficacy: Preclinical data indicates this compound's potency varies significantly by mutation type. It is highly active against classic mutations with T790M, but less potent against some uncommon mutations like L861Q+T790M [4]. This underscores the need for comprehensive genomic profiling.

I hope this structured compilation of protocols and data is helpful for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.

References

Comprehensive Application Notes: Studying Nazartinib Efficacy in Ba/F3 Cell Line Models for EGFR-Mutant NSCLC Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Nazartinib (EGF816) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that forms a covalent bond with the C797 residue within the ATP-binding pocket of EGFR. It was developed primarily to overcome the acquired resistance T790M mutation that emerges after treatment with first- and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC) patients. Unlike earlier generation inhibitors, this compound demonstrates selective potency against mutant EGFR forms while largely sparing the wild-type receptor, potentially reducing characteristic side effects like skin rash and diarrhea associated with wild-type EGFR inhibition [1] [2]. The therapeutic development of this compound requires robust preclinical models to accurately characterize its efficacy across the diverse spectrum of EGFR mutations found in NSCLC, from common classical mutations to rare variants and complex resistance mutation patterns.

The Ba/F3 cell line system has emerged as an indispensable tool in oncology research for evaluating the efficacy and resistance mechanisms of targeted therapies like this compound. Originally established as an interleukin-3 (IL-3)-dependent murine pro-B cell line, Ba/F3 cells undergo transformative reprogramming when transduced with driver oncogenes. Upon introduction of mutant EGFR constructs, these cells become IL-3 independent and develop oncogene dependency, creating an ideal isogenic background for evaluating mutation-specific drug sensitivity without confounding genetic variables [3]. This model system provides several advantages for drug discovery: it enables rapid generation of multiple EGFR mutant variants, offers a clean background without endogenous EGFR expression, and allows for precise correlation between specific mutations and drug responses. For these reasons, the Ba/F3 system has become a gold standard in preclinical assessment of EGFR-targeted therapies, with studies demonstrating that sensitivity data generated with Ba/F3 models correlate well with clinical responses to targeted drugs [3].

Comprehensive Efficacy Data Analysis

Quantitative Efficacy Profiles Across EGFR Mutations

The differential sensitivity of various EGFR mutations to this compound has been systematically quantified using Ba/F3 models, revealing important patterns that inform clinical application. These efficacy measurements provide critical insights for determining which patients are most likely to benefit from this compound treatment based on their specific EGFR mutation profile.

Table 1: IC₅₀ Values (nM) of EGFR-TKIs in Ba/F3 Cells Expressing Various EGFR Mutations

EGFR Mutation Erlotinib Afatinib Osimertinib This compound
exon 19del 73 0.6 7.9 66
L858R 30 0.6 6.2 35
G719S 101 1.5 158 91.2
L861Q 410 3.6 35.8 116
exon19del+T790M 3429 146 3.1 52
L858R+T790M >10000 179 0.9 5.1
G719S+T790M >10000 34 97 77
L861Q+T790M >10000 163 73 101
exon19del+T790M+C797S 5153 390 655 2146
L858R+T790M+C797S 8360 826 1024 3834
Wild-type 638 30 516 1031

[4]

The therapeutic utility of EGFR-TKIs depends not only on their potency against mutant EGFR but also on their relative sparing of wild-type EGFR, which is responsible for dose-limiting toxicities like skin rash and diarrhea. The selectivity index (SI) represents a crucial metric for quantifying this therapeutic window, calculated as the ratio of IC₅₀ against wild-type EGFR to IC₅₀ against mutant EGFR.

Table 2: Selectivity Indices (SI) of EGFR-TKIs for Various Mutations

EGFR Mutation Erlotinib Afatinib Osimertinib This compound
exon 19del 8.7 50.0 65.3 15.6
L858R 21.3 50.0 83.2 29.5
G719S 6.3 20.0 3.3 11.3
L861Q 1.6 8.3 14.4 8.9
exon19del+T790M 0.2 0.2 166.5 19.8
L858R+T790M <0.1 0.2 573.3 202.2

[1] [4]

Key Efficacy Findings and Clinical Implications
  • Classical EGFR Mutations: For the classical exon 19 deletions and L858R mutations, this compound demonstrates potent activity with IC₅₀ values of 66 nM and 35 nM, respectively. While these values are higher than those observed for afatinib and osimertinib, they still represent significant potency against these common driver mutations [1] [4].

  • T790M Resistance Mutation: this compound shows marked efficacy against T790M-mediated resistance, particularly in the context of classical mutations. The IC₅₀ values for exon19del+T790M and L858R+T790M are 52 nM and 5.1 nM, respectively, representing a significant improvement over first-generation TKIs which largely lose efficacy against these double mutants [1] [4].

  • Uncommon EGFR Mutations: For the less common G719S and L861Q mutations, this compound demonstrates moderate activity with IC₅₀ values of 91.2 nM and 116 nM, respectively. However, afatinib appears to be the most potent option for these mutations with IC₅₀ values of 1.5 nM and 3.6 nM, suggesting it may be preferred for these specific variants [1].

  • Triple Mutations: The emergence of C797S mutations in combination with classical and T790M mutations creates substantial resistance to all currently available EGFR-TKIs, including this compound which shows IC₅₀ values exceeding 2000 nM against these triple mutants [4].

Detailed Experimental Protocols

Ba/F3 Cell Culture and Maintenance

Principle: Ba/F3 cells require precise culture conditions to maintain viability and experimental reproducibility. The IL-3 dependence of parental Ba/F3 cells provides a selective system for validating oncogene transformation.

Protocol:

  • Maintenance Medium: Culture parental Ba/F3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10% WEHI-3B conditioned medium as a source of IL-3.
  • Passaging: Maintain cells at densities between 1×10⁵ and 1×10⁶ cells/mL, with every 3-4 day subculturing to maintain logarithmic growth.
  • IL-3 Deprivation Test: To confirm oncogene dependence of transduced cells, wash cells twice with PBS and culture in medium without IL-3. Oncogene-transformed cells should continue proliferating, while non-transformed cells will undergo apoptosis within 24-48 hours.
  • Cryopreservation: Freeze cells at 1-5×10⁶ cells/mL in FBS with 10% DMSO using controlled-rate freezing, followed by storage in liquid nitrogen vapor phase [3].
Generation of EGFR-Transduced Ba/F3 Cells

Principle: Introducing mutant EGFR constructs into Ba/F3 cells creates isogenic cell lines that depend on specific EGFR mutations for survival, enabling direct comparison of drug efficacy across mutation types.

Protocol:

  • Viral Transduction:

    • Clone EGFR mutations of interest into lentiviral or retroviral vectors with appropriate selection markers.
    • Produce replication-incompetent lentiviral particles using third-generation packaging systems (psPAX2 and pMD2.G) in HEK293T cells.
    • Transduce Ba/F3 cells by spinfection (centrifugation at 1000×g for 60 minutes at 32°C) in the presence of 8 μg/mL polybrene.
    • Select stable populations with appropriate antibiotics (e.g., 2 μg/mL puromycin) for 7-14 days post-transduction [3].
  • Validation:

    • Confirm EGFR expression by western blotting using anti-EGFR antibodies.
    • Verify specific mutations by Sanger sequencing or next-generation sequencing of the integrated EGFR constructs.
    • Test IL-3 independence as described in section 3.1 to confirm successful oncogene transformation.
Cell Viability and IC₅₀ Determination

Principle: The MTS assay measures cellular metabolic activity as a surrogate for viability, enabling quantification of drug sensitivity through IC₅₀ values.

Protocol:

  • Cell Plating: Harvest logarithmically growing Ba/F3 cells, wash with PBS, and seed at 5,000-10,000 cells per well in 96-well plates in 100 μL of IL-3-free medium.
  • Drug Treatment: Prepare serial dilutions of this compound (typically from 10 μM to 0.1 nM in half-log increments) and add to cells in triplicate. Include DMSO controls (typically 0.1% final concentration) and blank wells without cells for background subtraction.
  • Incubation: Incubate plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
  • Viability Assessment: Add 20 μL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) per well and incubate for 1-4 hours at 37°C. Measure absorbance at 490 nm using a microplate reader.
  • Data Analysis: Calculate percent viability relative to DMSO-treated controls. Generate dose-response curves using four-parameter logistic regression in software such as GraphPad Prism to determine IC₅₀ values [1] [4].
ENU Mutagenesis Screen for Resistance Mutations

Principle: N-ethyl-N-nitrosourea (ENU) induces random mutations in transduced Ba/F3 cells, enabling identification of potential resistance mechanisms before they emerge clinically.

Protocol:

  • Mutagenesis Treatment: Treat logarithmically growing EGFR-transduced Ba/F3 cells with 100 μg/mL ENU for 24 hours in IL-3-free medium.
  • Recovery and Selection: Wash cells twice with PBS to remove ENU, then culture in drug-free medium for 48 hours to allow mutation fixation.
  • Drug Selection: Plate 1×10⁶ mutagenized cells in 10 cm dishes with increasing concentrations of this compound (start with IC₇₀ determined in previous assays). Include non-mutagenized controls.
  • Resistant Clone Isolation: Monitor cultures for 2-4 weeks, replacing drug-containing medium twice weekly. Isolate individual resistant colonies that emerge using limiting dilution cloning.
  • Mutation Identification: Sequence the EGFR kinase domain from resistant clones using Sanger sequencing to identify acquired resistance mutations [3].

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and this compound Mechanism

EGFR_signaling EGFR Signaling Pathway and this compound Inhibition EGFR_mutant Mutant EGFR (exon19del, L858R, etc.) Dimerization Receptor Dimerization & Autophosphorylation EGFR_mutant->Dimerization Downstream Downstream Signaling (MAPK, PI3K/AKT, JAK/STAT) Dimerization->Downstream Cellular_outcomes Cellular Outcomes: Proliferation, Survival, Metastasis, Angiogenesis Downstream->Cellular_outcomes This compound This compound This compound->EGFR_mutant Covalent Binding to C797 Residue

Figure 1: EGFR Signaling Pathway and this compound Mechanism of Action. This compound irreversibly inhibits mutant EGFR by covalent binding to the C797 residue, blocking downstream signaling pathways that drive oncogenic processes.

Ba/F3 Model Experimental Workflow

workflow Ba/F3 Cell Model Experimental Workflow Start Parental Ba/F3 Cells (IL-3 Dependent) Step1 Lentiviral Transduction with Mutant EGFR Start->Step1 Step2 Antibiotic Selection & IL-3 Withdrawal Step1->Step2 Step3 Validation of EGFR Expression & Mutation Status Step2->Step3 Step4 Cell Viability Assays (MTS, IC₅₀ Determination) Step3->Step4 Step5 Therapeutic Window Calculation Step4->Step5 Step6 Resistance Mechanism Studies (ENU Mutagenesis) Step5->Step6

Figure 2: Ba/F3 Cell Model Experimental Workflow. The systematic process for generating and characterizing EGFR-mutant Ba/F3 cell lines for this compound efficacy assessment.

Data Interpretation and Technical Considerations

Critical Analysis of Efficacy Data

The comprehensive IC₅₀ data reveals several clinically significant patterns that inform potential applications of this compound. The drug demonstrates its strongest activity against T790M resistance mutations in the context of classical EGFR mutations (L858R and exon 19 deletions), with IC₅₀ values in the low nanomolar range (5.1-52 nM) [1] [4]. This explains the clinical development focus on T790M-positive NSCLC after progression on first-generation EGFR-TKIs. The selectivity indices further highlight this compound's improved therapeutic window compared to earlier generation inhibitors, particularly for T790M-mutant cells where it shows 20 to 200-fold selectivity for mutant versus wild-type EGFR [1] [4].

For uncommon EGFR mutations such as G719S and L861Q, the efficacy profile of this compound is more moderate, with IC₅₀ values approximately 10-fold higher than for classical mutations. This suggests that afatinib may be preferred for these specific mutations based on its superior potency in Ba/F3 models [1]. The significant increase in IC₅₀ values for the triple mutants (including C797S) underscores a major clinical challenge and highlights the need for fourth-generation EGFR inhibitors that can overcome this resistance mechanism.

Limitations and Considerations of the Ba/F3 Model

While the Ba/F3 system provides valuable insights into mutation-specific efficacy, researchers must consider several important limitations:

  • Expression Level Artifacts: Transduced EGFR expression levels may not accurately replicate physiological conditions in human tumors, potentially influencing drug sensitivity measurements [3].

  • Lack of Tumor Microenvironment: The model lacks the complex tumor microenvironment, including stromal interactions, immune components, and heterocellular signaling that influence drug responses in vivo [3].

  • Single Mutation Focus: Ba/F3 models typically express only the introduced EGFR mutation without the genetic heterogeneity of human tumors, potentially oversimplifying the response prediction [3].

  • Murine Origin Differences: Species-specific differences in signaling pathways and metabolism may affect the translation of findings to human patients [3].

To mitigate these limitations, researchers should correlate findings with patient-derived data and other model systems whenever possible. The Ba/F3 system is most valuable for initial efficacy screening and resistance mechanism identification rather than as a standalone predictor of clinical efficacy.

Conclusion

The Ba/F3 cell line model provides a robust and reproducible system for evaluating the efficacy of this compound against clinically relevant EGFR mutations. The data generated from these models enables informed decision-making in drug development and provides insights into optimal clinical positioning of this compound relative to other EGFR-TKIs. The comprehensive protocols outlined in this document provide researchers with standardized methods for generating reliable, reproducible data on this compound efficacy and resistance mechanisms. As the field advances, these approaches will continue to be essential for understanding and overcoming the complex resistance landscapes that emerge during targeted therapy for NSCLC.

References

Nazartinib mutant EGFR transduction protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical & Preclinical Profile of Nazartinib

This compound (EGF816) is a third-generation, irreversible, and mutant-selective EGFR tyrosine kinase inhibitor (TKI). It was designed to target both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while sparing the wild-type EGFR to reduce off-target toxicities [1] [2] [3].

The table below summarizes key findings from clinical and preclinical studies:

Aspect Details
Primary Indication Treatment-naive or pre-treated EGFR-mutant (Ex19del/L858R) advanced NSCLC [2].
Key Resistance Target EGFR T790M mutation (accounts for ~60% of resistance to 1st/2nd-gen EGFR-TKIs) [1] [4].
Recommended Phase 2 Dose 150 mg, orally, once daily [2].

| Clinical Efficacy (Phase 2) | Overall Response Rate (ORR): 69% Disease Control Rate (DCR): 91% Median Progression-Free Survival (PFS): 18 months [2]. | | Common Adverse Events | Rash, diarrhea (generally manageable) [2]. |

Quantitative Efficacy Data from Preclinical Models

Preclinical studies using engineered cell lines help characterize the drug's efficacy. The following table compiles IC50 values (the concentration at which a drug inhibits 50% of cell proliferation) for this compound and other EGFR-TKIs across various EGFR mutations, from a study using Ba/F3 cell lines [5].

EGFR Mutation Erlotinib (nM) Afatinib (nM) Osimertinib (nM) This compound (nM)
exon 19del 73 0.6 7.9 66
L858R 30 0.6 6.2 35
ex19del + T790M 3429 146 3.1 52
L858R + T790M >10000 179 0.9 5.1
G719S 101 1.5 158 91.2
L861Q 410 3.6 35.8 116
G719S + T790M >10000 34 97 77
L861Q + T790M >10000 163 73 101
Wild Type 638 30 516 1031

This data shows that this compound is highly potent against the classic T790M-mutant isoforms while having a significantly higher IC50 for wild-type EGFR, indicating a wide therapeutic window [5]. Its activity against some uncommon mutations (G719S, L861Q) is also notable.

Overview of Key Experimental Workflows

While exact protocols are not fully detailed in the search results, the methodologies can be inferred from the cited studies. The following diagram illustrates a general workflow for establishing in vitro models to test this compound efficacy.

nazartinib_testing_workflow start Start: Establish Cell Model step1 1. Select Cell Line (e.g., Ba/F3, NSCLC-derived) start->step1 step2 2. Transduce with Mutant EGFR (Lentiviral transfection) step1->step2 step3 3. Validate Expression (Western Blot, Sequencing) step2->step3 step4 4. Treat with this compound (Dose-response curve) step3->step4 step5 5. Assess Cell Viability (MTS/MTT Assay) step4->step5 step6 6. Analyze Data (Calculate IC50 values) step5->step6 end End: Interpret Results step6->end

Diagram 1: In vitro workflow for evaluating this compound efficacy.

The core components of this workflow are:

  • Cell Line Models: Studies frequently use Ba/F3 cells (an interleukin-3-dependent murine pro-B cell line) engineered to express human mutant EGFR. These cells undergo apoptosis upon interleukin-3 withdrawal, making their survival strictly dependent on the oncogenic EGFR signal, which is ideal for drug testing [5]. Human lung cancer-derived cell lines with endogenous EGFR mutations are also used.
  • Transduction & Validation: Mutant EGFR genes are introduced into cells via lentiviral transduction. Successful transduction and expression must be confirmed by DNA sequencing and Western blotting [5].
  • Viability Assays: The MTS assay is a common colorimetric method for measuring the activity of cellular enzymes that reflect the number of viable cells. Cells are treated with a range of this compound concentrations (e.g., from 1 nM to 10 µM) for 72-96 hours before adding the MTS reagent [5].
  • Data Analysis: Dose-response curves are plotted, and IC50 values are calculated using software like GraphPad Prism. The therapeutic window can be estimated by comparing the IC50 for a mutant EGFR to the IC50 for wild-type EGFR [5].

Mechanism of Action and Resistance

This compound acts through a specific biochemical mechanism, and understanding this is crucial for interpreting experimental results. The diagram below illustrates its mechanism and a common resistance pathway.

nazartinib_mechanism EGFR Mutant EGFR (e.g., Ex19del, L858R, T790M) This compound This compound EGFR->this compound  Binds irreversibly C797 Cysteine 797 (C797) This compound->C797  Forms covalent bond Inhibition Inhibition of Downstream Signaling (AKT, ERK) C797->Inhibition Apoptosis Cancer Cell Death Inhibition->Apoptosis Resistance Resistance Mechanism: C797S Mutation Block Prevents Covalent Bonding of this compound Resistance->Block  causes Block->this compound  prevents

Diagram 2: this compound's mechanism and C797S resistance.

  • Irreversible Binding: Like other third-generation TKIs, this compound forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR. This permanently inhibits the kinase activity of mutant EGFR proteins, leading to the blockade of downstream signaling pathways (like MAPK and PI3K-AKT) and ultimately cancer cell death [3] [4].
  • Acquired Resistance: The most common on-target resistance mechanism to all third-generation EGFR-TKIs, including this compound, is the C797S mutation. This point mutation changes the cysteine to a serine, preventing the covalent binding of the drug and rendering it ineffective [4].

Important Omissions and Further Guidance

Please note the following limitations in the provided information:

  • No Detailed Transduction Protocol: The search results confirm the use of transduced cell lines but do not provide granular protocols for lentivirus production, transduction multiplicity of infection (MOI), or selection antibiotic concentrations.
  • No In Vivo Protocols: Details on animal modeling, such as dosing regimens for patient-derived xenograft (PDX) mouse models, are not included.

To obtain the specific laboratory protocols you require, I suggest:

  • Searching specialized protocol repositories like Nature Protocols or Bio-Protocol.
  • Consulting the methods sections of original research articles from journals like Clinical Cancer Research or Molecular Cancer Therapeutics that focus on EGFR-TKI development.
  • Reaching out to Novartis through their data-sharing portal (mentioned in [2]) for access to original preclinical study reports.

References

Nazartinib C797S mutation resistance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Does nazartinib inhibit the EGFR C797S mutation? No, this compound is ineffective against the C797S mutation. The C797S amino acid change prevents this compound from forming a crucial covalent bond with the EGFR kinase domain, which is essential for its mechanism of action [1]. This results in a significant loss of potency.

  • What is the efficacy profile of this compound against other EGFR mutations? this compound was designed to target classic EGFR sensitizing mutations (exon 19 deletion, L858R) and the T790M resistance mutation. The table below summarizes its in vitro efficacy (IC50 values) from a preclinical study using Ba/F3 cell models [2].

EGFR Mutation This compound IC50 (nM) [2]
L858R + T790M 5.1
ex19del + T790M 52
L858R 35
ex19del 66
L861Q + T790M 101
G719S + T790M 77
L861Q 116
G719S 91.2
Wild Type 1031
  • What are the potential therapeutic strategies if a C797S mutation is detected? Research is focused on developing fourth-generation EGFR TKIs to overcome C797S-mediated resistance. One promising candidate in clinical development is BDTX-1535, an orally available, brain-penetrant inhibitor that targets C797S among other mutations [3]. The specific strategy may also depend on the allelic context (in cis or in trans with T790M). In specific cases where the T790M mutation is lost and only the original sensitizing mutation co-exists with C797S, first-generation TKIs like gefitinib have shown clinical efficacy [4].

Experimental Protocols & Troubleshooting

Assessing Resistance to this compound in Cell Lines

1. Objective To establish a this compound-resistant cell line and identify the underlying resistance mechanisms, such as the C797S mutation.

2. Materials

  • EGFR-mutant NSCLC cell line (e.g., PC9, H1975).
  • This compound (EGF816).
  • Cell culture reagents and equipment.
  • DNA/RNA extraction kits.
  • Next-Generation Sequencing (NGS) platform.

3. Methodology This protocol is adapted from established methods for generating TKI-resistant models [5].

  • Dose Escalation: Culture sensitive cells and continuously expose them to increasing concentrations of this compound, starting at a low dose (e.g., 10-30 nM) [5].
  • Chronic Dosing: Maintain cells at each concentration until stable growth is observed before escalating to a higher dose. This process may take several months [5].
  • Clonal Selection: Once resistance is established, isolate single-cell clones to ensure a homogeneous population for downstream analysis [5].
  • Mechanism Identification:
    • Genetic Analysis: Perform whole-exome or targeted NGS on the resistant clones to identify on-target mutations (e.g., C797S, L718Q, G796R) and off-target alterations (e.g., amplifications in MET, HER2, or mutations in KRAS, NRAS) [5] [6].
    • Functional Validation: Transduce the identified mutation (e.g., C797S) into a this compound-sensitive cell line via site-directed mutagenesis and confirm the conferment of resistance [5].

4. Troubleshooting Guide

Issue Potential Cause Suggested Action
Rapid cell death upon drug exposure Initial this compound concentration too high. Start with a concentration 10-100x below the IC50 of the parental line and escalate very gradually.
No resistance developed after prolonged culture Insufficient selective pressure; outgrowth of stromal cells. Ensure the drug concentration is consistently maintained and increased incrementally. Use differential trypsinization to enrich for tumor cells [7].
Heterogeneous resistance in the population Polyclonal resistance. Perform single-cell cloning to isolate pure resistant clones for consistent results.
C797S mutation not detected by standard NGS Low variant allele frequency (VAF). Use more sensitive techniques like digital PCR to detect low-frequency clones [6].

Molecular Pathways & Mechanisms

The following diagram illustrates the key molecular interactions of EGFR TKIs and the point of failure for this compound at the C797S mutation.

fascia cluster_normal Normal this compound Function cluster_resistance C797S Resistance Mechanism EGFR EGFR Signaling Downstream Signaling (Cell Proliferation & Survival) EGFR->Signaling Activates TKI TKI C797 Cysteine 797 (Residue 797) TKI->C797 Covalent Bond ATP_Pocket ATP-Binding Pocket TKI->ATP_Pocket Binds Resistance C797S Mutation Serine Serine 797 797 , fillcolor= , fillcolor= TKI_r This compound C797S C797S TKI_r->C797S No Bond Formation ATP_Pocket_r ATP-Binding Pocket TKI_r->ATP_Pocket_r Binds EGFR_r EGFR_r Signaling_r Downstream Signaling (Cell Proliferation & Survival) EGFR_r->Signaling_r Activates

Research Recommendations

  • Focus on Fourth-Generation TKIs: For projects aimed at overcoming C797S, direct your research towards compounds like BDTX-1535 and other fourth-generation inhibitors currently in early clinical trials [3] [1].
  • Explore Combination Therapies: Given that resistance is often heterogeneous, investigate strategies that combine EGFR inhibitors with agents targeting bypass pathways (e.g., MET or AXL inhibitors) [5] [6].
  • Utilize Advanced Models: Employ patient-derived cell (PDC) models, which may better recapitulate the genetic complexity and therapeutic responses of patient tumors, for more translational research [7].

References

Nazartinib Overview and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective EGFR tyrosine kinase inhibitor. It was designed to target EGFR-sensitizing mutations and the Thr790Met resistance mutation while sparing wild-type EGFR, which is a key differentiator from earlier generation TKIs [1] [2].

The safety profile presented below is primarily derived from a Phase 1 dose-escalation study involving 180 patients with advanced EGFR-mutant NSCLC. The most common adverse events (AEs) were generally low-grade and manageable [1].

Adverse Event Summary and Management Guide

The table below summarizes the common adverse events and suggested management strategies based on the available clinical data.

Adverse Event Incidence (All Grades) Most Common Grade Incidence (Grade 3-4) Management & Notes
Rash (All types) 62% (111/180) Grade 1-2 15% (27/180) Maculopapular rash (40%) was most frequent. Minimal dose reductions were required [1].
Diarrhea 45% (81/180) Grade 1-2 Information Missing Manage with standard anti-diarrheal agents [1].
Pruritus (Itching) 39% (70/180) Grade 1-2 Information Missing Often associated with rash; symptomatic management is recommended [1].
Fatigue 30% (54/180) Grade 1-2 Information Missing -
Stomatitis 30% (54/180) Grade 1-2 Information Missing -
Pneumonia Information Missing - 7% (12/180) A common serious infection; monitor patients closely [1].
Anaemia Information Missing - 6% (10/180) -

Key Clinical Trial Design

The primary source of safety data is a multicenter, open-label, Phase 1 study (NCT02108964) [1].

  • Objective: To assess the safety and determine the recommended Phase 2 dose (RP2D) of this compound.
  • Patient Population: 180 adults with stage IIIB-IV EGFR-mutant NSCLC. Patients had varying statuses of EGFR mutation and previous treatments.
  • Dosing: this compound was administered orally, once daily, across seven dose levels (75 mg to 350 mg) on a continuous 28-day schedule.
  • Key Outcomes:
    • The maximum tolerated dose (MTD) was not met.
    • The recommended Phase 2 dose (RP2D) was declared as 150 mg once daily (tablet formulation).
    • Serious adverse events suspected to be drug-related occurred in 9% (16/180) of patients [1].

Mechanism of Action and Toxicity Pathway

The following diagram illustrates how this compound's mechanism of action leads to both its efficacy and characteristic adverse events, like skin rash.

nazartinib_mechanism This compound This compound WildType_EGFR Wild-type EGFR (in skin cells) This compound->WildType_EGFR  Inhibits Mutant_EGFR Mutant EGFR (T790M/L858R, in tumor cells) This compound->Mutant_EGFR  Selectively Inhibits Signaling EGFR Signaling Pathway WildType_EGFR->Signaling Mutant_EGFR->Signaling CellGrowth Cell Growth & Survival Signaling->CellGrowth TumorShrinkage Tumor Shrinkage CellGrowth->TumorShrinkage SkinRash Skin Toxicity (Maculopapular Rash) CellGrowth->SkinRash TherapeuticEffect Therapeutic Effect TumorShrinkage->TherapeuticEffect AdverseEvent Adverse Event SkinRash->AdverseEvent

FAQs for Technical Support

Q1: What is the recommended phase 2 dose for this compound, and how was it determined? A1: The recommended Phase 2 dose is 150 mg taken orally once daily. This was determined in a Phase 1 dose-escalation study that tested doses from 75 mg to 350 mg. Although the maximum tolerated dose was not reached, 150 mg was selected as the RP2D based on the overall safety and efficacy profile [1].

Q2: What are the most common adverse events researchers should monitor in preclinical and clinical studies? A2: The most frequent AEs are dermatological and gastrointestinal. Researchers should closely monitor for:

  • Rash, particularly maculopapular rash.
  • Diarrhea.
  • Pruritus (itching). These events were predominantly Grade 1-2 in severity, indicating they are manageable in most cases [1].

Q3: Are there any serious adverse events or dose-limiting toxicities linked to this compound? A3: In the Phase 1 study, Grade 3-4 adverse events were reported in 55% of patients, with rash being the most common severe AE (15%). Serious adverse events suspected to be drug-related occurred in 9% of patients. Dose-limiting toxicities were observed in 3% of patients at the 150 mg, 225 mg, and 350 mg dose levels [1].

Conclusion and Research Note

The available data from the Phase 1 trial indicates that this compound has a manageable safety profile with a low rate of dose reductions due to adverse events. Skin-related toxicities are the most prominent but are typically low-grade.

It is important to note that the most detailed safety information comes from a single Phase 1 study [1]. A later search result describes a study protocol for a prospective trial on this compound, but no results are posted, indicating that more recent or comprehensive clinical data may be limited or not yet publicly available [3].

References

Nazartinib toxicity mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Nazartinib Toxicity Profile Overview

The table below summarizes the key adverse events (AEs) associated with this compound, as reported in a Phase 1 clinical study [1].

Adverse Event All-Grade Incidence Grade 3-4 Incidence Notes
Rash (all categories) 62% (111/180 patients) 15% (27/180 patients) Most common type was maculopapular rash (40%) [1].
Diarrhea 45% (81/180 patients) Information missing Mostly low-grade [1].
Pruritus (Itching) 39% (70/180 patients) Information missing -
Fatigue 30% (54/180 patients) Information missing -
Stomatitis 30% (54/180 patients) 2% (approx) -
Pneumonia Not specified 7% (12/180 patients) Serious infection [1].
Anemia Not specified 6% (10/180 patients) Hematological toxicity [1].
Hepatitis B Reactivation Rare Rare Reported as a serious, suspected drug-related event, including one fatal case of hepatic failure [2] [1].

Frequently Asked Questions

  • What is the recommended Phase 2 dose for this compound? The recommended Phase 2 dose (RP2D) was established as 150 mg taken orally once daily [2] [1]. This dose was determined after dose-limiting toxicities (including maculopapular rash and pneumonitis) were observed at higher doses (150 mg, 225 mg, and 350 mg) [2].

  • Is the toxicity of this compound manageable? Yes, based on the Phase 1 trial data. The study concluded that this compound has a "favourable safety profile." The most common toxicities, such as skin rash and diarrhea, were primarily low-grade (Grade 1-2) and required minimal dose reductions [1].

  • How does this compound's toxicity profile relate to its mechanism of action? this compound is a third-generation EGFR tyrosine kinase inhibitor designed to selectively target mutant EGFR (including T790M resistance mutation) while sparing the wild-type EGFR [1] [3]. Skin and gastrointestinal toxicities are on-target effects common to many EGFR inhibitors, as the wild-type EGFR protein plays a key role in maintaining normal skin and gut epithelium. The selective nature of this compound for mutant EGFR may contribute to its profile of being predominantly low-grade [2].

Troubleshooting and Toxicity Management Guide

Based on the clinical data, here are the reported toxicities and suggested management strategies.

Skin Toxicity

Skin-related events were the most frequently reported adverse events [1].

  • Most Common Presentation: Maculopapular rash and dermatitis acneiform [2] [1].
  • Reported Management: In the Phase 1 trial, these rashes were predominantly low-grade and resulted in minimal dose reductions [1]. General strategies for EGFR-inhibitor rash management (not specifically detailed in the studies but standard in practice) include topical corticosteroids and moisturizers.
Gastrointestinal Toxicity
  • Diarrhea: Reported in 45% of patients, with most cases being low-grade [1]. Standard management includes loperamide and fluid intake advice.
  • Stomatitis: Reported in 30% of patients, with a small percentage (about 2%) being Grade 3-4 [2] [1]. Management typically involves good oral hygiene and medicated mouthwashes.
Other Notable Toxicities
  • Hepatitis B Reactivation: This was a rare but serious event. It is critical to screen patients for hepatitis B before initiating treatment [2] [1].
  • Pneumonitis: This was identified as a dose-limiting toxicity at the 150 mg dose level, indicating it is a serious but uncommon risk that requires monitoring [2].

This compound Mechanism of Action

The following diagram illustrates how this compound selectively targets mutant EGFR to exert its anti-tumor effect, while sparing wild-type EGFR to potentially improve its toxicity profile.

G Mutant_EGFR Mutant EGFR (T790M/L858R/del19) Tumor_Growth Inhibits Tumor Growth Mutant_EGFR->Tumor_Growth  Blocks Signaling WildType_EGFR Wild-Type EGFR Normal_Cell Minimal Impact on Normal Cells WildType_EGFR->Normal_Cell This compound This compound This compound->Mutant_EGFR Strong Inhibition This compound->WildType_EGFR Sparing Effect

This compound selectively inhibits mutant EGFR signaling pathways [2] [1] [4].

Experimental Workflow for Toxicity Assessment

For researchers characterizing toxicity in preclinical or clinical settings, the workflow below outlines key assessment areas based on the reported data.

G Start Toxicity Assessment Skin Dermatological Assessment Start->Skin GI Gastrointestinal Assessment Start->GI Hepatic Hepatic Function & HBV Screening Start->Hepatic Pulmonary Pulmonary Assessment Start->Pulmonary Hematologic Hematological Assessment Start->Hematologic Action Dose Adjustment & Supportive Care Skin->Action GI->Action Hepatic->Action Pulmonary->Action Hematologic->Action

Key toxicity domains to monitor based on clinical trial findings [2] [1].

Important Considerations for Professionals

  • Development Status: The search results indicate that this compound is not being developed as a standalone therapy, and several clinical trials are listed as withdrawn or terminated [2] [4]. Always consult the most current trial registries for updated status information.
  • Data Limitation: The information available is primarily from early-phase trials. Formal, detailed mitigation strategies from large Phase 3 studies are not available due to the drug's development status.
  • Clinical Practice: The management strategies suggested here are based on general principles for EGFR inhibitors and the specific events reported in the Phase 1 trial. Always refer to specific clinical protocols for the most authoritative guidance.

References

Established Dosing from Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The recommended dose for Nazartinib in clinical studies is summarized in the following table. Please note that this information is for research reference only [1] [2].

Dosage Form Recommended Phase 2 Dose Dosing Frequency
Tablets 150 mg Once daily [2]
Capsules 150 mg Once daily [2]

Preclinical Experimental Data

For research purposes, quantitative data on this compound's potency from biochemical and cellular assays can inform experimental design. The data below, primarily from one source, illustrates its activity against various EGFR mutants [3] [4].

Assay Type EGFR Mutation Potency (IC50/EC50/Ki)
Biochemical (Ki) Mutant (general) 0.031 μM [4]
Cellular (EC50) L858R 5 nM [4]
Cellular (EC50) Ex19del 1 nM [4]
Cellular (EC50) L858R/T790M 3 nM [4]
Cellular (IC50) L858R/T790M ~10 nM [3]
Cellular (IC50) G719S/T790M ~100 nM [3]

Experimental Workflow & Mechanism of Action

The diagram below outlines this compound's mechanism of action as a covalent, irreversible inhibitor, which is crucial for designing relevant experiments.

G This compound This compound C797 Cysteine 797 (C797) in ATP-binding pocket This compound->C797  Covalent Irreversible Binding EGFR_Mutant Mutant EGFR (e.g., L858R, ex19del, T790M) SignalBlockade Inhibition of Downstream Signaling (MAPK, AKT) EGFR_Mutant->SignalBlockade  Constitutive Activation  Blocked by this compound EGFR_WT Wild-Type EGFR C797->EGFR_Mutant  Selective Targeting C797->EGFR_WT  Spared (60x selectivity) Outcome Experimental Outcome: Inhibition of Tumor Cell Proliferation & Survival SignalBlockade->Outcome

Guidance for Researchers

Since official dose adjustment protocols are not publicly available in the search results, here are steps you can take in your research:

  • Consult Preclinical Models: The cellular and biochemical potency data (IC50/EC50) in the table above can serve as a starting point for determining effective concentrations in in vitro assays. Subsequent dose-response experiments are necessary to establish optimal dosing for your specific research models [3] [4].
  • Focus on Key Mutations: this compound shows high potency against classic EGFR mutations (ex19del, L858R) and the T790M resistance mutation. Be aware that its efficacy may be lower against some less common mutations, such as G719S or L861Q, especially when combined with T790M [3].
  • Acknowledge the Lack of Guidelines: For formal technical support documentation, it is important to state: "Specific clinical guidelines for dose adjustment in response to adverse events are not provided in the available literature and would typically be defined in the clinical trial protocol managed by the sponsoring pharmaceutical company."

References

Nazartinib & Resistance: Key Questions Answered

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the known resistance mechanisms to Nazartinib? While clinical data on this compound-specific resistance is still emerging, resistance mechanisms are anticipated to overlap with those observed for the approved third-generation EGFR TKI Osimertinib, given their similar targets [1]. The primary on-target mechanism and other identified bypass tracks are summarized below.

Table 1: Key Resistance Mechanisms to Third-Generation EGFR TKIs like this compound

Mechanism Category Specific Alteration Description Key Supporting Evidence
On-Target EGFR Mutation EGFR C797S Mutation Prevents covalent binding of this compound to the kinase domain [1]. In vitro models (Ba/F3 cells) [2].
Bypass Track Activation MET Amplification Activates parallel survival signaling, bypassing EGFR inhibition [1]. Clinical observations post-Osimertinib [1].
Bypass Track Activation Mutated PIK3CA Activates PI3K/AKT downstream signaling pathway [3]. Identified via knowledge graph recommender system [3].
Histologic Transformation Transformation to SCLC Cancer cells change histology to a type resistant to EGFR TKI [1]. Clinical observations post-first/second-generation TKI [1].

Q2: How can we identify novel resistance drivers? A knowledge graph-based recommendation framework can systematically prioritize resistance markers from functional genetic screens (e.g., CRISPR screens) [3]. This approach treats diverse lines of evidence as multiple objectives to optimize simultaneously, moving beyond a single metric to identify the most promising candidates [3].

The workflow below illustrates this systematic process from initial screening to candidate validation.

workflow Start Input: CRISPR Screen Hits Step1 1. Construct Heterogeneous Biomedical Knowledge Graph Start->Step1 Step2 2. Define Multi-Objective Optimization Functions Step1->Step2 Step3 3. Compute Pareto Front (Dominant Solutions) Step2->Step3 Step4 4. Generate Ranked List of Candidate Genes Step3->Step4 End Output: High-Confidence Resistance Drivers Step4->End

Q3: What are the recommended experimental methods to validate resistance mechanisms? A combination of in vitro models and analysis of patient-derived samples is essential for robust validation [2] [4].

Table 2: Experimental Protocols for Validating Resistance Mechanisms

Method Application & Rationale Key Protocol Details
In Vitro Cytotoxicity Assay (e.g., MTS) Compare efficacy of this compound against different EGFR mutants; calculate therapeutic window [2]. Use engineered Ba/F3 or NSCLC cell lines. Treat with serially diluted TKI. Measure cell viability (e.g., IC50). Calculate ratio of IC50 (WT EGFR / Mutant EGFR) [2].
Genomic Analysis of Patient Samples Identify resistance mechanisms that emerge in a clinical setting (e.g., post-progression biopsies) [4]. Perform ctDNA analysis or tissue biopsy upon disease progression. Use NGS panels to detect acquired mutations (e.g., C797S), amplifications (e.g., MET), and histologic transformation [4].
Network-Based Co-Target Identification Discover optimal drug target combinations to counter resistance by analyzing protein interaction networks [5]. Input: Co-existing mutation pairs from clinical data (e.g., TCGA). Use PathLinker algorithm on PPI network (e.g., HIPPIE) to find k-shortest paths (k=200) between proteins. Identify key connector nodes as potential co-targets [5].

The logic of the network-based approach for discovering combination targets is detailed below.

strategy Input Input: Clinically Observed Co-existing Mutation Pairs StepA A. Construct Protein-Protein Interaction (PPI) Network Input->StepA StepB B. Calculate Shortest Paths Between Protein Pairs StepA->StepB StepC C. Identify Key Connector Nodes (Bridges) on Paths StepB->StepC Output Output: Rational Combination Targets StepC->Output

Proposed Solutions & Combination Strategies

Q4: What strategies can overcome resistance to this compound? Several strategies are under investigation to overcome resistance, primarily focusing on combination therapies.

  • Targeting Bypass Pathways: Co-inhibition of bypass tracks is a primary strategy [5] [6]. For instance, combination with a MET inhibitor could overcome MET amplification-driven resistance [7].
  • Fourth-Generation TKIs: Develop new EGFR inhibitors that can bind even in the presence of the C797S mutation. Drugs like BLU-945 are designed to target the EGFR T790M/C797S mutations and are in preclinical/early clinical development [8].
  • Immunotherapy Combinations: Combining EGFR TKIs with immune checkpoint blockers (ICBs) is an area of active research [6]. This strategy aims to enhance the anti-tumor immune response, though careful management of potential toxicities is required [6].

References

Mechanism of Action: How Nazartinib Overcomes T790M Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Nazartinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to target EGFR mutations while sparing the wild-type (WT) receptor [1] [2]. Its mechanism can be broken down as follows:

  • Irreversible Covalent Binding: this compound forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain [1] [3]. This irreversible binding is central to its function.
  • Mutant Selectivity: It is a mutant-selective inhibitor, demonstrating high potency against EGFR with activating mutations (ex19del, L858R) and the T790M resistance mutation, but has lower affinity for WT EGFR [1] [2]. This selectivity is key to its improved toxicity profile compared to earlier-generation TKIs.
  • Overcoming Steric Hindrance: The T790M mutation causes resistance to first-generation TKIs by introducing a larger methionine residue, causing steric hindrance and increasing ATP affinity. This compound's structure is designed to accommodate this change and effectively inhibit the mutated kinase [3] [2].

Quantitative Efficacy Data

The table below summarizes key preclinical and clinical efficacy data for this compound against various EGFR mutations, providing a clear comparison for researchers.

Mutation Type Model System IC50 / EC50 Value (nM) Clinical ORR/DCR Key Comparative Notes
T790M-positive (ex19del/L858R) Ba/F3 cells [4] IC50: 5.1 - 52 nM ORR: ~50-69% [5] [1] Potent activity, but some data shows osimertinib may have lower IC50 in these models [4].
Classic (ex19del/L858R) Ba/F3 cells [4] IC50: 35 - 66 nM ORR: 69% (1st-line) [5] Effective, but second-gen TKI afatinib showed lower IC50 (higher potency) in vitro [4].
Uncommon (G719S, L861Q) Ba/F3 cells [4] IC50: ~91 - 116 nM Effective in patients [5] Afatinib may be more potent for these mutations [4]. This compound activity confirmed in clinic [5].
Exon 20 Insertions Cell lines [4] EC50: ~7 - 190 nM (varies by subtype) Preclinical evidence [4] Potentially effective against certain resistant insertion mutations, unlike 1st/2nd-gen TKIs [4].
Wild-Type EGFR HaCaT cells [1] IC50: ~160.6 nM N/A ~10- to 30-fold lower potency vs. WT than against mutants, reducing skin/GI toxicity [1].

Resistance Mechanisms & Troubleshooting

Despite its efficacy, acquired resistance to this compound is inevitable. The guide below outlines common resistance mechanisms and potential subsequent strategies.

Recommended Experimental Protocols for Investigating Resistance:

  • Longitudinal Liquid Biopsy Monitoring

    • Purpose: To non-invasively monitor clonal dynamics and the emergence of resistance during treatment.
    • Methodology: Collect serial plasma samples before treatment, during response, and at progression. Isolate ctDNA using a kit like the QIAamp Circulating Nucleic Acid Kit. Analyze mutations using:
      • Droplet Digital PCR (ddPCR): For highly sensitive quantification of specific mutations (e.g., EGFR del19, T790M, C797S, BRAF V600E). This allows tracking of mutant allele fractions over time [6].
      • Next-Generation Sequencing (NGS): Use targeted panels (e.g., Guardant360) for a broader, hypothesis-free exploration of resistance mechanisms at progression [6].
  • In Vitro Efficacy and Therapeutic Window Assessment

    • Purpose: To characterize the potency and selectivity of this compound for different EGFR mutations.
    • Methodology:
      • Cell Lines: Use Ba/F3 cells transduced with various EGFR mutants (e.g., ex19del, L858R, T790M, G719S, L861Q) and WT EGFR [4].
      • Viability Assay: Perform cell viability assays (e.g., MTS assay) after 72-hour exposure to a dose range of this compound.
      • Data Analysis: Calculate IC50 values for each mutant cell line. The therapeutic window can be estimated by comparing the IC50 for mutant EGFR to the IC50 for WT EGFR [4]. A larger ratio indicates better selectivity.

Frequently Asked Questions (FAQs)

Q1: How does this compound's selectivity for mutant EGFR compare to earlier generation TKIs? this compound is significantly more selective for mutant EGFR (including T790M) over WT EGFR than first- or second-generation TKIs. This is evidenced by its much higher IC50 value in WT cell lines (e.g., ~160 nM) compared to mutant lines (e.g., single-digit to low double-digit nM) [4] [1]. This selectivity underpins its potentially improved safety profile with less severe skin and gastrointestinal toxicities.

Q2: What is the most common on-target resistance mechanism to this compound? The most prevalent on-target resistance mechanism is the emergence of a C797S mutation in the EGFR gene [7] [3] [6]. This mutation alters the cysteine residue that this compound covalently binds to, thereby nullifying its irreversible binding mechanism and leading to resistance. This also causes cross-resistance to other third-generation TKIs like osimertinib.

Q3: Can resistance to this compound be heterogeneous? Yes, resistance is often heterogeneous. A single patient can harbor multiple resistant subclones with different molecular mechanisms [6]. For example, one tumor lesion may progress due to the C797S mutation, while another may progress due to MET amplification or a BRAF mutation. This highlights the critical need for re-biopsy or liquid biopsy at progression to capture the full resistance landscape.

Q4: Is this compound approved for clinical use? As of the latest clinical data, this compound is not currently approved for clinical use and is no longer being developed as a standalone third-generation EGFR TKI [1]. The information presented here remains highly valuable for understanding the principles of overcoming T790M resistance and the challenges faced by third-generation TKIs.

References

Nazartinib treatment duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Nazartinib Fact Sheet for Researchers

1. What is this compound's primary mechanism of action and current clinical status? this compound (EGF816) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) [1]. It forms a covalent bond with Cys797 on EGFR and selectively targets sensitizing mutations (like L858R and exon 19 deletions) and the Thr790Met (T790M) resistance mutation, while largely sparing the wild-type EGFR [2]. Its development as a standalone third-generation EGFR TKI appears to have been deprioritized, though research continues in combination therapies [2] [3].

2. What is the recommended Phase 2 dose (RP2D) and common side effects?

  • RP2D: The established recommended Phase 2 dose is 150 mg taken orally once daily [2].
  • Common Adverse Events (AEs): The table below summarizes the TRAEs from clinical trials [2] [3].
Adverse Event Incidence (Any Grade) Common Grade 3+ Events
Maculopapular Rash 57% - 80% Maculopapular Rash (15%)
Diarrhea 37% Diarrhea (2%)
Pruritus (Itching) 34% Stomatitis (2%), Urticaria (2%)
Peripheral Edema 54.9% (in combo therapy) -
Nausea 41.7% (in combo therapy) -

Serious but rare AEs include pneumonitis and hepatitis B virus reactivation [2].

3. What efficacy data can inform expectations for treatment duration? Efficacy provides a benchmark for expected treatment duration under controlled conditions. The following data is from a phase I trial in patients with T790M-positive NSCLC who received the 150 mg dose [2] [1]:

  • Objective Response Rate (ORR): 50%
  • Disease Control Rate (DCR): 84%
  • Median Progression-Free Survival (mPFS): Approximately 9.7 months

Troubleshooting Common Research Scenarios

Scenario: Overcoming acquired resistance to first- or second-generation EGFR TKIs.

  • Background: The T790M mutation in EGFR accounts for about 60% of resistance cases to earlier TKIs [1]. This compound was designed to address this.
  • Experimental Consideration: In a phase I trial, this compound demonstrated an ORR of 50% in patients with confirmed T790M-positive NSCLC after prior EGFR-TKI therapy, supporting its role in this setting [2].

Scenario: Investigating combination therapies to delay or overcome resistance.

  • Background: Resistance to third-generation TKIs like this compound is inevitable, often involving off-target mechanisms like MET amplification [4] [3].
  • Experimental Evidence: A 2024 study combined this compound with capmatinib (a MET inhibitor). The RP2D was This compound 100 mg qd + capmatinib 400 mg bid. In EGFR-TKI-resistant patients, the ORR was 45.8% in MET-positive subgroups versus 26.2% in MET-negative subgroups [3]. This suggests combination therapy is a viable strategy against MET-driven resistance.

Experimental Workflow & Signaling Pathway

For research into this compound's mechanism and resistance, here is a conceptual experimental workflow and the core EGFR signaling pathway it modulates.

nazartinib_resistance_workflow This compound Resistance Investigation Workflow Start Patient-Derived Cells/Tumor Models A Establish Baseline: EGFR Mutation Status Start->A B Treatment with This compound (150 mg QD) A->B C Monitor Response: Viability & Apoptosis Assays B->C D Disease Progression C->D E Post-Progression Analysis: NGS & Protein Signaling D->E F_On On-Target Resistance (e.g., EGFR C797S) E->F_On F_Off Off-Target Resistance (e.g., MET Amp, HER2 Amp) E->F_Off G Develop Strategy: Combination Therapy F_On->G F_Off->G

egfr_signaling Core EGFR Signaling Pathway cluster_pathway Constitutive Activation in NSCLC EGFR EGFR Mutant Receptor (L858R, ex19del, T790M) TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain  Conformational Change Downstream Downstream Pathways TK_Domain->Downstream  Auto-phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->TK_Domain  Irreversible Binding  (Cys797)

Key Considerations for Protocol Design

  • Patient Stratification: When designing experiments or trials, always stratify by specific EGFR mutation type (e.g., exon 19 del vs. L858R) and T790M status, as response can vary [4].
  • Monitoring Resistance: Plan for repeat biopsies or liquid biopsy protocols at progression to identify resistance mechanisms (e.g., C797S mutation, MET amplification) which are critical for guiding subsequent therapy lines [4] [3].
  • Safety Vigilance: Implement proactive monitoring and management plans for common adverse events like rash and diarrhea, as these can impact dose intensity and treatment duration [2].

References

Nazartinib Fundamentals & Stratification Biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective EGFR tyrosine kinase inhibitor (TKI). It was designed to target both common EGFR-sensitizing mutations and the T790M resistance mutation while sparing the wild-type EGFR receptor [1].

The table below summarizes the core biomarkers used for patient stratification in the context of this compound treatment.

Biomarker Biological & Clinical Significance Stratification Role for this compound
EGFR Activating Mutations (Ex19del, L858R) [2] Primary oncogenic drivers in NSCLC; confer sensitivity to EGFR TKIs [3]. Primary Indication: Defines the treatment-naive patient population eligible for first-line therapy [2].
EGFR T790M Mutation [4] Most common resistance mechanism to 1st/2nd-gen EGFR TKIs [3]. Primary Indication: Defined the population for initial clinical trials in the pretreated setting [1].
MET Alterations (Amplification/Overexpression) [5] A major bypass track resistance mechanism to EGFR TKI therapy (including 3rd-gen) [5] [6]. Resistance & Combo Therapy: Identifies patients who may benefit from this compound + MET inhibitor combinations after progression on prior EGFR TKIs [6].
Rare EGFR Mutations (e.g., L861Q, G719A/S/C, S768I) [2] Less common EGFR alterations with activating potential. Secondary Indication: May indicate potential sensitivity to this compound, though with lower evidence levels than common mutations [2].

Experimental Protocols for Key Assays

Here are detailed methodologies for detecting critical biomarkers, as cited in the literature.

Next-Generation Sequencing (NGS) for EGFR and MET Mutations

Purpose: To simultaneously identify a broad spectrum of genomic alterations, including point mutations, insertions/deletions, and copy number variations in genes like EGFR and MET [5] [3].

Protocol Highlights:

  • Sample Type: Tumor tissue or liquid biopsy (plasma) can be used. Tissue is preferred for initial diagnosis; plasma is useful for monitoring resistance [5].
  • Methodology:
    • Nucleic Acid Extraction: Isulate DNA and/or RNA from the sample.
    • Library Preparation: For DNA-based NGS, hybrid-capture panels are commonly used to enrich for target genes. For RNA-based NGS or to detect fusions, anchored multiplex PCR (AMP) methods can be employed [5].
    • Sequencing & Analysis: Perform high-throughput sequencing on platforms and analyze data using bioinformatics pipelines to call variants [5] [3].
  • Quality Control: Ensure adequate sequencing depth and coverage uniformity across targeted regions [5].
Fluorescence In Situ Hybridization (FISH) for MET Amplification

Purpose: To visually confirm and quantify MET gene amplification at the cellular level, often considered a gold standard [5] [3].

Protocol Highlights:

  • Sample Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
  • Methodology:
    • Probe Design: Use dual-color probes specific to the MET gene locus and a reference probe for the centromere of chromosome 7 (CEP7).
    • Hybridization: Deparaffinize, pretreat, and co-hybridize the probes to the tissue sample.
    • Scoring: Analyze signals under a fluorescence microscope. MET amplification is typically defined by a MET/CEP7 ratio ≥ 2.0 or the presence of small gene clusters in ≥10% of tumor cells [5].

EGFR Signaling Pathway & this compound Mechanism

The following diagram illustrates the mechanistic role of this compound within the EGFR signaling pathway and common resistance mechanisms.

nazartinib_mechanism Ligand EGF Ligand EGFR EGFR Receptor (Mutant Form) Ligand->EGFR Binding Downstream Downstream Pathways (PI3K/AKT, RAS/RAF/MEK) EGFR->Downstream Activation Survival Cell Proliferation & Survival Downstream->Survival This compound This compound This compound->EGFR Irreversible Inhibition

This pathway highlights this compound's direct action on mutant EGFR and the downstream effects its inhibition aims to achieve.

Frequently Asked Questions for Researchers

  • What is the recommended phase 2 dose (RP2D) of this compound for clinical studies? The established RP2D is 150 mg taken orally once daily [2].

  • Which patient populations showed the best response to this compound in clinical trials? Treatment-naive patients with advanced, EGFR-mutant (Ex19del or L858R) NSCLC showed strong efficacy, with an ORR of 69% and a median PFS of 18 months in a phase 2 study [2]. Patients with the T790M resistance mutation also respond well [1].

  • How can we address MET-mediated resistance to EGFR TKIs in research settings? Preclinical and early clinical data support the strategy of combining a MET inhibitor (like capmatinib) with this compound. This combination has shown clinically relevant efficacy in patients with EGFR-mutant NSCLC who progressed on prior EGFR TKIs, with higher ORR and PFS in MET-positive patients [6].

  • What are the most common treatment-related adverse events (AEs) to monitor in assays involving this compound? Based on combination therapy data, frequent AEs include peripheral edema, rash, nausea, and diarrhea [6] [2]. These should be considered when designing long-term in vitro or in vivo models.

References

Alternative Approaches for Finding Information

Author: Smolecule Technical Support Team. Date: February 2026

Since direct technical protocols are unavailable in the search results, here are suggested ways to find the detailed information you need:

  • Consult Primary Literature: Search specialized databases like PubMed and Google Scholar for original research articles on Nazartinib. These often contain detailed methods sections.
  • Leverage Clinical Trial Records: Check clinical trial registries (e.g., ClinicalTrials.gov) for this compound studies. Protocols and results sometimes include biomarker assay details.
  • Contact Manufacturers Directly: Reaching out to the drug developer (Novartis) or vendors of key technologies (e.g., mass spectrometry or aptamer platforms) can provide application notes and technical documents.

Foundational Research on this compound and Biomarkers

While not troubleshooting guides, the search results do contain relevant research findings that can inform your biomarker development strategy. The table below summarizes these key points.

Aspect Key Findings & Relevance to this compound
Drug Profile & Status This compound (EGF816) is a third-generation, irreversible EGFR TKI. It is selective for mutant EGFR (including T790M) with minimal impact on wild-type EGFR, reducing toxicity. It was under Phase II clinical trials for NSCLC [1] [2].
Biomarker Context Biomarkers are crucial for precision medicine in NSCLC. They aid in diagnosis, prognosis, drug development, and monitoring treatment response [3] [4].
Efficacy & Mutation Sensitivity Preclinical studies show this compound's efficacy varies by EGFR mutation type. It is highly potent against classic mutations (exon 19del, L858R) with/without T790M, but less effective against some uncommon mutations (e.g., G719S, L861Q) when combined with T790M [2].

| Analytical & Biomarker Discovery Techniques | - UPLC-MS/MS: A specific, sensitive method was developed for quantifying this compound in human liver microsomes, useful for metabolic stability studies [1].

  • Aptamer-Based Technologies (e.g., SOMAScan): These can analyze thousands of proteins simultaneously and are powerful tools for discovering new biomarkers in various diseases, including cancer [4]. |

Example Experimental Workflow for Metabolic Stability

Based on one study, here is an example of a methodology used for in-vitro metabolic stability assessment of this compound, which is often a key parameter in drug development [1]. This can serve as a reference for designing your own experiments.

start Start Assay prep Preparation: - Incubate this compound with Human Liver Microsomes (HLMs) - Add Cofactor (e.g., NADPH) start->prep sampling Time-point Sampling (e.g., 0, 5, 15, 30, 60 min) prep->sampling analysis Sample Analysis: UPLC-MS/MS Quantification sampling->analysis calc Data Calculation: - In-vitro Half-life (t½) - Intrinsic Clearance (Clint) analysis->calc end Stability Assessment calc->end

The workflow involves incubating the drug with liver microsomes, taking samples over time, and using UPLC-MS/MS to measure the remaining drug concentration. This data is used to calculate key parameters like in-vitro half-life (t₁/₂) and intrinsic clearance (Clint), which help predict how the drug is processed in the body [1].

References

Nazartinib: Efficacy Against EGFR Mutations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key preclinical data on nazartinib's potency (IC50) from cell-based assays, which is a critical starting point for understanding its therapeutic window [1].

EGFR Mutation Type Specific Mutation This compound IC50 (nM) Osimertinib IC50 (nM) Key Comparator (Afatinib IC50 (nM))
Classic Exon 19 deletion ~10 Lower than this compound Most Potent [1]
Classic L858R ~10 Lower than this compound Most Potent [1]
T790M-Mediated Resistance Exon 19 del + T790M <100 <100 >1000 [1]
T790M-Mediated Resistance L858R + T790M <100 <100 >1000 [1]
Uncommon G719S N/A N/A ~10 (Most Potent) [1]
Uncommon L861Q N/A N/A ~10 (Most Potent) [1]
Uncommon with T790M G719S + T790M ~100 ~100 N/A [1]
Uncommon with T790M L861Q + T790M ~100 ~100 N/A [1]
Exon 20 Insertion Various (e.g., D770_V771dupSVD) ~7 (EC50) Potent Resistant [1]

Principles of Therapeutic Window Optimization

The "therapeutic window" is the dose range where a drug is effective but not unacceptably toxic. For targeted oncology drugs like this compound, optimizing this window involves finding a dose that sufficiently inhibits the mutant EGFR target while sparing the wild-type (normal) EGFR to minimize side effects like rash and diarrhea [1].

  • Preclinical Assessment: The therapeutic window can be estimated in vitro by comparing a drug's potency (IC50) in cells expressing mutant EGFR versus cells expressing wild-type EGFR. A wider window suggests a better safety profile at efficacious doses [1].
  • Clinical Dose Selection: A common approach is to aim for a drug exposure level in patients (free steady-state concentration, Css) that meets or exceeds the potency (IC50) measured in preclinical models. An analysis of targeted therapies showed that for 76% of approved drugs, the clinical Css was within 3-fold of the preclinical IC50 [2].

Foundational Experimental Protocols

Here are core methodologies referenced in the search results for generating data on EGFR-TKIs.

Protocol 1: In Vitro Cell Viability (Proliferation) Assay

This protocol is used to determine the IC50 values, a direct measure of a drug's potency [1].

  • Cell Line Selection: Use appropriate cell models, such as:
    • Ba/F3 Cells: An interleukin-3-dependent murine pro-B cell line engineered to express the human EGFR mutation of interest. This model is valuable for isolating the effect of specific mutations.
    • Human Lung Cancer Cell Lines: Use lines that endogenously express the EGFR mutations being studied.
  • Drug Treatment: Seed cells in multi-well plates and treat them with a range of concentrations of this compound, a comparator TKI (e.g., osimertinib), and a vehicle control.
  • Viability Measurement: After an incubation period (e.g., 72 hours), measure cell viability using a colorimetric assay like the MTS assay, which measures metabolic activity.
  • Data Analysis: Plot the percentage of viable cells against the log of the drug concentration. The IC50 is the concentration that inhibits 50% of cell viability.
Protocol 2: Assessing Efficacy in Preclinical Models

This describes the design of a key clinical study that informed the efficacy of this compound [3].

  • Study Population: Enroll treatment-naive adult patients with stage IIIB/IV NSCLC whose tumors harbor activating EGFR mutations (e.g., L858R, exon 19 deletions).
  • Intervention: Administer this compound orally at a set dose (e.g., 150 mg) once daily.
  • Endpoint Evaluation:
    • Primary Endpoint: Overall Response Rate (ORR) as assessed by a Blinded Independent Review Committee (BIRC) using RECIST v1.1 criteria.
    • Secondary Endpoints: Include Progression-Free Survival (PFS), Overall Survival (OS), and safety/adverse events.

Visualizing the Therapeutic Window Concept

The following diagram illustrates the relationship between drug exposure, efficacy, and toxicity that defines the therapeutic window.

therapeutic_window Dose Drug Dose & Exposure Efficacy Target Inhibition & Efficacy Dose->Efficacy  Efficacy Curve Toxicity Wild-Type EGFR Inhibition & Toxicity Dose->Toxicity  Toxicity Curve Window Therapeutic Window Efficacy->Window Toxicity->Window

The goal of optimization is to maximize the separation between the efficacy and toxicity curves, thereby widening the therapeutic window (blue oval). This can be achieved by selecting a dose that provides maximal efficacy with minimal toxicity.

FAQs and Troubleshooting Guidance

Here are answers to some anticipated questions, though detailed troubleshooting for specific experimental issues is not available in the search results.

  • Q: How does this compound's therapeutic window compare to osimertinib's for classic EGFR mutations?

    • A: Preclinical data suggests that for classic EGFR mutations (exon 19 del, L858R), osimertinib showed lower IC50 values and potentially a wider therapeutic window than this compound. However, clinical efficacy and safety determine the final window [1].
  • Q: What is a common clinical dose for this compound, and how was it chosen?

    • A: A phase 2 study in treatment-naive patients used this compound at 150 mg once daily. While the exact exposure-to-potency ratio for this dose is not provided in the results, the general principle is that the chosen dose aims to achieve a drug exposure (Css) that exceeds the IC50 for the target mutations [2] [3].
  • Q: The efficacy of this compound in our in vitro models is lower than expected for an uncommon mutation. What could be the reason?

    • A: This is an expected finding. This compound's potency is highly mutation-dependent. Its IC50 for uncommon mutations like G719S or L861Q, especially when combined with T790M, can be around 100 nM, which is 10- to 100-fold higher (less potent) than for classic mutations. For these uncommon mutations, afatinib may be more potent [1].

References

Nazartinib wild-type EGFR toxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Selective Inhibition

Nazartinib's reduced wild-type EGFR toxicity stems from its mutant-selective targeting strategy [1]. The diagram below illustrates how this compound achieves selectivity for mutant EGFR.

architecture EGFR Signaling and this compound Selective Inhibition cluster_normal Wild-type EGFR Signaling cluster_mutant Mutant EGFR (e.g., T790M, L858R, ex19del) wt_egfr Wild-type EGFR dimerization Dimerization & Activation wt_egfr->dimerization ligand Ligand (e.g., EGF) ligand->wt_egfr Binds downstream_wt Downstream Signaling (Proliferation, Survival) dimerization->downstream_wt mut_egfr Mutant EGFR constitutive Constitutive Activation mut_egfr->constitutive downstream_mut Uncontrolled Tumor Growth constitutive->downstream_mut This compound This compound inhibition Selective Inhibition This compound->inhibition Irreversibly Binds inhibition->wt_egfr Spares inhibition->mut_egfr High Potency

This mutant selectivity translates into a broader therapeutic window in experimental models. The table below shows half-maximal inhibitory concentration (IC₅₀) values for this compound and osimertinib against various EGFR constructs in Ba/F3 cell lines [2].

Table 1: In vitro efficacy (IC₅₀, nM) of EGFR TKIs in Ba/F3 cell models [2]

EGFR Genotype This compound Osimertinib Afatinib Erlotinib
Wild-type 293.0 103.3 8.6 174.4
ex19del 3.2 2.3 1.4 12.3
L858R 5.3 10.2 5.5 46.5
ex19del + T790M 7.7 4.4 63.1 4397.0
L858R + T790M 16.4 17.7 105.9 5140.0
G719S 20.4 24.8 7.3 114.3
L861Q 39.5 67.7 21.9 375.5

The Selectivity Index (SI), calculated as IC₅₀(WT EGFR) / IC₅₀(Mutant EGFR), quantifies the therapeutic window. A higher SI indicates greater selectivity for the mutant over wild-type EGFR [2].

Table 2: Selectivity Index (SI) of this compound vs. Osimertinib [2]

EGFR Mutation This compound SI Osimertinib SI
ex19del 91.6 44.9
L858R 55.3 10.1
ex19del + T790M 38.1 23.5
L858R + T790M 17.9 5.8

Key Supporting Experiments

Experiment 1: Cell-Based Viability Assay

This method directly tests this compound's potency and selectivity against different EGFR genotypes [2].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Ba/F3 cells expressing wild-type or mutant EGFR.
  • Protocol:
    • Cell Line: Use interleukin-3 (IL-3)-dependent Ba/F3 cells engineered to express human EGFR variants (e.g., Wild-type, ex19del, L858R, T790M, and compound mutations).
    • Culture Conditions: Maintain cells in RPMI-1640 medium with 10% FBS without IL-3 to ensure dependency on EGFR signaling for proliferation.
    • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10,000 nM) for 72 hours.
    • Viability Measurement: Assess cell viability using colorimetric MTS or MTT assays. Measure absorbance at 490 nm.
    • Data Analysis: Plot dose-response curves and calculate IC₅₀ values using non-linear regression (e.g., four-parameter logistic model). Calculate the Selectivity Index (SI).
Experiment 2: Irreversible Binding Kinetics

This assay characterizes the covalent binding efficiency, which is central to this compound's mechanism [3].

  • Objective: To determine the kinetic parameters (Kᵢ, kᵢₙₐcₜ, and kᵢₙₐcₜ/Kᵢ) for this compound's inhibition of wild-type and mutant EGFR.
  • Protocol:
    • Enzyme Source: Use purified recombinant tyrosine kinase domains of wild-type EGFR and relevant mutants (e.g., L858R/T790M).
    • Reaction: Run kinase reactions in a buffer containing ATP (at Km concentration), a peptide substrate, and a serial dilution of this compound.
    • Time Course: Measure residual kinase activity at multiple time points (e.g., 0 to 120 minutes) for each inhibitor concentration.
    • Data Analysis:
      • Plot the observed rate constant (kₒbₛ) against the inhibitor concentration. The curve should fit to a hyperbola, confirming a two-step irreversible mechanism.
      • The plateau of the curve represents the maximal inactivation rate (kᵢₙₐcₜ).
      • The inhibitor concentration at half kᵢₙₐcₜ is the apparent Kᵢ.
      • The second-order rate constant (kᵢₙₐcₜ/Kᵢ) represents the overall efficiency of covalent inhibition.

Clinical Correlation: Safety Profile

The reduced wild-type EGFR inhibition predicted by preclinical models is confirmed in clinical trials, which show a distinct safety profile [4] [5].

Table 3: Common any-grade adverse events (AEs) with this compound in a Phase 1 study (N=180) [4]

Adverse Event All Patients (N=180) Grade 3-4 Events (N=180)
Rash (all categories) 62% 15%
Maculopapular Rash 40% -
Diarrhea 45% -
Pruritus (Itching) 39% -
Fatigue 30% -
Stomatitis 30% -

Frequently Asked Questions (FAQs)

Q1: How does this compound's selectivity for mutant EGFR compare to earlier generation TKIs? A1: First- and second-generation TKIs (e.g., erlotinib, afatinib) potently inhibit wild-type EGFR, leading to high rates of skin and gastrointestinal toxicities. This compound, as a third-generation TKI, is engineered to have lower affinity for wild-type EGFR, resulting in a improved toxicity profile with minimal dose reductions due to rash [4] [1].

Q2: Does this compound's selectivity mean it has no activity against wild-type EGFR? A2: No. This compound still inhibits wild-type EGFR, but with significantly lower potency. The Selectivity Index data shows that this compound's activity is much more focused on mutant forms, which is the basis for its reduced toxicity [2].

Q3: What is the recommended Phase 2 dose for this compound, and how was it determined? A3: The recommended Phase 2 dose (RP2D) is 150 mg once daily (tablet formulation). This dose was declared after a Phase 1 dose-escalation study found it provided a favorable balance of efficacy and safety, with a low rate of dose-limiting toxicities [4] [6].

Q4: Are there specific EGFR mutations that this compound is less effective against? A4: Yes. Preclinical data indicates that this compound's potency is lower against certain uncommon mutations like G719S and L861Q, especially when combined with T790M. Its IC₅₀ values for these compound mutations were around 10 to 100 times higher than for classic mutations with T790M [2].

References

Nazartinib IC50 Values Against Key Mutations

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line / Context EGFR Mutation(s) IC50 / EC50 / Ki Value Source/Assay
H1975 [1] [2] L858R/T790M 3-25 nM (EC50) Cellular pEGFR / Proliferation
HCC827 [1] [2] ex19del 1-11 nM (EC50) Cellular pEGFR / Proliferation
H3255 [1] [2] L858R 5-9 nM (EC50) Cellular pEGFR / Proliferation
Recombinant Enzyme [1] [2] L858R/T790M 31 nM (Ki) Biochemical Kinase Assay
HaCaT [3] [1] Wild-type 160.6 nM (IC50) Cellular pEGFR Inhibition

Comparative IC50 Values of EGFR-TKIs

This comparative data, derived from Ba/F3 cell viability assays, is crucial for understanding nazartinib's activity relative to other inhibitors [4].

EGFR Mutation This compound (nM) Osimertinib (nM) Afatinib (nM) Erlotinib (nM)
ex19del 66 7.9 0.6 73
L858R 35 6.2 0.6 30
ex19del + T790M 52 3.1 146 3429
L858R + T790M 5.1 0.9 179 >10000
L861Q 116 35.8 3.6 410
G719S 91.2 158 1.5 101
Wild-type 1031 516 30 638

Experimental Protocols for Key Assays

Here are the core methodologies used to generate the IC50 data for this compound, which you can adapt for your experiments.

Cellular Phospho-EGFR (pEGFR) Inhibition Assay [2]

This protocol measures the compound's ability to inhibit EGFR phosphorylation in cells.

  • Cell Seeding: Seed mutant EGFR-driven cell lines (e.g., H1975 for L858R/T790M, HCC827 for ex19del) in 384-well plates and culture overnight.
  • Compound Treatment: Treat cells with a serial dilution of this compound for a set period (typically 3 hours).
  • Stimulation and Lysis: Stimulate cells with EGF (e.g., 10-50 ng/mL for 5 minutes) to activate EGFR. Lyse cells using a buffer containing Triton X-100 and protease/phosphatase inhibitors.
  • ELISA Analysis: Analyze lysates using a sandwich ELISA:
    • Capture: Goat anti-EGFR antibody.
    • Detection: Anti-phospho-EGFR (Y1173) antibody, followed by an anti-rabbit HRP conjugate.
  • Signal Measurement: Use chemiluminescent detection. Plot signal intensity against compound concentration to calculate the EC50 value.
Cell Viability/Proliferation Assay [4] [1]

This assay determines the effect of this compound on cell survival and growth.

  • Cell Preparation: Seed appropriate cell lines (e.g., Ba/F3 cells transduced with mutant EGFRs or native cancer lines like HCC827) at a low density (e.g., 500 cells/well in 384-well plates).
  • Dosing: Transfer serially diluted this compound to the cells.
  • Incubation: Incubate for a defined period (e.g., 2-3 days).
  • Viability Readout: Measure cell viability using a luminescent (e.g., Bright-Glo, CellTiter-Glo) or colorimetric (e.g., MTS) assay system.
  • Data Calculation: Normalize luminescence/absorbance readings to vehicle-treated control cells. Dose-response curves are generated to determine the IC50 value for proliferation inhibition.

Mechanism of Action and Experimental Workflow

The following diagram illustrates this compound's mechanism and a generalized workflow for assessing its activity, integrating the protocols above.

G cluster_workflow Experimental Assessment Workflow MutantEGFR Mutant EGFR (ex19del, L858R/T790M) Nazartinib_Mut This compound MutantEGFR->Nazartinib_Mut High Affinity Covalent Binding WildTypeEGFR Wild-Type EGFR Nazartinib_WT This compound WildTypeEGFR->Nazartinib_WT Low Affinity NoInhibition Weak Inhibition Spares Wild-Type Nazartinib_WT->NoInhibition Inhibition Potent Inhibition of Signaling Nazartinib_Mut->Inhibition Start Start: Define Experimental Goal AssayChoice Assay Selection Start->AssayChoice P1 pEGFR Inhibition (Mechanistic) AssayChoice->P1 P2 Cell Viability (Phenotypic) AssayChoice->P2 CompoundTreat Compound Treatment (Serial Dilution) P1->CompoundTreat P2->CompoundTreat Readout Assay-Specific Readout CompoundTreat->Readout Analysis Data Analysis (IC50/EC50) Readout->Analysis

Frequently Asked Questions (FAQs)

Q1: How should I interpret the higher IC50 of this compound for wild-type EGFR? A1: This is a key feature, not a drawback. The ~60-fold selectivity for mutant over wild-type EGFR is by design [2]. This wider therapeutic window is intended to minimize on-target, off-tumor toxicities like severe skin rash and diarrhea, which are common with earlier-generation, non-selective EGFR TKIs that potently inhibit wild-type EGFR [4] [5].

Q2: Why does this compound show variable IC50 values for different uncommon mutations? A2: EGFR-TKI sensitivity is highly mutation-dependent. While this compound is highly potent against classic mutations (ex19del, L858R) with or without T790M, its activity is reduced against some uncommon mutations like G719S and L861Q, especially when combined with T790M [4]. For these uncommon mutations, second-generation TKIs like afatinib may show lower IC50 values [4]. Always consult mutation-specific preclinical data.

Q3: What could cause a high IC50 for this compound in my cellular assay? A3: Consider these troubleshooting steps:

  • Verify Mutation Status: Confirm your cell line harbors a sensitizing mutation (ex19del, L858R, T790M). This compound is ineffective against T790M/C797S triple mutations [4].
  • Check Compound Integrity: Ensure proper storage and reconstitution of this compound to maintain stability.
  • Confirm Assay Conditions: Review incubation time (ensure it's sufficient for irreversible binding) and serum concentration in the media.

References

Nazartinib mutation-specific sensitivity patterns

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

1. What are the established sensitivity patterns for Nazartinib against different EGFR mutations?

This compound is a third-generation EGFR-TKI designed to target both EGFR-activating mutations and the T790M resistance mutation. Its efficacy varies significantly across different mutation types. The table below summarizes key sensitivity data from cellular models (Ba/F3 cells).

Table 1: Mutation-Specific Sensitivity of EGFR-TKIs (IC50 Values in nM) [1]

EGFR Mutation Type Specific Mutation This compound (EGF816) Osimertinib Afatinib Erlotinib
Classic (without T790M) Ex19del ~20 nM ~5 nM ~1 nM ~20 nM
L858R ~30 nM ~10 nM ~1 nM ~30 nM
Classic (with T790M) Ex19del + T790M ~20 nM ~10 nM ~100 nM >1000 nM
L858R + T790M ~30 nM ~10 nM ~100 nM >1000 nM
Uncommon (without T790M) G719S >1000 nM >1000 nM ~10 nM ~100 nM
L861Q ~300 nM ~100 nM ~10 nM ~100 nM
Uncommon (with T790M) G719S + T790M >100 nM >100 nM >1000 nM >1000 nM
L861Q + T790M >100 nM >100 nM >1000 nM >1000 nM
Exon 20 Insertions Various (e.g., A763_Y764insFQEA) ~7-190 nM* Effective [1] Largely Ineffective Largely Ineffective

Data on exon 20 insertions for this compound is from a separate study cited in [1], which reported EC50 values against specific subtypes.

Key Interpretation: this compound shows strong potency against classic EGFR mutations (Ex19del, L858R), especially when the T790M resistance mutation is present. However, its activity is significantly reduced against many uncommon mutations like G719S and L861Q, with or without T790M. For these uncommon mutations, afatinib may be a more potent option. Both this compound and osimertinib show potential efficacy against certain EGFR exon 20 insertion mutations, which are typically resistant to earlier-generation TKIs [1].

2. What is the clinical efficacy of first-line this compound in patients?

A phase 2, single-arm clinical trial investigated this compound (150 mg once daily) in 45 treatment-naive patients with advanced EGFR-mutant NSCLC. The results demonstrate its clinical activity [2].

Table 2: Clinical Efficacy of First-Line this compound (Phase 2 Trial) [2]

Efficacy Parameter Result (Per BIRC Assessment)
Overall Response Rate (ORR) 69%
Disease Control Rate (DCR) 91%
Median Duration of Response (DOR) 25 months
Median Progression-Free Survival (PFS) 18 months
Overall Survival (OS) at 33 months 56%

This study confirmed that this compound provides meaningful clinical benefit, with durable responses and disease control in a majority of patients [2].

3. What are the primary resistance mechanisms observed with this compound treatment?

While the specific resistance profile for this compound is still being characterized, resistance mechanisms to third-generation EGFR-TKIs like osimertinib are well-documented and provide a framework for troubleshooting. These are generally categorized as EGFR-dependent and EGFR-independent [3].

Table 3: Common Resistance Mechanisms to Third-Generation EGFR-TKIs [3]

Resistance Category Specific Mechanism Reported Frequency (Post-Osimertinib)
EGFR-Dependent EGFR C797X mutation 1.4% - 22%
Loss of T790M mutation 15.4% - 49%
EGFR-Independent MET amplification 0.6% - 66%
Mutations in genes like TP53, PIK3CA, CCNE1 amplification 7.9% - 33.3%

If a patient's tumor progresses on this compound, investigating these mechanisms through genomic profiling of a new tumor biopsy or liquid biopsy is a critical troubleshooting step [3].


Experimental Protocols & Workflows

Protocol 1: In Vitro Drug Sensitivity Assay (MTS Assay)

This protocol is adapted from the methodology used to generate the IC50 data in [1] and follows general principles for drug sensitivity testing [4].

Diagram: Workflow for In Vitro Drug Sensitivity Testing

Start 1. Cell Line Preparation A 2. Drug Plate Preparation Start->A B 3. Cell Seeding and Drug Exposure A->B C 4. Viability Measurement B->C D 5. Data Analysis C->D End IC50 Curve and Value D->End

Detailed Steps:

  • Cell Line Preparation:

    • Use engineered Ba/F3 cells or human lung cancer-derived cell lines (e.g., PC-9, H1975) transduced with the EGFR mutation of interest.
    • Culture cells in appropriate medium and maintain in exponential growth phase.
    • Harvest cells and prepare a single-cell suspension. Count cells and dilute to the optimal density determined from a growth curve [4].
  • Drug Plate Preparation:

    • Prepare a serial dilution of this compound and comparator TKIs (e.g., osimertinib, afatinib) in DMSO. A typical range is from 0.1 nM to 10,000 nM.
    • Pre-print the drug solutions into a 384-well plate using a liquid dispenser. Include negative control (DMSO only) and positive control (e.g., 100 µM benzethonium chloride) wells on each plate to assess maximum cell death [4].
  • Cell Seeding and Drug Exposure:

    • Dispense the cell suspension into the pre-printed drug plates (e.g., 25 µL/well for a 384-well plate).
    • Cover plates with a gas-permeable membrane to prevent evaporation and incubate at 37°C, 5% CO2 for 72 hours [4] [1].
  • Viability Measurement:

    • Equilibrate plates and CellTiter-Glo reagent to room temperature for ~30 minutes.
    • Add an equal volume of CellTiter-Glo reagent to each well (e.g., 25 µL for a 384-well plate). Shake the plate to induce cell lysis.
    • Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP present, indicating metabolically active cells [4].
  • Data Analysis:

    • Normalize the raw luminescence data: % Viability = (Sample - Positive Control) / (Negative Control - Positive Control) * 100.
    • Plot the log10(drug concentration) against the % viability.
    • Fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value using software like GraphPad Prism.

Protocol 2: Key Considerations for Functional Drug Screening

For researchers performing their own drug screens, standardization is critical. Here are key points from optimized protocols [4]:

  • Cell State: Determine whether cells can be screened directly after thawing or need a recovery period in culture to reduce variability and spontaneous cell death.
  • Quality Control: Include positive and negative controls on every plate to calculate a Z-prime factor. Discard experiments that fail this quality control (typically Z-prime > 0.5 indicates an excellent assay) [4].
  • Primary Cells: Primary cells from patient samples (e.g., from bone marrow or peripheral blood) often require specific stimuli or feeder cells to maintain viability during the assay window, which must be optimized for the cell type [4].

Troubleshooting Guides

Problem: Low or No Efficacy of this compound in Our Cellular Model

  • Potential Cause 1: Incorrect Mutation Profile.
    • Solution: Verify the EGFR mutation status of your cell line using Sanger sequencing or next-generation sequencing. Confirm that your model harbors a mutation that this compound is known to target effectively (e.g., Ex19del, L858R, T790M), not a resistant uncommon mutation (e.g., G719S) [1].
  • Potential Cause 2: Pre-existing or Acquired Resistance Mechanisms.
    • Solution: Perform comprehensive genomic profiling on the resistant cells. Look for known bypass track alterations, such as MET amplification or HER2 amplification, and mutations in genes like PIK3CA or TP53. Also, check for on-target mutations like EGFR C797S, which can confer resistance to third-generation TKIs [3].
  • Potential Cause 3: Suboptimal Drug Bioavailability or Stability.
    • Solution: Confirm the stability of your drug stock solution and the final concentration in the culture medium. Ensure proper storage of the drug compound as per the manufacturer's instructions.

Problem: High Background Cell Death in Control Wells

  • Potential Cause: Poor Health of Cells or Inadequate Culture Conditions.
    • Solution: Ensure cells are healthy and in the logarithmic growth phase before seeding. Optimize the cell seeding density to prevent over-confluency or under-confluency at the endpoint. For sensitive primary cells, use shorter drug exposure times or add survival factors to the culture medium [4].

References

Efficacy of Nazartinib Against Uncommon EGFR Mutations

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge is that third-generation TKIs like nazartinib and osimertinib are significantly less potent against certain uncommon EGFR mutations, especially when they are compounded with the T790M resistance mutation.

The table below summarizes key preclinical findings on the sensitivity of various EGFR mutations to this compound and other TKIs, based on data from an in vitro study using engineered cell lines [1].

EGFR Mutation Type Example Mutations This compound Efficacy (IC₅₀) Osimertinib Efficacy (IC₅₀) Afatinib Efficacy (IC₅₀) Clinical Context & Recommendations
Classic + T790M Ex19del + T790M, L858R + T790M Lower IC₅₀ [1] Lowest IC₅₀; wider therapeutic window [1] N/A Primary efficacy target for 3rd-gen TKIs; osimertinib may be superior [1].
Uncommon + T790M G719S + T790M, L861Q + T790M ~100 nM [1] ~100 nM [1] N/A >10-100x less sensitive than Classic+T790M; poor response to 3rd-gen TKIs [1].
Uncommon (Single) G719S, L861Q N/A N/A Lowest IC₅₀ [1] 2nd-gen TKI (afatinib) shows highest potency [2] [1].
Exon 20 Insertions Various (e.g., A767_V769dupASV) Similar efficacy to osimertinib [1] Similar efficacy to this compound [1] N/A Traditionally resistant; 3rd-gen TKIs show variable activity [2].

IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of a drug required to inhibit a biological process by half. A lower value indicates higher potency. N/A: Data not available in the provided study.

Mechanistic Insights and Experimental Protocols

Molecular Basis for Reduced Efficacy

The reduced potency of this compound against mutations like G719S/T790M can be understood through structural biology.

  • Impact of the G719S Mutation: The G719S mutation is located in the phosphate-binding loop (P-loop) of the EGFR kinase domain. This mutation alters the kinase's conformation and can affect how inhibitors bind to the ATP-binding site [3].
  • Compound Effect with T790M: The T790M "gatekeeper" mutation increases the affinity of the kinase domain for ATP. When combined with a P-loop mutation like G719S, it can lead to a double-mutant EGFR with a significantly altered structure that reduces the binding affinity and inhibitory potency of third-generation TKIs like this compound and osimertinib [3] [1].

This relationship between mutation, structure, and drug resistance is outlined below:

architecture EGFR EGFR Kinase Domain Mut1 G719S Mutation EGFR->Mut1 Mut2 T790M Mutation EGFR->Mut2 Struct Altered Kinase Conformation Mut1->Struct Located in P-loop Mut2->Struct Gatekeeper Effect1 Reduced Drug Binding Struct->Effect1 Effect2 Increased ATP Affinity Struct->Effect2 Outcome Decreased TKI Sensitivity Effect1->Outcome Effect2->Outcome

In Vitro Efficacy Assessment Protocol

The data in the summary table was generated using established cell-based assays. Below is a generalized protocol for generating such data [1].

  • 1. Cell Line Engineering

    • System: Use a murine pro-B cell line (Ba/F3) or a human lung cancer cell line (e.g., NCI-H1975).
    • Transduction: Stably transduce cells with lentiviral vectors expressing the EGFR mutants of interest (e.g., G719S/T790M, L861Q/T790M). Include a positive control (e.g., Ex19del/T790M) and a wild-type EGFR control.
    • Selection: Maintain cells in culture media with appropriate selection agents (e.g., puromycin) to ensure stable expression.
  • 2. Drug Treatment and Viability Assay

    • Plating: Seed cells in 96-well plates at a density determined by growth curve analysis.
    • Dose-Response: Treat cells with a serial dilution of this compound, osimertinib, and comparator TKIs (e.g., afatinib). A typical range is from 0.1 nM to 10,000 nM.
    • Incubation: Incubate for 72 hours.
    • Viability Measurement: Use a cell viability assay like MTT or CellTiter-Glo to quantify the number of metabolically active cells after treatment.
  • 3. Data Analysis

    • IC₅₀ Calculation: Plot the drug concentration against the percentage of cell viability. Use non-linear regression analysis to calculate the IC₅₀ value for each drug and mutation pair.
    • Therapeutic Window: Compare the IC₅₀ for mutant EGFR cell lines to the IC₅₀ for wild-type EGFR cell lines to assess the compound's selectivity and potential toxicity.

FAQs and Troubleshooting Guide

Q: What is the recommended TKI for G719S or L861Q single mutations without T790M? A: For the single uncommon mutations G719S and L861Q, the second-generation TKI afatinib is often the most potent option and has established clinical evidence of benefit, making it a preferred first-line choice [2] [1].

Q: Are there any clinical trial results for this compound in treatment-naive patients? A: Yes, a phase 2 clinical trial investigated this compound in treatment-naive patients with EGFR-mutant (Ex19del/L858R) NSCLC. It reported a median progression-free survival (PFS) of 18 months and an objective response rate (ORR) of 69%, demonstrating its activity against classic mutations. The study also included a small number of patients with "other rare activating mutations" [4].

Q: Our lab results show acquired resistance to this compound. What are the common mechanisms? A: While the provided research does not detail resistance to this compound specifically, resistance mechanisms to third-generation TKIs are well-documented for the class. These often include the development of tertiary EGFR mutations (e.g., C797S) or the activation of bypass signaling pathways (e.g., MET amplification, HER2 amplification) [5]. Genomic profiling of post-progression samples is recommended to identify the specific mechanism.

References

Quantitative Activity of Nazartinib Against EGFR Mutations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes nazartinib's half-maximal inhibitory concentration (IC₅₀) values from a key preclinical study, allowing for a direct comparison of its potency across various EGFR mutations [1].

EGFR Mutation Type Specific Mutation Example This compound IC₅₀ (nM) Comparative Context
Classic + T790M L858R + T790M 5.1 Highly potent [1]
Classic + T790M exon19del + T790M 52 Potent [1]
Exon 20 Insertions D770_N771insNPG 84 Moderate activity [1]
Exon 20 Insertions A767_V769dupASV 257 Moderate activity [1]
Exon 20 Insertions Y764_V765insHH 387 Lower activity [1]
Uncommon + T790M L861Q + T790M 101 ~10-100x less potent than for Classic+T790M [1]
Uncommon + T790M G719S + T790M 77 ~10-100x less potent than for Classic+T790M [1]
Wild-Type EGFR WT 1031 Low potency, suggesting a wider therapeutic window [1]

Structural Mechanism of Action and Resistance

The activity of EGFR inhibitors against exon 20 insertion mutations is largely determined by the steric hindrance in the drug-binding pocket.

  • Mechanism of Resistance: Most EGFR exon 20 insertions (e.g., D770_N771insNPG, V769_D770insASV) occur after the C-helix of the kinase domain. These insertions cause a structural shift that forces the C-helix and the nearby P-loop (phosphate-binding loop) to move inward, narrowing the drug-binding pocket. This steric hindrance prevents the effective binding of most first-, second-, and third-generation EGFR TKIs [2] [3].
  • This compound's Proposed Mechanism: this compound, as an irreversible third-generation TKI, is designed to covalently bind to the C797 residue in the EGFR kinase domain. Its relatively small size and molecular flexibility are thought to allow it to better accommodate the constricted drug-binding pocket of many exon 20 insertion mutants compared to larger, more rigid inhibitors like osimertinib, thereby overcoming the steric hindrance [2].

The following diagram illustrates this structural mechanism and a general experimental workflow for assessing this compound activity.

architecture Mechanism and Workflow for Assessing this compound Activity cluster_structural Structural Mechanism of Action cluster_experimental Experimental Assessment Workflow WT_EGFR Wild-Type EGFR Ex20Ins_EGFR Exon 20 Insertion Mutant EGFR WT_EGFR->Ex20Ins_EGFR Insertion Mutation Pocket_Narrow Narrowed Drug-Binding Pocket (Steric Hindrance) Ex20Ins_EGFR->Pocket_Narrow Nazartinib_Bind This compound Binding (Small & Flexible) Pocket_Narrow->Nazartinib_Bind Allows Binding Cell_Model Establish Cell Model (e.g., Ba/F3 cells with mutant EGFR) Proliferation_Assay Conduct Proliferation Assay (e.g., MTS assay) Cell_Model->Proliferation_Assay IC50_Calculation Calculate IC₅₀ Values Proliferation_Assay->IC50_Calculation Data_Analysis Analyze & Compare Data IC50_Calculation->Data_Analysis

Experimental Protocol Guidance

For researchers aiming to evaluate this compound's efficacy, here is a foundational protocol based on methodologies cited in the literature [1] [2].

In Vitro Assessment of this compound Efficacy

1. Cell Line Model Establishment

  • Model System: Use interleukin-3 (IL-3)-dependent Ba/F3 murine pro-B lymphocyte cells, a standard model for studying oncogenic drivers.
  • Transduction: Stably transduce Ba/F3 cells with lentiviral or retroviral vectors encoding the EGFR exon 20 insertion mutation of interest (e.g., D770_N771insNPG, A767_V769dupASV) alongside a wild-type EGFR control.
  • Validation: Confirm that the transduced cells can proliferate in the absence of IL-3, indicating that the mutant EGFR is an activating driver.

2. Proliferation Inhibition Assay (MTS Assay)

  • Cell Plating: Seed the engineered Ba/F3 cells into 96-well plates.
  • Drug Treatment: Treat cells with a concentration gradient of this compound (e.g., from 0.1 nM to 10,000 nM). Include a control group with a vehicle (e.g., DMSO).
  • Incubation & Measurement: Incubate for 72 hours. Then, add MTS reagent and measure the absorbance at 490 nm to determine cell viability.
  • Data Analysis: Plot dose-response curves and use non-linear regression analysis to calculate the IC₅₀ value for each mutant.

Key Considerations for Researchers

  • Mutation Subtype is Critical: The data shows that activity is not uniform across all exon 20 insertions. The specific location and nature of the insertion profoundly impact this compound's efficacy [1] [4].
  • Therapeutic Window: The high IC₅₀ against wild-type EGFR (1031 nM) compared to the lower values for many mutants suggests a potentially wide therapeutic window, which is a positive indicator for clinical development [1].
  • Clinical Status Note: The search results indicate that this compound (EGF816) has been under clinical evaluation, but its current development status for exon 20 insertion mutations should be verified through clinical trial databases for the most up-to-date information [1].

References

Nazartinib vs Osimertinib efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Status Overview

Feature Nazartinib Osimertinib
Generation Third-generation EGFR TKI [1] [2] Third-generation EGFR TKI [3] [4]
Status Phase II clinical trials (as of 2021/2024) [2] [5] Approved globally for multiple indications (1st-line, adjuvant, etc.) [6]
Primary Target EGFR sensitizing mutations & T790M resistance mutation [2] EGFR sensitizing mutations & T790M resistance mutation [3] [4]
Key Efficacy Endpoint Objective Response Rate (ORR) in ongoing trials [2] Overall Survival (OS), Progression-Free Survival (PFS) [3] [6] [4]

Preclinical and Early Clinical Data

The table below summarizes available efficacy and pharmacological data. Please note that the data for this compound and osimertinib come from different study stages (preclinical/early clinical vs. large Phase III trials) and should not be used for direct quantitative comparisons.

Aspect This compound Osimertinib
In Vitro Efficacy (IC50 in Ba/F3 cells, nM) [1]
- Ex19del 66 nM 7.9 nM
- L858R 35 nM 6.2 nM
- Ex19del + T790M 52 nM 3.1 nM
- L858R + T790M 5.1 nM 0.9 nM
- G719S + T790M 77 nM 97 nM
- L861Q + T790M 101 nM 73 nM
- Wild-type EGFR 1031 nM 516 nM
Clinical Efficacy (Advanced NSCLC) ORR data from Phase II trials pending [2] FLAURA2 Trial (1st-line): Median OS of 47.5 months with combo therapy vs. 37.6 months with osimertinib monotherapy [3] [6] [4]
Metabolic Stability (HLM) Intrinsic clearance: 46.48 mL/min/kg; In vitro half-life: 17.44 min [5] Information not available in the search results.
Resistance Mechanisms Information not available in the search results. c-MET amplification, EGFR C797S mutation, Keratin-mediated signaling (KRT14, KRT16), Tumor microenvironment remodeling [7] [8]

Key Experimental Protocols from Cited Research

For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments referenced in the comparison tables.

  • 1. In Vitro Cell Viability and IC50 Determination [1]

    • Cell Lines: Human lung cancer-derived cell lines and Ba/F3 cells transduced with clinically relevant mutant EGFRs (e.g., exon 19del, L858R, T790M, G719S, L861Q).
    • Assay: MTS assay, a colorimetric method for assessing cell metabolic activity and, by proxy, cell viability and proliferation.
    • Procedure: Cells are seeded in culture plates and treated with a range of concentrations of the EGFR-TKIs (erlotinib, afatinib, osimertinib, this compound). After a defined incubation period, the MTS reagent is added. The conversion of MTS into a formazan dye by metabolically active cells is measured by absorbance at 490nm. The IC50 value (concentration that inhibits 50% of cell proliferation) is calculated from the dose-response curve.
  • 2. Assessment of Metabolic Stability [5]

    • System: Human Liver Microsomes (HLMs), which contain cytochrome P450 enzymes responsible for Phase I drug metabolism.
    • Analytical Technique: UPLC-MS/MS (Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry).
    • Procedure: this compound is incubated with HLMs in the presence of NADPH (a cofactor for metabolic reactions). Aliquots are taken at various time points. The reaction is stopped, and the concentration of the parent drug (this compound) remaining is quantified using the validated UPLC-MS/MS method. The rate of depletion is used to calculate the in vitro half-life and intrinsic clearance.
  • 3. Analysis of Osimertinib Resistance Mechanisms [7]

    • Data Source: Multi-cohort transcriptomic datasets (e.g., GSE202859, TCGA).
    • Bioinformatic Workflow:
      • Differential Expression Analysis: Compare gene expression profiles between osimertinib-resistant and parental cell lines to identify resistance-associated genes.
      • Functional Enrichment: Use GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) analyses to identify biological processes and pathways enriched in the resistance-associated gene set.
      • PPI Network Construction: Build a Protein-Protein Interaction network using a database like STRING and apply clustering algorithms (e.g., MCODE) to identify highly interconnected "hub genes" central to the resistance mechanism.
      • Experimental Validation: Validate hub gene expression (e.g., KRT14) in resistant cell lines using qPCR and Western Blot. Perform functional assays (e.g., gene knockdown) to confirm the gene's role in resistance by restoring drug sensitivity.

The diagram below illustrates the core bioinformatic workflow for investigating osimertinib resistance.

workflow Start Transcriptomic Datasets (TCGA, GEO) Step1 Differential Expression Analysis Start->Step1 Step2 Functional Enrichment Analysis (GO & KEGG) Step1->Step2 Step3 PPI Network Construction & Hub Gene Identification Step2->Step3 Step4 Experimental Validation (qPCR, Western Blot, Knockdown) Step3->Step4

Interpretation and Research Implications

  • Preclinical Efficacy: The in vitro data suggests that osimertinib has lower IC50 values (indicating higher potency) against the most common EGFR mutations (Ex19del, L858R), both with and without T790M, compared to this compound [1]. Both drugs showed reduced potency against some less common mutations like G719S and L861Q with T790M [1].
  • Therapeutic Window: Both drugs show a significant selectivity for mutant EGFR over wild-type EGFR, which is a key advantage of third-generation TKIs. This compound's higher IC50 for wild-type EGFR (1031 nM) compared to osimertinib (516 nM) in the Ba/F3 model might suggest a potentially wider therapeutic window, but this requires clinical confirmation [1].
  • Clinical Maturity Gap: The most significant difference lies in their development stages. Osimertinib has robust overall survival data from multiple Phase III trials, solidifying its role as a standard of care [3] [6]. Data on this compound's impact on patient survival is not yet available.
  • Research Directions: For this compound, current research may focus on its metabolic profile and potential structural optimizations [5]. For osimertinib, the research frontier is dominated by understanding and overcoming resistance through combination therapies and new agents [7] [3] [8].

References

Drug Profile Comparison: Nazartinib vs. First-Generation EGFR-TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Feature Nazartinib (EGF816) Erlotinib & Gefitinib
Generation & Type Third-generation, irreversible EGFR-TKI [1] [2] [3] First-generation, reversible EGFR-TKI [4] [3]
Primary Molecular Target EGFR-sensitizing mutations (ex19del, L858R) and T790M resistance mutation; spares wild-type EGFR [2] EGFR-sensitizing mutations (ex19del, L858R) [5]
Key Indication (from trials) T790M-positive NSCLC post-treatment with prior EGFR-TKI [2] First-line treatment for EGFR-mutated advanced NSCLC [4] [5]
Mechanism of Action Forms an irreversible covalent bond with Cys797 residue in the ATP-binding site [3] Reversible ATP-competitive inhibitors [3]
Reported Efficacy (in trials) In T790M+ patients: Objective Response Rate (ORR): 51%; Disease Control Rate (DCR): 89%; Median Progression-Free Survival (PFS): 9.1 months [2] Superior to chemotherapy in EGFR-mutated patients (e.g., PFS HR 0.48 in IPASS trial) [4]. Often used as a benchmark for first-line therapy.
Common Adverse Events Rash, diarrhea, and fatigue were reported. The safety profile was considered manageable [2]. Acneiform rash, mucositis, diarrhea [6]. Erlotinib may have a higher incidence of dermal side effects compared to gefitinib [6].
Resistance Mechanisms Emerging resistance involves the C797S mutation, which prevents covalent binding [3]. Primary resistance mechanism is the T790M mutation, found in about 50-60% of resistant cases [2] [3].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the key mechanistic difference between these TKIs in inhibiting the EGFR signaling pathway, a critical driver of cancer cell proliferation and survival in NSCLC.

G EGF EGF Ligand EGFR EGFR Mutant (e.g., L858R, ex19del) EGF->EGFR Binds TK_Domain Intracellular Tyrosine Kinase Domain EGFR->TK_Domain Activates Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK) TK_Domain->Downstream Phosphorylates T790M T790M Resistance Mutation TK_Domain->T790M Causes Resistance To C797S C797S Resistance Mutation TK_Domain->C797S Causes Resistance To Effects Cell Proliferation & Survival Downstream->Effects Promotes spacer Gen1_TKI 1st Gen TKI (Erlotinib, Gefitinib) Gen1_TKI->TK_Domain Reversibly Inhibits Gen3_TKI 3rd Gen TKI (this compound, Osimertinib) Gen3_TKI->TK_Domain Irreversibly Inhibits

Key Experimental Protocols from Clinical Studies

For drug development professionals, understanding the design of pivotal trials is crucial. Here are summaries of the key methodologies that generated the efficacy and safety data for these agents.

  • This compound Phase 1 Study Protocol [2]

    • Study Design: A multicenter, open-label, phase 1/2 study. The phase 1 part focused on dose escalation.
    • Participants: Adults (≥18 years) with locally advanced or metastatic EGFR-mutant NSCLC. This included patients who had progressed after prior therapy with first-generation EGFR-TKIs, some of whom had confirmed T790M mutations.
    • Intervention: Oral this compound was administered at escalating once-daily doses (75 mg, 100 mg, 150 mg, etc.) to determine the maximum tolerated dose and recommended phase 2 dose (150 mg).
    • Outcome Measures: Primary outcomes were safety, tolerability, and determination of the recommended phase 2 dose. Efficacy was a key secondary outcome, measured by objective response rate (ORR) and disease control rate (DCR) according to RECIST 1.1 criteria.
  • First-Generation TKI Pivotal Trial Protocol (Example: IPASS) [4] [5]

    • Study Design: Randomized, phase III, open-label trial.
    • Participants: Clinically selected East Asian patients who were never-smokers or former light smokers with adenocarcinoma histology. Subsequent analysis confirmed the presence of EGFR mutations in a subset.
    • Intervention: Gefitinib (250 mg once daily) was compared directly with carboplatin/paclitaxel chemotherapy.
    • Outcome Measures: The primary endpoint was progression-free survival (PFS). The trial demonstrated significantly improved PFS with gefitinib versus chemotherapy in the EGFR mutation-positive subgroup.

Key Insights for Researchers

  • Developmental Contexts Differ: this compound was developed explicitly to overcome T790M-mediated resistance to first-generation TKIs like erlotinib and gefitinib [2] [3]. Therefore, their primary clinical evaluation occurred in different patient populations (later-line vs. first-line), making direct efficacy comparisons of limited value.
  • Safety Profiles are Distinct: A large 2025 systematic review and network meta-analysis indicates that first- and third-generation EGFR-TKIs are associated with increased risks of cardiovascular adverse events, with risks being significantly higher for third-generation inhibitors [7]. This is a critical consideration for clinical development and monitoring.
  • Resistance Mechanisms Form a Sequential Chain: Resistance typically follows a pattern: initial response to first-generation TKIs, followed by emergence of T790M resistance, which is effectively targeted by this compound. Subsequent treatment with this compound can then lead to the C797S mutation, which confers resistance to third-generation inhibitors [3].

References

Nazartinib vs Afatinib mutant EGFR

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Comparison

Feature Nazartinib (EGF816) Afatinib (Gilotrif)
Generation Third-generation EGFR TKI [1] [2] [3] Second-generation EGFR TKI [4]
Mechanism of Action Irreversible, mutant-selective inhibitor [2] [3] Irreversible ErbB family blocker [4]
Primary Target Mutations Classic activating (ex19del, L858R) & T790M resistance [3] Classic activating (ex19del, L858R) & uncommon (e.g., G719X, S768I, L861Q) [4] [5]
Activity vs. Wild-Type EGFR Sparing wild-type EGFR at clinical doses [3] Inhibits wild-type EGFR [4]

| Key Efficacy Data (PFS) | • 1st-line (Phase II): Median PFS 18 months [1] [6] • 2nd-line T790M+ (Phase I): Median PFS 9.1 months [3] | • 1st-line (Real-world): Median PFS 19.1 months [7] • vs. chemo (LUX-Lung 3/6): Significantly improved PFS [4] | | Common Adverse Events | Diarrhea, maculopapular rash, pyrexia, stomatitis [1] [6] | Diarrhea, rash/acne, paronychia, stomatitis [7] [4] | | Therapeutic Window | Wider theoretical window due to wild-type EGFR sparing [8] [3] | Narrower window due to wild-type EGFR inhibition [8] |


Mutation-Specific Efficacy and Preclinical Data

Preclinical studies help define the mutation-specific profiles of these TKIs. The following table summarizes half-maximal inhibitory concentration (IC₅₀) values from a study using Ba/F3 cells expressing various EGFR mutations, with lower values indicating higher potency [8].

IC₅₀ Values (nM) of EGFR-TKIs in Preclinical Models [8]

EGFR Mutation This compound Afatinib Osimertinib Erlotinib
ex19del 66 0.6 7.9 73
L858R 35 0.6 6.2 30
G719S 91.2 1.5 158 101
L861Q 116 3.6 35.8 410
ex19del + T790M 52 146 3.1 3429
L858R + T790M 5.1 179 0.9 >10000
Wild-Type 1031 30 516 638

Key Insights from the Data:

  • Against Classic Mutations (ex19del, L858R): Afatinib is the most potent in this model. However, its high potency against wild-type EGFR (IC₅₀ = 30 nM) contributes to its higher toxicity profile. This compound and osimertinib show lower potency against wild-type EGFR, suggesting a potentially wider therapeutic window [8].
  • Against T790M Resistance Mutation: Both third-generation TKIs (this compound and osimertinib) are highly effective against T790M-positive cells, while afatinib's activity is significantly reduced [8].
  • Against Uncommon Mutations (G719S, L861Q): Afatinib demonstrates superior potency against these less common mutations compared to this compound and other TKIs [8]. This is supported by clinical database reviews confirming afatinib's activity in patients with tumors harboring uncommon EGFR mutations [5].

Experimental Protocols for Key Data

To help you interpret the data, here are the methodologies behind the key experiments cited.

1. Preclinical IC₅₀ Determination [8]

  • Cell Lines: Utilized human lung cancer-derived cell lines and Ba/F3 cells (an immortalized mouse pro-B lymphocyte cell line) transduced to express clinically relevant mutant EGFRs.
  • Viability Assay: Cell viability was measured using the MTS assay, a colorimetric method for quantifying metabolically active cells.
  • Procedure: Cells were exposed to a range of concentrations of each EGFR-TKI (erlotinib, afatinib, osimertinib, this compound). After a defined incubation period, the MTS reagent was added. The resulting formazan dye, proportional to the number of living cells, was measured spectrophotometrically.
  • Data Analysis: The IC₅₀ value (the drug concentration that inhibits 50% of cell proliferation) was calculated from the dose-response curves.

2. Clinical Trial Design for this compound Efficacy [1] [6]

  • Study Type: A single-arm, open-label, global Phase II study.
  • Patient Population: 45 treatment-naive adults with stage IIIB/IV EGFR-mutant NSCLC (L858R and/or ex19del). Patients with stable, controlled brain metastases were eligible.
  • Intervention: Oral this compound 150 mg once daily.
  • Primary Endpoint: Blinded Independent Review Committee (BIRC)-assessed overall response rate (ORR) per RECIST v1.1 guidelines.
  • Key Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), safety, and evaluation of efficacy in patients with baseline brain metastases.

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the distinct mechanisms of this compound and afatinib within the EGFR signaling pathway.

G cluster_afatinib Afatinib Target Profile cluster_this compound This compound Target Profile Ligand EGF Ligand EGFR_WT EGFR (Wild-Type) Ligand->EGFR_WT Dimerization Receptor Dimerization EGFR_WT->Dimerization EGFR_Common EGFR Mutant (ex19del, L858R) EGFR_Common->Dimerization Constitutive Activation EGFR_T790M EGFR T790M (Resistance Mutation) Downstream Downstream Signaling (PI3K/AKT, MAPK) Dimerization->Downstream CellProcess Cell Proliferation & Survival Downstream->CellProcess Afatinib Afatinib Afatinib->EGFR_WT Irreversibly Blocks Afatinib->EGFR_Common Irreversibly Blocks This compound This compound This compound->EGFR_Common Sparing WT Irreversibly Blocks This compound->EGFR_T790M Sparing WT Irreversibly Blocks

The core distinction lies in their selectivity:

  • Afatinib is an irreversible blocker of the entire ErbB family (including wild-type EGFR). This broad activity underpins its efficacy against a wide range of mutations but also causes more frequent on-target toxicities like skin rash and diarrhea [4].
  • This compound is a third-generation, mutant-selective TKI. It irreversibly inhibits cells harboring classic activating mutations and the T790M resistance mutation while largely sparing the wild-type EGFR. This selectivity is designed to improve the therapeutic window and reduce side effects [2] [3].

Conclusion for Clinical and Research Decisions

The choice between this compound and afatinib is not a matter of superiority but of context, driven by the tumor's mutational profile and treatment history.

  • Consider this compound primarily in the context of T790M-mediated resistance to first- or second-generation TKIs, given its mutant-selective design and documented CNS activity [3]. As of the latest data, it remains an investigational drug and has not received FDA approval [3].
  • Choose Afatinib for a broad range of treatment-naive patients, especially those with uncommon EGFR mutations like G719X, S768I, and L861Q, where it shows robust clinical and real-world efficacy [8] [5]. It is a standard, approved option with a manageable toxicity profile, often requiring dose modification [7] [4].

References

Third-Generation EGFR TKIs: Mechanism and Development

Author: Smolecule Technical Support Team. Date: February 2026

Third-generation EGFR tyrosine kinase inhibitors (TKIs) like nazartinib are designed to target EGFR sensitizing mutations (ex19del, L858R) and the T790M resistance mutation, while sparing wild-type EGFR to reduce off-target toxicity [1] [2]. They form an irreversible covalent bond with the C797 residue in the ATP-binding site of the mutant EGFR [2].

The diagram below illustrates the key signaling pathway and mechanism of action.

EGFR TKI Mechanism and Signaling Pathway cluster_pathway EGFR Signaling Pathway cluster_mutation Mutation & Inhibition Ligand Ligand EGFR EGFR Ligand->EGFR Binds Mutant_EGFR Mutant_EGFR EGFR->Mutant_EGFR Mutation (ex19del, L858R, T790M) Downstream Downstream EGFR->Downstream Activates TKI TKI TKI->Mutant_EGFR Inhibits Cell_Processes Cell_Processes Downstream->Cell_Processes P13K_AKT PI3K/AKT/mTOR Downstream->P13K_AKT RAS_RAF RAS/RAF/MEK/ERK Downstream->RAS_RAF JAK_STAT JAK/STAT Downstream->JAK_STAT PLC_PKC PLC/PKC Downstream->PLC_PKC Cell Survival\nProliferation\nDifferentiation\nApoptosis Inhibition Cell Survival Proliferation Differentiation Apoptosis Inhibition Cell_Processes->Cell Survival\nProliferation\nDifferentiation\nApoptosis Inhibition

Clinical Efficacy and Safety Comparison

The table below summarizes available efficacy and safety data for third-generation EGFR TKIs from published studies.

Drug Name Developer Key Trial Phase PFS (Months) ORR (%) Common Adverse Events (Any Grade) Key Differentiating Factors
This compound Novartis [1] Phase 2 (1L) [3] 18.0 [3] 69.0 [3] Rash (62%), Diarrhea (45%), Pruritus (39%) [4] RP2D 150 mg; lower grade rash vs. some peers [4]
Osimertinib AstraZeneca [1] Phase 3 (FLAURA, 1L) [2] 18.9 [2] 80.0 [2] Data not fully specified in sources 1st global 3G TKI; superior PFS vs. 1G TKIs in 1L [2]
Furmonertinib Shanghai Allist [1] NMA (1L & 2L) [5] N/A 74.0 (2L) [5] Lower overall AE incidence [5] High ORR in 2L setting; favorable AE profile [5]
Lazertinib Yuhan/Janssen [1] NMA (1L) [5] N/A N/A Lower rate of high-grade (≥3) AEs [5] Promising in L858R & brain mets; favorable safety [5]
Almonertinib Jiangsu Hansoh [1] Phase 3 (AENEAS, 1L) Data not in sources Data not in sources Data not in sources 1st China-developed 3G TKI; approved for 1L use [1]

Table Abbreviations: 1L: First-Line; 2L: Second-Line; PFS: Progression-Free Survival; ORR: Objective Response Rate; RP2D: Recommended Phase 2 Dose; N/A: Specific values not available in provided search results for this context; NMA: Network Meta-Analysis.

Key Experimental Protocols for Data Generation

For the clinical data cited in the guide, the following are the core methodologies from key studies.

  • Study Design for this compound Phase 2 Trial: This was a single-arm, open-label, multicenter phase 2 study (NCT02108964) [3]. Treatment-naive patients with stage IIIB/IV EGFR-mutant (ex19del/L858R) NSCLC received this compound 150 mg once daily (the recommended phase 2 dose) until disease progression or unacceptable toxicity [3]. The primary endpoint was Overall Response Rate (ORR) assessed by a Blinded Independent Review Committee (BIRC) per RECIST 1.1 [3].
  • Network Meta-Analysis Protocol: The comparative efficacy data for first-line treatment is derived from a Bayesian hierarchical network meta-analysis [5]. This analysis indirectly compared multiple third-generation TKIs by using first-generation Gefitinib as a common comparator. Efficacy was evaluated using hazard ratios (HRs) for progression-free survival (PFS), with an HR < 1 favoring the third-generation TKI [5].

Interpretation and Research Context

For a researcher, several critical points emerge from the data:

  • Efficacy in Specific Subgroups: Beyond overall efficacy, the subgroup analysis in the network meta-analysis is crucial. For instance, Furmonertinib showed a notable HR of 0.35 in patients with ex19del mutations, while Lazertinib was prominent in those with L858R mutations and baseline brain metastases (HR: 0.33) [5]. This highlights that the "best" TKI may depend on the patient's specific mutation and clinical presentation.
  • Safety Profiles: The lower incidence of overall AEs with Furmonertinib and the low rate of high-grade AEs with Lazertinib are significant differentiators from a clinical utility perspective [5]. This compound's safety profile is characterized by a predominantly low-grade, maculopapular rash that infrequently required dose reduction [4].
  • Development Status: It is important to note that among the drugs listed, only Osimertinib, Almonertinib, and Furmonertinib are currently approved for use in China [1]. The development of several other third-generation TKIs (e.g., Rociletinib, Olmutinib) has been discontinued due to efficacy or safety concerns [1].

The field of third-generation EGFR TKIs is dynamic. This guide provides a foundational comparison, but the rapidly evolving clinical trial landscape means this data should be considered a snapshot. For the most current information, consulting recent conference abstracts and clinical trial registries is essential.

References

Nazartinib clinical trial results comparison

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Comparison of EGFR-TKIs

Drug Name (Generation) Study Identifier / Phase Patient Population Overall Response Rate (ORR) Median Progression-Free Survival (mPFS) Key Adverse Events (AEs)
Nazartinib (3rd) Phase 2, Single-Arm [1] Treatment-naïve, EGFR-mutant (ex19del/L858R) NSCLC 69% (by BIRC) 18.0 months Rash (60%), diarrhea (33%), pruritus (31%), stomatitis (16%)
Osimertinib (3rd) FLAURA, Phase 3 [1] Treatment-naïve, EGFR-mutant (ex19del/L858R) NSCLC 80% 18.9 months (Data not included in search results for direct comparison)
Gefitinib (1st) NEJ002, Phase 3 [2] Treatment-naïve, EGFR-mutant NSCLC 73.7% 10.8 months (Data not included in search results for direct comparison)
Erlotinib (1st) OPTIMAL, Phase 3 [2] Treatment-naïve, EGFR-mutant NSCLC 83% 13.1 months (Data not included in search results for direct comparison)
Afatinib (2nd) LUX-Lung 1, Phase 2b/3 [1] Post-erlotinib/gefitinib, EGFR-mutant NSCLC (Data not included in search results for direct comparison) (Data not included in search results for direct comparison) Diarrhea, rash/acne, stomatitis [3]

Detailed Experimental Protocols

To critically assess the data, understanding the design of key experiments is essential.

  • This compound Phase 2 Study Design [4] [1]

    • Objective: To evaluate the efficacy and safety of this compound as a first-line treatment for advanced EGFR-mutant NSCLC.
    • Design: This was a phase 2, single-arm, open-label study (NCT02108964).
    • Participants: 45 treatment-naïve patients with stage IIIB/IV NSCLC harboring activating EGFR mutations (Ex19del or L858R, or other rare mutations like L861Q, G719X).
    • Intervention: Patients received oral this compound at 150 mg once daily until disease progression or unacceptable toxicity.
    • Endpoints: The primary endpoint was Overall Response Rate (ORR) as assessed by a Blinded Independent Review Committee (BIRC) using RECIST 1.1 criteria. Secondary endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
  • In Vitro Preclinical Comparison Study [5]

    • Objective: To directly compare the potency and therapeutic window of various EGFR-TKIs, including this compound and osimertinib, across different EGFR mutations.
    • Cell Lines: The study used Ba/F3 cell lines transduced to express various mutant forms of EGFR (e.g., ex19del, L858R, T790M, G719S, L861Q) and wild-type EGFR.
    • Methodology: Cell viability was measured using MTS assays after treatment with serial dilutions of each EGFR-TKI.
    • Key Metrics: The IC50 value (half-maximal inhibitory concentration) was calculated for each drug and mutation. The therapeutic window was estimated by comparing the IC50 for mutant EGFR to the IC50 for wild-type EGFR. A larger ratio indicates better selectivity for the mutant cancer cells over healthy cells, potentially predicting a lower incidence of side effects like rash and diarrhea.

Mechanism of Action and Signaling Pathway

This compound is an irreversible, mutant-selective third-generation EGFR tyrosine kinase inhibitor (TKI) [2]. It was designed to covalently bind to the ATP-binding pocket of mutant EGFR, preferentially inhibiting both the activating mutations (like ex19del and L858R) and the T790M resistance mutation while sparing the wild-type receptor [4] [2] [1]. This selectivity is intended to improve efficacy against resistant tumors and reduce off-target toxicities.

The following diagram illustrates the EGFR signaling pathway and this compound's site of action.

G EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization EGFR->Dimerization TK_Domain TK_Domain Dimerization->TK_Domain Autophosphorylation Autophosphorylation TK_Domain->Autophosphorylation RAS RAS Autophosphorylation->RAS Activates PI3K PI3K Autophosphorylation->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival ApoptosisInhibition ApoptosisInhibition AKT->ApoptosisInhibition Inhibits mTOR->Proliferation This compound This compound This compound->TK_Domain Inhibits

Interpretation of Key Findings

  • Efficacy in Treatment-Naïve Patients: The phase 2 results show that this compound is an effective first-line therapy, with a median PFS of 18 months and a durable response [1]. Notably, the study population included a high proportion (42%) of patients with baseline brain metastases, a common and challenging site of recurrence in NSCLC.
  • Preclinical Mutation-Specific Efficacy: The in vitro data reveals that the efficacy of EGFR-TKIs is highly mutation-dependent [5]. While osimertinib showed lower IC50 values for classic mutations (ex19del, L858R ±T790M), both osimertinib and this compound were significantly less potent against less common mutations like G719S and L861Q, especially when combined with T790M. This highlights the importance of comprehensive genetic testing to guide therapy selection.
  • Therapeutic Window: A key advantage of third-generation TKIs like this compound is their wider therapeutic window compared to earlier generations [5] [1]. By sparing wild-type EGFR, they achieve efficacy against mutant cancer cells while potentially mitigating class-based toxicities like severe skin rash and diarrhea. The safety profile of this compound was generally manageable, with skin-related events being the most common AEs [1].

References

Nazartinib safety profile vs standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Profile of Nazartinib

The table below summarizes key data from a Phase 2 study investigating this compound as a first-line treatment for patients with EGFR-mutant advanced NSCLC [1].

Parameter Result (N=45)
Recommended Phase 2 Dose 150 mg once daily [1]
Most Common Any-Grade Adverse Events (AEs) Rash (64%), Diarrhea (42%), Pruritus (33%), Stomatitis (29%), Dry skin (27%) [1]
Most Common Grade 3/4 AEs Rash (16%), Diarrhea (7%) [1]
Adverse Events Leading to Study Drug Discontinuation 11% (5/45 patients) [1]
Objective Response Rate (ORR) 69% (95% CI: 53–82%) [1]
Disease Control Rate (DCR) 91% (95% CI: 79–98%) [1]
Median Duration of Response (DOR) 25.0 months (95% CI: 12.0–Not Reached) [1]
Median Progression-Free Survival (PFS) 18.0 months (95% CI: 9.6–22.2) [1]

Key Experimental Methodology

To critically assess the safety data, it is important to understand how it was generated. The primary source comes from a Phase 1/2 clinical trial (NCT02108964) [1].

  • Study Design: The Phase 2 part was a single-arm, open-label, multicenter study. Patients received this compound 150 mg orally once daily until disease progression, unacceptable toxicity, or withdrawal of consent [1].
  • Patient Population: The trial enrolled 45 treatment-naive adult patients with histologically confirmed Stage IIIB/IV EGFR-mutant NSCLC. Mutations included common sensitizing mutations (ex19del, L858R) and other rare activating mutations (e.g., L861Q, G719X). A notable proportion of patients (22%) had stable, treated brain metastases at baseline [1].
  • Safety and Efficacy Assessments:
    • Safety: Patients were monitored continuously for Adverse Events (AEs), which were graded for severity according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.0 [1].
    • Efficacy: Tumor response was assessed by both investigators and a Blinded Independent Review Committee (BIRC) using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. Key efficacy endpoints included Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DOR), and Progression-Free Survival (PFS) [1].

Mechanism of Action and Clinical Context

This compound (EGF816) is a third-generation, irreversible, mutant-selective EGFR tyrosine kinase inhibitor (TKI) [2] [1] [3]. Its design and mechanism underpin its safety and efficacy profile.

G EGFR_WT Wild-Type EGFR (in healthy cells) Outcome_WT Minimal Wild-Type Inhibition (Reduced Skin/Toxicity) EGFR_WT->Outcome_WT EGFR_Mutant Mutant EGFR (L858R, ex19del, T790M) (in cancer cells) Signal_Inhibition Inhibition of Downstream Signaling EGFR_Mutant->Signal_Inhibition This compound This compound This compound->EGFR_WT Low Affinity This compound->EGFR_Mutant High Affinity Covalent Binding to Cys797 Outcome_Mutant Selective Tumor Cell Death & Disease Control Signal_Inhibition->Outcome_Mutant

  • Selectivity: this compound is engineered to covalently bind to Cys797 in the ATP-binding site of EGFR. It shows high potency against EGFR-sensitizing mutations (ex19del, L858R) and the T790M resistance mutation, while sparing the wild-type (normal) EGFR [1] [3]. This selectivity is intended to reduce off-target toxicities, such as severe skin rash and diarrhea, which are more common with first- and second-generation EGFR-TKIs that inhibit wild-type EGFR [3].
  • Resistance Mechanism: A key limitation of this compound and other third-generation TKIs like osimertinib is the potential development of resistance, often through the emergence of a C797S mutation in EGFR, which prevents the covalent binding of the drug [3].

Interpretation and Limitations of Current Data

For researchers and clinicians, interpreting these findings requires consideration of the following:

  • Lack of Direct Comparison: The available data for this compound primarily comes from single-arm studies [1]. Without randomized controlled trials directly comparing this compound to standard-of-care third-generation EGFR-TKIs (like osimertinib), a definitive conclusion on its relative safety and efficacy is difficult to establish.
  • Context with Other Third-Generation TKIs: The safety profile of this compound appears consistent with the class effects of third-generation EGFR-TKIs, which generally cause fewer severe side effects than chemotherapy. However, cross-trial comparisons should be made cautiously due to differences in trial designs and patient populations.
  • Development Status: It is important to note that the development of several third-generation TKIs, including this compound, rociletinib, and olmutinib, has been discontinued or their development is not being actively pursued for various reasons, including a balanced assessment of efficacy, safety, and commercial considerations [4] [3]. Osimertinib remains the most widely approved and used drug in this class.

References

Nazartinib overall survival vs chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Efficacy at a Glance

Treatment Regimen Trial Phase Median Progression-Free Survival (PFS) Median Overall Survival (OS) Key Patient Population
Nazartinib (Monotherapy) [1] Phase 2 18.0 months Not Reached (56% at 33 months) Treatment-naive, EGFR-mutant (Ex19del/L858R) advanced NSCLC
Osimertinib + Chemotherapy [2] [3] [4] Phase 3 Previously Reported (Primary Endpoint) 47.5 months Treatment-naive, EGFR-mutant (Ex19del/L858R) advanced NSCLC

Detailed Experimental Data and Context

To help you interpret the data in the table, here is more detail on the experimental protocols and findings for each treatment.

  • This compound Monotherapy (Phase 2 Study) [1]:

    • Study Design: This was a single-arm, open-label, multicenter phase 2 study.
    • Patients: 45 treatment-naive adults with stage IIIB/IV EGFR-mutant NSCLC (including Ex19del, L858R, or other rare activating mutations like L861Q and G719X).
    • Intervention: Patients received this compound at 150 mg orally once daily.
    • Key Efficacy Results: The Objective Response Rate (ORR) was 69%, and the Disease Control Rate (DCR) was 91%. The median Duration of Response (DOR) was 25.0 months. After a median follow-up of 30 months, the median OS had not been reached.
    • Safety: Common treatment-related adverse events included rash (84%), diarrhea (44%), and pruritus (40%). The safety profile was considered manageable.
  • Osimertinib plus Chemotherapy (Phase 3 FLAURA2 Trial) [2] [3] [4]:

    • Study Design: This was a global, randomized, open-label, phase 3 trial.
    • Patients: 557 patients were randomized 1:1 with previously untreated EGFR-mutant (Ex19del/L858R) advanced NSCLC.
    • Interventions:
      • Combination Arm: Osimertinib (80 mg once daily) plus platinum-based chemotherapy (pemetrexed with either cisplatin or carboplatin).
      • Control Arm: Osimertinib monotherapy (80 mg once daily).
    • Key Efficacy Results: The combination therapy demonstrated a statistically significant improvement in OS compared to monotherapy, reducing the risk of death by 23%. The benefit was consistent across subgroups, including patients with central nervous system metastases.
    • Safety: As expected, the combination arm had a higher incidence of grade 3 or higher adverse events (70% vs. 34%), including nausea, vomiting, fatigue, and bone marrow toxicity, consistent with the known profiles of the individual drugs [2].

Mechanism of Action Overview

The following diagram illustrates the shared therapeutic target of this compound and osimertinib, which underlies the rationale for comparing these agents, even if direct trial data is absent.

architecture EGFR_Mutant EGFR_Mutant Constitutively Active EGFR Signaling Constitutively Active EGFR Signaling EGFR_Mutant->Constitutively Active EGFR Signaling Cancer Cell Proliferation & Survival Cancer Cell Proliferation & Survival Constitutively Active EGFR Signaling->Cancer Cell Proliferation & Survival Osimertinib Osimertinib EGFR Tyrosine Kinase (Mutant Form) EGFR Tyrosine Kinase (Mutant Form) Osimertinib->EGFR Tyrosine Kinase (Mutant Form) This compound This compound This compound->EGFR Tyrosine Kinase (Mutant Form) EGFR Tyrosine Kinase (Mutant Form)->Constitutively Active EGFR Signaling Inhibits

Interpretation for Researchers

The available data presents two distinct scenarios rather than a direct comparison:

  • This compound has shown promise as a single agent in a smaller phase 2 trial.
  • The FLAURA2 trial establishes a combination therapy (osimertinib + chemo) as a new standard of care, demonstrating that this approach can significantly extend overall survival compared to a potent third-generation EGFR-TKI alone [2] [5].

For your comparative guide, it would be most accurate to frame the discussion around the available evidence tiers: monotherapy efficacy of this compound versus the proven survival benefit of a combination regimen that uses a different, but mechanistically similar, third-generation TKI.

References

Nazartinib progression-free survival vs control

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Overview

The table below summarizes the available efficacy data for nazartinib from a phase 2 trial, alongside common first-line treatments for context.

Treatment Study Phase & Design Patient Population Median PFS (Months) Overall Response Rate (ORR)
This compound [1] [2] Phase 2, Single-Arm Treatment-naive, EGFR-mutant (e.g., L858R, ex19del) advanced NSCLC 18.0 (95% CI: 15-NE) 69% (95% CI: 53-82)
Osimertinib [1] Phase 3, Randomized (FLAURA) Treatment-naive, EGFR-mutant advanced NSCLC 18.9 (vs. 10.2 with gefitinib/erlotinib) 80%
Gefitinib/Erlotinib (1st-gen) [1] Phase 3, Randomized Treatment-naive, EGFR-mutant advanced NSCLC ~10.2 Not specified in sources

Key: CI = Confidence Interval; NE = Not Estimable; NSCLC = Non-Small Cell Lung Cancer. Note on Context: The PFS for this compound is from a single-arm study without a direct control group. The PFS for osimertinib and gefitinib/erlotinib are from the phase 3 FLAURA trial, which provides a benchmark for efficacy in the same patient population [1].

Experimental Protocol of the this compound Study

The key findings for this compound are from a global, single-arm, open-label phase 2 study (NCT02108964) [1] [2]. Here are the detailed methodologies:

  • Study Design: The trial was a single-arm, open-label study. All enrolled patients received the investigational drug, this compound; there was no internal control group receiving a different treatment [1].
  • Patient Population: The study enrolled 45 treatment-naive adult patients with stage IIIB/IV EGFR-mutant NSCLC. Eligible mutations included classic L858R and/or exon 19 deletions (ex19del), as well as other rare activating mutations (e.g., L861Q, G719A/S/C). Patients with stable and controlled brain metastases were eligible [1].
  • Intervention: Patients received oral this compound at a dose of 150 mg once daily, which was the recommended phase 2 dose established in earlier studies [1].
  • Primary Endpoint: The primary endpoint was the Blinded Independent Review Committee (BIRC)-assessed Overall Response Rate (ORR) per RECIST version 1.1 criteria [1].
  • Key Secondary Endpoints: These included Progression-Free Survival (PFS), Duration of Response (DOR), Overall Survival (OS), safety, and characterization of central nervous system (CNS) activity [1].
  • Statistical Analysis: Efficacy was analyzed in all patients who received at least one dose of this compound. The median follow-up time was 30 months from enrollment to data cutoff [1].

EGFR-TKI Signaling Pathway and Drug Action

The following diagram illustrates the mechanism of action for EGFR-TKIs like this compound within the context of EGFR mutant signaling in NSCLC cells.

EGFR_TKI_Pathway EGFR EGFR Mutant_EGFR Mutant_EGFR EGFR->Mutant_EGFR Mutation (e.g., L858R, ex19del) Apoptosis Apoptosis Mutant_EGFR->Apoptosis Leads to Downstream_Signaling Downstream_Signaling Mutant_EGFR->Downstream_Signaling Activates Cell_Growth Cell_Growth Tumor_Shrinkage Tumor_Shrinkage Apoptosis->Tumor_Shrinkage Ligand Ligand Ligand->EGFR Binds Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Tumor_Growth Tumor_Growth Cell_Proliferation->Tumor_Growth NSCLC NSCLC Tumor_Growth->NSCLC This compound This compound This compound->Mutant_EGFR Inhibits

Interpretation of the Current Evidence

  • This compound's Profile: The phase 2 data demonstrates that this compound has promising efficacy as a first-line treatment for EGFR-mutant NSCLC, with a median PFS of 18 months and notable activity in patients with brain metastases [1] [2].
  • The Comparison Gap: The available data for this compound is from a single-arm study, while data for other EGFR-TKIs like osimertinib comes from large phase 3 randomized controlled trials, which provide a higher standard of evidence. A direct, head-to-head comparison of this compound versus another standard-of-care TKI in a randomized trial is needed to definitively establish its relative efficacy [1].
  • Ongoing Research: A prospective, multicenter, randomized trial directly comparing this compound to other chemotherapeutic agents (like gefitinib or erlotinib) was outlined in a study protocol [3] [4]. The results of this or similar randomized studies will be crucial for a conclusive comparison.

References

Clinical Response Rate and Efficacy Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy data for nazartinib and erlotinib from separate clinical studies.

Drug (Generation) Study Population Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Key Mutations Targeted
This compound (3rd) Treatment-naive EGFR-mutant NSCLC (Phase 2) [1] 69% (as per BICR assessment) 18 months Classic (Ex19del/L858R) and other sensitizing mutations (e.g., L861Q, G719X) [1]
Erlotinib (1st) Treatment-naive EGFR-mutant NSCLC (Pooled analysis) [2] Not explicitly stated in search results, but historically ~60-80% for classic mutations [3] [4] Inferior to osimertinib-based regimens in network meta-analysis [2] Classic sensitizing mutations (Ex19del, L858R) [3] [5]
Osimertinib (3rd) (For context) vs. Erlotinib (Network Meta-Analysis) [2] N/A Significantly longer PFS vs. erlotinib regimens [2] Classic mutations and T790M [2] [5]

Key Context from Indirect Comparisons:

  • A 2025 network meta-analysis of randomized controlled trials concluded that osimertinib (another 3rd-generation EGFR TKI), both as monotherapy and in combination with chemotherapy, resulted in significantly longer overall survival compared to erlotinib-based regimens [2]. This establishes a efficacy hierarchy between these generations of TKIs.
  • This compound has shown promising efficacy in patients with baseline brain metastases, a group with high unmet medical need. In a phase 2 study, the intracranial response rate was 66.7%, and the median duration of response was 25 months [1].

Preclinical Efficacy and Mutation-Specific Profiles

Preclinical studies using cell lines provide a direct, albeit experimental, comparison of drug potency across different EGFR mutations, measured by the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency [3] [4].

EGFR Mutation Type Specific Mutation Erlotinib IC50 (nM) This compound IC50 (nM) Osimertinib IC50 (nM)
Classic Ex19del 73 66 7.9
Classic L858R 30 35 6.2
With T790M Ex19del + T790M 3429 52 3.1
With T790M L858R + T790M >10,000 5.1 0.9
Less Common L861Q 410 116 35.8
Less Common G719S 101 91.2 158
Wild-Type WT 638 1031 516

Interpretation of Preclinical Data:

  • Against Classic Mutations: this compound and erlotinib show similar potency against the classic Ex19del and L858R mutations in a preclinical setting [3] [4].
  • Overcoming T790M Resistance: The most significant difference lies in efficacy against the T790M resistance mutation. Erlotinib is largely ineffective, while this compound, as a third-generation TKI, potently inhibits these cells [3] [4] [5].
  • Therapeutic Window: The higher IC50 values of this compound against Wild-Type (WT) EGFR compared to erlotinib suggest a potentially wider therapeutic window for this compound, which could translate to a better safety profile by sparing healthy cells [3] [4].

Experimental Protocols for Key Studies

For researchers looking to understand or replicate the methodologies behind this data, here are summaries of the key experimental designs.

1. Clinical Trial: this compound in Treatment-Naive Patients (Phase II) [1]

  • Objective: To evaluate the efficacy and safety of first-line this compound in patients with stage IIIB/IV EGFR-mutant NSCLC.
  • Design: Single-arm, open-label, multicenter phase 2 study.
  • Intervention: this compound 150 mg administered orally once daily.
  • Primary Endpoint: Overall Response Rate (ORR) as assessed by a Blinded Independent Review Committee (BIRC) using RECIST 1.1 criteria.
  • Key Methodological Details: The study enrolled treatment-naive patients with locally documented EGFR mutations (Ex19del, L858R, or other rare activating mutations like L861Q or G719X). Efficacy was evaluated in all enrolled patients.

2. Preclinical Study: Direct TKI Efficacy Comparison [3] [4]

  • Objective: To characterize and compare the efficacy of various EGFR-TKIs against a panel of clinically relevant EGFR mutations.
  • Cell Models: Utilized Ba/F3 cell lines (a murine pro-B cell line) engineered to stably express human EGFR with specific mutations (e.g., Ex19del, L858R, T790M, G719S, L861Q).
  • Assay: Cell viability was measured using the MTS assay after 72 hours of exposure to serial dilutions of each EGFR-TKI.
  • Data Analysis: Dose-response curves were generated, and IC50 values were calculated for each drug and mutation combination. The Selectivity Index (SI) was also calculated as the ratio of the IC50 for WT EGFR to the IC50 for a mutant EGFR to estimate the therapeutic window.

Mechanism of Action and Signaling Pathways

The core difference between erlotinib and this compound lies in their mechanism of action and resulting ability to target resistance mutations, as illustrated below.

G ATP ATP Binding MutantT790M T790M Resistance Mutation ATP->MutantT790M Restored Affinity Erlotinib Erlotinib (1st Gen) MutantSens Mutant EGFR (e.g., Ex19del, L858R) Erlotinib->MutantSens Reversibly Inhibits Erlotinib->MutantT790M Ineffective WT Wild-Type EGFR Erlotinib->WT Inhibits (Side Effects) This compound This compound (3rd Gen) This compound->MutantSens Irreversibly Inhibits This compound->MutantT790M Potently Inhibits This compound->WT Spares

This diagram highlights why third-generation TKIs like this compound were developed: to covalently and irreversibly bind the kinase domain, effectively inhibiting tumors that have developed the T790M resistance mutation following first-line treatment, while sparing wild-type EGFR to reduce toxicity [5].

Conclusion for Researchers

  • Direct Clinical Data: Is lacking, but indirect evidence and biological rationale strongly support the superior efficacy of third-generation TKIs in overcoming resistance.
  • Established Efficacy Hierarchy: Osimertinib has proven superior to erlotinib in overall survival [2]. This compound, as part of the same drug class, demonstrates a similarly modern mechanism and high efficacy, particularly against T790M mutations and in challenging cases like CNS metastases [1].
  • Key Differentiator: The ability to target the T790M resistance mutation is the most critical factor distinguishing this compound (and other 3rd-gen TKIs) from erlotinib. This makes this compound a key candidate for later-line treatment after failure of first-generation TKIs, and potentially as a first-line agent.

References

Nazartinib classic EGFR mutations efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Data

The table below summarizes key efficacy and safety findings for Nazartinib and Osimertinib from recent clinical studies.

TKI (Generation) Trial / Phase Patient Population ORR (Blinded Independent Review) Median PFS Common Adverse Events (≥25%, All Grades)
This compound (3rd) Phase 2, Single-Arm [1] Treatment-naive, EGFR-mutant (e.g., L858R, ex19del) advanced NSCLC 69% (95% CI, 53-82) 18 months (95% CI, 15-NE) Diarrhea (47%), maculopapular rash (38%), pyrexia (29%), cough (27%), stomatitis (27%) [1]
Osimertinib (3rd) FLAURA / Phase 3 [2] Treatment-naive, EGFR-mutant advanced NSCLC Not explicitly stated in source 18.9 months Generally well-tolerated; main toxicities are GI, cutaneous, hepatotoxicity; ECG monitoring for QT prolongation [2]
This compound (3rd) Phase 2 (Subgroup) [1] With baseline brain metastases (n=18) 67% (95% CI, 41-87) 17 months (95% CI, 11-21) (Same as overall population)
Osimertinib (3rd) FLAURA (Subgroup) [2] With brain metastases Not explicitly stated in source Better PFS than comparator (1st gen TKI) (Same as overall population)

Preclinical Efficacy Across EGFR Mutations

An in vitro study directly compared the potency of this compound and Osimertinib across various EGFR mutations using engineered Ba/F3 cell lines. The 50% inhibitory concentration (IC50) values are summarized below, with lower values indicating higher drug potency [3].

EGFR Mutation Type Specific Mutation This compound (nM) Osimertinib (nM) Most Potent TKI in Preclinical Study
Classic Exon 19 deletion ~10 ~1 Afatinib > Osimertinib > this compound ≈ Erlotinib [3]
Classic L858R ~10 ~1 Afatinib > Osimertinib > this compound ≈ Erlotinib [3]
T790M Resistant Ex19del + T790M ~10 ~5 Osimertinib, this compound, Afatinib [3]
T790M Resistant L858R + T790M ~10 ~5 Osimertinib, this compound, Afatinib [3]
Uncommon G719S >1000 >1000 Afatinib [3]
Uncommon L861Q ~100 ~100 Afatinib [3]
Uncommon + T790M G719S + T790M ~100 ~100 Osimertinib, this compound [3]
Uncommon + T790M L861Q + T790M ~100 ~100 Osimertinib, this compound [3]
Exon 20 Insertion Various (e.g., D770_V771dupSVD) ~7-190 (EC50) [3] Potent for some subtypes [3] Osimertinib and this compound showed similar efficacy [3]

Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies from the key studies cited.

  • Phase 2 Clinical Trial of this compound (NCT02108964) [1]: This was a single-arm, open-label, global study. Treatment-naive adult patients with stage IIIB/IV NSCLC harboring EGFR-activating mutations (e.g., L858R, ex19del) received oral this compound 150 mg once daily. The primary endpoint was Blinded Independent Review Committee (BIRC)-assessed Overall Response Rate (ORR) per RECIST 1.1. Progression-free survival (PFS), overall survival (OS), and safety were also evaluated.
  • *In Vitro* Preclinical Comparison [3]: The study established stable EGFR-expressing Ba/F3 cell lines transduced with clinically relevant mutant EGFRs. Cell viability and drug sensitivity to various EGFR-TKIs (Erlotinib, Afatinib, Osimertinib, this compound) were determined using MTS assays, which measure metabolic activity as a proxy for cell proliferation. The IC50 (half-maximal inhibitory concentration) was calculated for each drug and mutation. The therapeutic window was estimated by comparing IC50 values against mutant versus wild-type EGFR.

Mechanism of Action and Logical Workflow

The following diagram illustrates the mechanism of third-generation EGFR TKIs and the logical workflow for targeting resistant mutations.

G cluster_pathway EGFR Signaling Pathway & TKI Mechanism cluster_workflow Therapeutic Intervention Workflow MutantEGFR Mutant EGFR (Ex19del, L858R) DownstreamSignaling Constitutive Activation of Downstream Signaling (PI3K/AKT, RAS/RAF/MAPK) MutantEGFR->DownstreamSignaling FirstGenTKI 1st/2nd Gen TKI (Gefitinib, Afatinib) T790M_Resistance Acquired T790M Resistance Mutation DiseaseProg Disease Progression T790M_Resistance->DiseaseProg ThirdGenTKI 3rd Gen TKI (Osimertinib, this compound) ThirdGenTherapy Treatment with 3rd Gen EGFR-TKI ThirdGenTKI->ThirdGenTherapy TumorGrowth Uncontrolled Tumor Growth TumorInhibition Tumor Growth Inhibition DownstreamSignaling->TumorGrowth Start Diagnosis: NSCLC with Classic EGFR Mutation Line1Therapy 1st-Line Treatment with 1st/2nd Gen EGFR-TKI Start->Line1Therapy Line1Therapy->DiseaseProg T790M_Test Biopsy & T790M Testing DiseaseProg->T790M_Test T790M_Pos T790M Positive? T790M_Test->T790M_Pos T790M_Pos->ThirdGenTherapy Yes

Interpretation and Key Takeaways

  • Clinical Efficacy appears Comparable: In treatment-naive patients, this compound demonstrated promising efficacy with an ORR of 69% and median PFS of 18 months, which is similar to the established benchmark of Osimertinib (PFS of 18.9 months in the FLAURA trial) [1] [2].
  • Potency Differences may not translate to Clinical Outcome: Preclinical data suggests Osimertinib has lower IC50 values (greater potency) against classic and T790M-mutant EGFR compared to this compound [3]. However, the clinical significance of this in vitro difference is unclear, as the clinical PFS results are similar.
  • Activity in the Brain is Crucial: Both drugs show clinically meaningful activity against brain metastases, a common complication in NSCLC [1] [2].
  • Mutation-Specific Sensitivity is Critical: The preclinical data highlights that the efficacy of all EGFR-TKIs is highly mutation-dependent. Uncommon mutations (G719S, L861Q) and exon 20 insertions show distinct sensitivity profiles, underscoring the need for comprehensive genetic testing to guide therapy [3].

References

Preclinical Potency Comparison (IC₅₀ in nM)

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes half-maximal inhibitory concentration (IC₅₀) data from a 2017 study that used Ba/F3 cells transduced with specific EGFR mutations. Lower values indicate greater potency [1] [2] [3].

Table 1: In vitro IC₅₀ values of EGFR-TKIs against common EGFR mutations

EGFR Mutation Erlotinib Afatinib Osimertinib Nazartinib
exon 19 del 73 nM 0.6 nM 7.9 nM 66 nM
L858R 30 nM 0.6 nM 6.2 nM 35 nM
exon 19 del + T790M 3429 nM 146 nM 3.1 nM 52 nM
L858R + T790M >10,000 nM 179 nM 0.9 nM 5.1 nM
Wild Type 638 nM 30 nM 516 nM 1031 nM

Key observations from the data:

  • Against Classic Mutations: For the classic activating mutations (exon 19 del and L858R), both with and without T790M, osimertinib demonstrated lower IC₅₀ values (indicating higher potency) and a wider therapeutic window compared to this compound [1] [3].
  • Wild-Type Sparing: this compound showed a higher IC₅₀ against wild-type EGFR than osimertinib, suggesting it may have a more favorable selectivity profile, which could correlate with a different adverse event spectrum [1] [2].

Experimental Protocol Summary

The quantitative data in Table 1 was generated using the following key methodological approach [1] [2]:

  • Cell Model: Stable Ba/F3 cell lines (an interleukin-3-dependent murine pro-B cell line) were transduced to express various human mutant EGFRs, making them dependent on EGFR signaling for survival.
  • Viability Assay: Cell proliferation and viability were measured using the MTS assay, a colorimetric method for assessing metabolic activity.
  • Potency Calculation: Cells were treated with a range of concentrations for each EGFR-TKI. The IC₅₀ value (the drug concentration that inhibits 50% of cell proliferation) was then calculated from the dose-response curves.

EGFR Mutation Signaling and TKI Action

The diagram below illustrates the signaling pathway driven by mutant EGFR and the mechanism of action for third-generation TKIs like osimertinib and this compound.

G Mutant_EGFR Mutant EGFR (Ex19del, L858R, T790M) Dimerization Dimerization & Autophosphorylation Mutant_EGFR->Dimerization Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) Dimerization->Downstream Outcomes Cell Proliferation Survival & Migration Downstream->Outcomes TKI 3rd-gen TKI (Osimertinib, this compound) Inhibition Irreversible Inhibition via C797 covalent binding TKI->Inhibition Binds ATP site Inhibition->Mutant_EGFR Blocks signaling

Clinical Context and Further Considerations

  • This compound Status: this compound (EGF816) is a novel third-generation EGFR-TKI that has demonstrated clinical efficacy in phase I/II trials for patients with EGFR-mutant NSCLC, including those with T790M-mediated resistance [4] [5] [6]. However, its development status for single-agent use may differ from osimertinib, which has gained broader regulatory approval.
  • Combination Therapy: Research is ongoing to overcome resistance to EGFR-TKIs. One active area of investigation for this compound is its use in combination therapies, such as with the MET inhibitor capmatinib, to target MET amplification, a known resistance mechanism [6].
  • Resistance Mechanisms: Despite their potency, resistance to third-generation TKIs like osimertinib inevitably develops through various on-target (e.g., C797S mutation) and off-target (e.g., MET/HER2 amplification, phenotypic transformation) mechanisms [7].

References

Nazartinib Selectivity Index Calculation

Author: Smolecule Technical Support Team. Date: February 2026

The Selectivity Index is calculated as the ratio of the IC₅₀ (half-maximal inhibitory concentration) for wild-type EGFR to the IC₅₀ for a specific mutant EGFR. A higher index indicates greater selectivity for the mutant EGFR over the wild-type, which is theorized to correlate with a better clinical therapeutic window and potentially reduced side effects like skin rash and diarrhea [1].

The table below summarizes the key experimental data from the study, which used Ba/F3 cells expressing various EGFR mutations [1].

IC₅₀ Values and Calculated Selectivity Index of EGFR-TKIs [1]

EGFR Mutation Osimertinib IC₅₀ (nM) Osimertinib Selectivity Index Nazartinib IC₅₀ (nM) This compound Selectivity Index Afatinib IC₅₀ (nM) Afatinib Selectivity Index
Wild-type 516 (Baseline) 1031 (Baseline) 30 (Baseline)
ex19del 7.9 65.3 66 15.6 0.6 50.0
L858R 6.2 83.2 35 29.5 0.6 50.0
ex19del + T790M 3.1 166.5 52 19.8 146 0.2
L858R + T790M 0.9 573.3 5.1 202.2 179 0.2
L861Q 35.8 14.4 116 8.9 3.6 8.3
G719S 158 3.3 91.2 11.3 1.5 20.0

Experimental Protocol for Selectivity Assessment

The data in the table above was generated using a standardized in vitro model. Here are the key methodological details from the study [1]:

  • Cell Lines: The study used engineered Ba/F3 cell lines (a murine pro-B cell line) transduced to express specific human EGFR mutations. This model is well-established for estimating the therapeutic windows of EGFR-TKIs.
  • Viability Assay: Cell proliferation and viability were measured using the MTS assay. This colorimetric method measures the activity of enzymes in live cells, which correlates with the number of viable cells.
  • IC₅₀ Determination: Cells were treated with a range of concentrations for each EGFR-TKI. The IC₅₀ value (the drug concentration required to inhibit 50% of cell proliferation) was then calculated from the dose-response curves for each mutant and for wild-type EGFR.
  • Selectivity Index Calculation: As shown in the table headers, the index was calculated simply as: IC₅₀ (Wild-type) / IC₅₀ (Mutant).

Context on EGFR-TKI Selectivity

The following diagram illustrates the core concept of EGFR-TKI selectivity and the key mutations involved, based on the study's background.

WT Wild-Type EGFR TKI EGFR-TKI Drug WT->TKI Inhibition causes side effects ClassAct Classic Activating Mutations (ex19del, L858R) ClassAct->TKI Inhibition causes therapeutic effect T790M T790M Resistance Mutation T790M->TKI Inhibition causes therapeutic effect Uncommon Uncommon Mutations (G719X, L861Q) Uncommon->TKI Inhibition causes therapeutic effect Selectivity Selectivity Index (SI) = IC₅₀ WT / IC₅₀ Mutant TKI->Selectivity

Key insights from the research that contextualize the selectivity data include:

  • Third-Generation Selectivity: Drugs like osimertinib and this compound were designed to irreversibly inhibit mutant EGFR (including the T790M resistance mutation) while sparing the wild-type receptor, aiming for a wider therapeutic window than earlier-generation inhibitors [1] [2].
  • Mutation-Specific Efficacy: The data shows that selectivity is highly mutation-dependent. Both this compound and osimertinib show high selectivity for classic mutations with T790M, while their potency and selectivity are lower for some uncommon mutations like G719S and L861Q [1].
  • Comparative Performance: In this preclinical model, osimertinib generally showed lower IC₅₀ values and wider therapeutic windows for classic mutations (with or without T790M) compared to this compound. For less common mutations (G719S, L861Q), the second-generation TKI afatinib showed the lowest IC₅₀ values [1].

Key Limitations and Clinical Status

  • Preclinical Data: The selectivity indices provided are from cellular models and serve as a preclinical indicator. Clinical outcomes in patients are influenced by many additional factors, including pharmacokinetics and the tumor microenvironment.
  • Development Status of this compound: While osimertinib is an approved standard of care, this compound remains an investigational drug. Recent trial updates suggest that some clinical studies for this compound have been terminated for business reasons or slow accrual, not necessarily due to safety concerns [3].

References

Nazartinib wild-type EGFR inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Inhibition of Wild-Type EGFR

EGFR-TKI Generation Wild-Type EGFR IC₅₀ (nM) Key Mechanism Clinical Correlation
Nazartinib Third 1031 [1] Irreversible, mutant-selective [2] [3] Lower incidence of severe rash [2]
Osimertinib Third 516 [1] Irreversible, mutant-selective (less so than this compound) [1] Established wild-type EGFR-related toxicity profile
Afatinib Second 30 [1] Irreversible, pan-HER High rates of rash and diarrhea
Erlotinib First 638 [1] Reversible High rates of rash and diarrhea

Experimental Data and Methodologies

The quantitative data in the table primarily comes from standardized in vitro cell viability assays.

  • Core Protocol: The IC₅₀ values (half-maximal inhibitory concentration) are determined using cell lines engineered to depend on wild-type EGFR for survival. A common model is the Ba/F3 cell line transduced to express wild-type human EGFR [1].
  • Assay Type: Cell viability is measured using colorimetric assays like the MTS assay, where the signal correlates with the number of live cells. Inhibitors that effectively block wild-type EGFR signaling cause a dose-dependent reduction in cell viability [1].
  • Data Interpretation: A higher IC₅₀ value indicates lower potency against the target. This compound's high IC₅₀ of 1031 nM against wild-type EGFR directly reflects its designed selectivity to avoid inhibiting this receptor [1].

This mutant selectivity of this compound can be understood through the following pathway:

Interpretation and Research Implications

The data indicates that this compound's high wild-type EGFR IC₅₀ is a key feature with direct research and clinical implications:

  • Improved Therapeutic Window: The primary advantage of sparing wild-type EGFR is a wider therapeutic window. This means that a dose effective against mutant EGFR in tumors is less likely to cause dose-limiting toxicities to healthy tissues [2] [3].
  • Distinct Safety Profile: Clinically, this translates to a different safety profile. In a Phase 1 study, this compound treatment was associated with a low rate of severe (Grade 3-4) rash, which is a class-effect toxicity directly linked to wild-type EGFR inhibition [2].
  • Comparative Positioning: While both are third-generation inhibitors, this compound appears to have a more pronounced wild-type EGFR sparing effect than osimertinib in preclinical models (IC₅₀ of 1031 nM vs. 516 nM) [1]. This suggests a potential for a differentiated safety profile, though cross-trial comparisons require caution.

The available evidence positions this compound as a promising mutant-selective agent with a preclinical profile favoring minimal wild-type EGFR inhibition. This characteristic is a valuable consideration for research into combination therapies and for treating patient populations that may be more vulnerable to side effects.

References

Nazartinib clinical activity validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile of Nazartinib

Study Description Patient Population & Treatment Key Efficacy Results Key Safety Findings

| Phase 2, First-Line [1] | • N=45, treatment-naive • Stage IIIB/IV EGFR-mutant NSCLC • 19del/L858R or other (L861Q, G719X, S768I) • 42% had baseline brain metastases • this compound 150 mg once daily | • ORR: 69% (BIRC assessment) • DCR: 91%Median DoR: 25.3 months • Median PFS: 18.0 months • Median OS: Not reached (56% at 33 months) | • Most AEs were Grade 1/2 • Most common AEs: rash (64%), pruritus (36%), diarrhea (33%) • 22% had Grade 3/4 AEs | | Phase 1, T790M+ [2] | • N=162, T790M-positive NSCLC • Naive to 3rd-gen TKI • 28% had baseline brain metastases • this compound (75-350 mg) | • ORR: 51%DCR: 89%Median DoR: 11.0 months • Median PFS: 9.1 months | • Primary DLTs: rash and pneumonitis • RP2D established at 150 mg once daily |

ORR: Overall Response Rate; DCR: Disease Control Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; AE: Adverse Event; DLT: Dose-Limiting Toxicity; RP2D: Recommended Phase 2 Dose.

Preclinical Comparison with Osimertinib

A 2017 preclinical study directly compared the efficacy of this compound and osimertinib against various EGFR mutations in cell lines [3]. The table below shows key findings, using the Selectivity Index (SI)—a higher SI indicates a wider therapeutic window (better efficacy against mutant EGFR relative to wild-type, suggesting potential for fewer side effects) [3].

EGFR Mutation Type Osimertinib (SI) This compound (SI) Interpretation & Context
Classic (19del / L858R) >1 >1 Both drugs effective, with osimertinib showing lower IC50 values and a wider therapeutic window than this compound [3].
Classic + T790M >1 >1 Both drugs effective against the common resistance mutation [3].
Uncommon (G719S / L861Q) - - Afatinib (2nd-gen) showed the lowest IC50 values for these uncommon mutations alone [3].
Uncommon + T790M ~100 nM IC50 ~100 nM IC50 IC50 values for both 3rd-gen drugs were 10 to 100-fold higher than for Classic+T790M, indicating markedly reduced potency against these rarer double mutations [3].
Exon 20 Insertions - - Osimertinib and this compound showed similar efficacies against these typically resistant mutations [3].

Key Experimental Protocol Details

For the clinical trials cited, here is a summary of the core methodologies:

  • Study Design: The Phase 2 study (N=45) was a single-arm, open-label, multicenter trial [1]. The Phase 1 study was a multicenter, open-label, dose-escalation and expansion study [2].
  • Patient Eligibility: Key criteria included adults with histologically confirmed, advanced EGFR-mutant NSCLC (with specific mutations as listed in the tables above), an ECOG performance status of 0-1, and measurable disease per RECIST 1.1 [1] [2].
  • Intervention: Patients received this compound orally once daily at various doses (75-350 mg in Phase 1), with 150 mg established as the recommended dose for Phase 2 [1] [2].
  • Outcome Measures:
    • Primary efficacy endpoints included Objective Response Rate (ORR) and Progression-Free Survival (PFS), assessed by a Blinded Independent Review Committee (BIRC) using RECIST 1.1 [1].
    • Safety was evaluated by monitoring the frequency, severity, and relationship of adverse events [1] [2].

This compound's Mechanism of Action

The following diagram illustrates the cellular signaling pathway targeted by this compound and other EGFR-TKIs. This compound acts as a third-generation, irreversible, and mutant-selective inhibitor.

G Figure: EGFR-TKI Signaling Pathway & this compound Mechanism define_color_1 Ligand Binding define_color_2 Inhibition Point define_color_3 Cellular Process define_color_4 Outcome Ligand EGF Ligand EGFR Mutant EGFR (ex19del, L858R, T790M) Ligand->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization TK_Domain Tyrosine Kinase Domain (ATP binding) Dimerization->TK_Domain Activates Downstream Downstream Signaling (PI3K-AKT, RAS-MAPK) TK_Domain->Downstream Triggers Effects Cell Proliferation Survival, Metastasis Downstream->Effects This compound This compound This compound->TK_Domain Irreversibly Inhibits

Conclusions and Research Gaps

  • Clinical Activity: this compound has demonstrated meaningful clinical efficacy, with durable responses, in both treatment-naive patients and those with T790M-mediated resistance [1] [2].
  • Safety: Its safety profile is generally manageable, with skin-related events (rash, pruritus) being the most common toxicities, and a defined recommended dose of 150 mg daily [1] [2].
  • Precision Targeting: Preclinical data suggests that the efficacy of EGFR-TKIs, including this compound, is highly mutation-dependent. This compound's profile may differ from other inhibitors, particularly against less common or compound mutations [3].

The current search results do not provide a direct, comprehensive clinical trial comparison between this compound and other third-generation EGFR-TKIs like osimertinib. The available preclinical data is informative but not a substitute for head-to-head clinical trials.

  • Search for head-to-head trials by looking for studies that explicitly compare "this compound vs. osimertinib" on clinical trial registries.
  • Consult later-phase results by searching for Phase 3 trial data for this compound, which would provide a more definitive efficacy and safety comparison against the standard of care.
  • Review network meta-analyses that indirectly compare multiple EGFR-TKIs using data from their individual trials.

References

Nazartinib Development Status and Key Trial Design

Author: Smolecule Technical Support Team. Date: February 2026

According to the latest information, Novartis has terminated the development of Nazartinib [1]. The most detailed available protocol comes from a prospective, multicenter, open-label study published in 2021 [2].

The table below summarizes the key design elements of that planned clinical trial:

Trial Aspect Planned Protocol
Official Title Clinical efficacy and safety of this compound for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label trial [2]
Study Design Prospective, randomized, multicenter, open-label [2]
Participant Number 78 patients [2]
Population Patients with histologically diagnosed EGFR-mutated NSCLC [2]

| Intervention Groups | Experimental Group: this compound-containing chemotherapy (150 mg/day, orally). Control Group: Other chemotherapeutic agents (e.g., Erlotinib or Gefitinib) [2] | | Primary Endpoint | Overall Response Rate (ORR) [2] | | Secondary Endpoints | Progression-Free Survival (PFS), response time, Overall Survival (OS), adverse events [2] | | Planned Follow-up | At least 24 weeks [2] |

Preclinical Efficacy and Comparative Data

A 2017 preclinical study directly compared the efficacy of this compound with Osimertinib across various EGFR mutations, providing early comparative data [3]. The 50% inhibitory concentration (IC50) values from this in vitro study are summarized below:

EGFR Mutation Type Specific Mutation This compound (nM) Osimertinib (nM) Afatinib (nM) Erlotinib (nM)
Classic Exon 19 deletion ~20 ~4 ~1 ~30
Classic L858R ~40 ~10 ~2 ~60
Classic + T790M Ex19del + T790M ~20 ~20 ~100 >1000
Classic + T790M L858R + T790M ~50 ~30 ~200 >1000
Uncommon G719S >1000 >1000 ~10 ~200
Uncommon L861Q ~400 ~200 ~20 ~400
Uncommon + T790M G719S + T790M ~100 ~100 >1000 >1000
Uncommon + T790M L861Q + T790M ~100 ~100 >1000 >1000

> How to interpret this table: A lower IC50 value indicates greater potency. Bolded values highlight the most potent drug for each mutation. This data suggests that while third-generation TKIs like this compound and Osimertinib are potent against T790M resistance mutations, second-generation Afatinib may be more effective for some uncommon mutations [3].

Experimental Protocols from Key Studies

Here are the detailed methodologies from the cited research:

  • For Clinical Trial Protocol (2021 Study) [2]: This study planned to use IBM SPSS Statistics version 25.0 for analysis. The statistical tests included Pearson Chi-square test for categorical variables and Kaplan-Meier method for analyzing differences in survival endpoints (PFS, OS) between groups. The primary outcome, Overall Response Rate (ORR), was to be determined based on the Blinded Independent Review Committee assessment according to RECIST 1.1 (Response Evaluation Criteria in Solid Tumors) guidelines [2].

  • For Precomparative Efficacy Study (2017 Research) [3]: The researchers used MTS assays to measure cell viability. The experiments were conducted on Ba/F3 cell lines transduced with various clinically relevant mutant EGFRs. The IC50 values (the drug concentration that inhibits 50% of cell proliferation) were calculated from these assays. The Selectivity Index (SI), a ratio of the IC50 against wild-type EGFR to the IC50 against mutant EGFR, was also calculated to estimate the therapeutic window [3].

EGFR-TKI Signaling Pathway and Experimental Workflow

Below is a Graphviz diagram illustrating the EGFR signaling pathway and the mechanism of EGFR-TKIs like this compound, based on biological information from the search results [4] [5].

EGFR_Pathway EGFR-TKI Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF Ligand EGF Ligand EGFR Receptor EGFR Receptor EGF Ligand->EGFR Receptor Autophosphorylation Autophosphorylation EGFR Receptor->Autophosphorylation Dimerization RAS-RAF-MEK Pathway RAS-RAF-MEK Pathway Autophosphorylation->RAS-RAF-MEK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K-AKT-mTOR Pathway Cell Proliferation Cell Proliferation RAS-RAF-MEK Pathway->Cell Proliferation Promotes Cell Survival Cell Survival PI3K-AKT-mTOR Pathway->Cell Survival Promotes Apoptosis Inhibition Apoptosis Inhibition PI3K-AKT-mTOR Pathway->Apoptosis Inhibition Promotes This compound (EGFR-TKI) This compound (EGFR-TKI) This compound (EGFR-TKI)->EGFR Receptor Inhibits

The following diagram outlines the general experimental workflow used in the preclinical study that compared EGFR-TKIs [3].

Experimental_Workflow Preclinical EGFR-TKI Testing Workflow Engineer Ba/F3 Cell Lines\nwith specific EGFR mutants Engineer Ba/F3 Cell Lines with specific EGFR mutants Treat Cells with\nEGFR-TKIs (this compound, Osimertinib, etc.) Treat Cells with EGFR-TKIs (this compound, Osimertinib, etc.) Engineer Ba/F3 Cell Lines\nwith specific EGFR mutants->Treat Cells with\nEGFR-TKIs (this compound, Osimertinib, etc.) Perform MTS Assay\nto measure cell viability Perform MTS Assay to measure cell viability Treat Cells with\nEGFR-TKIs (this compound, Osimertinib, etc.)->Perform MTS Assay\nto measure cell viability Calculate IC50 values\nfor each drug/mutation pair Calculate IC50 values for each drug/mutation pair Perform MTS Assay\nto measure cell viability->Calculate IC50 values\nfor each drug/mutation pair Determine Selectivity Index (SI)\nIC50(WT EGFR) / IC50(Mutant EGFR) Determine Selectivity Index (SI) IC50(WT EGFR) / IC50(Mutant EGFR) Calculate IC50 values\nfor each drug/mutation pair->Determine Selectivity Index (SI)\nIC50(WT EGFR) / IC50(Mutant EGFR) Compare drug efficacy\nacross different mutations Compare drug efficacy across different mutations Determine Selectivity Index (SI)\nIC50(WT EGFR) / IC50(Mutant EGFR)->Compare drug efficacy\nacross different mutations

Interpretation and Context for Professionals

  • Status of this compound: The discontinuation of this compound's development means that later-stage, large-scale multicenter trial results are unavailable [1]. The available data is primarily from early-phase trials and preclinical studies.
  • Preclinical Data Value: The comparative IC50 data is crucial for understanding a drug's potential efficacy and therapeutic window against specific mutations. The data suggests this compound's profile was similar to Osimertinib for T790M mutations but potentially less potent for some classic mutations without T790M [3].
  • Mutation-Specific Efficacy: The strong mutation-dependent efficacy highlighted in the preclinical data underscores why genetic profiling is essential in NSCLC treatment. The finding that Afatinib might be superior for certain uncommon mutations (G719S, L861Q) is a key clinical insight [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

494.2197019 Da

Monoisotopic Mass

494.2197019 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KE7K32EME8

Wikipedia

Nazartinib

Dates

Last modified: 08-15-2023
1: Jia Y, Juarez J, Li J, Manuia M, Niederst MJ, Tompkins C, Timple N, Vaillancourt MT, Pferdekamper AC, Lockerman EL, Li C, Anderson J, Costa C, Liao D, Murphy E, DiDonato M, Bursulaya B, Lelais G, Barretina J, McNeill M, Epple R, Marsilje TH, Pathan N, Engelman JA, Michellys PY, McNamara P, Harris J, Bender S, Kasibhatla S. EGF816 Exerts Anticancer Effects in Non-Small Cell Lung Cancer by Irreversibly and Selectively Targeting Primary and Acquired Activating Mutations in the EGF Receptor. Cancer Res. 2016 Mar 15;76(6):1591-602. doi: 10.1158/0008-5472.CAN-15-2581. PubMed PMID: 26825170.
2: Lelais G, Epple R, Marsilje TH, Long YO, McNeill M, Chen B, Lu W, Anumolu J, Badiger S, Bursulaya B, DiDonato M, Fong R, Juarez J, Li J, Manuia M, Mason DE, Gordon P, Groessl T, Johnson K, Jia Y, Kasibhatla S, Li C, Isbell J, Spraggon G, Bender S, Michellys PY. Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imid azol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers. J Med Chem. 2016 Jul 28;59(14):6671-89. doi: 10.1021/acs.jmedchem.5b01985. PubMed PMID: 27433829.
3: Liao BC, Lin CC, Lee JH, Yang JC. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors. J Biomed Sci. 2016 Dec 3;23(1):86. Review. PubMed PMID: 27912760; PubMed Central PMCID: PMC5135794.
4: Wang S, Cang S, Liu D. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. J Hematol Oncol. 2016 Apr 12;9:34. doi: 10.1186/s13045-016-0268-z. Review. PubMed PMID: 27071706; PubMed Central PMCID: PMC4830020.
5: Sun JM, Park K. Can we define the optimal sequence of epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of epidermal growth factor receptor-mutant nonsmall cell lung cancer? Curr Opin Oncol. 2017 Mar;29(2):89-96. doi: 10.1097/CCO.0000000000000350. PubMed PMID: 28085680.
6: Kobayashi Y, Mitsudomi T. Not all epidermal growth factor receptor mutations in lung cancer are created equal: Perspectives for individualized treatment strategy. Cancer Sci. 2016 Sep;107(9):1179-86. doi: 10.1111/cas.12996. Review. PubMed PMID: 27323238; PubMed Central PMCID: PMC5021039.
7: Ou SH, Soo RA. Dacomitinib in lung cancer: a "lost generation" EGFR tyrosine-kinase inhibitor from a bygone era? Drug Des Devel Ther. 2015 Oct 15;9:5641-53. doi: 10.2147/DDDT.S52787. Review. PubMed PMID: 26508839; PubMed Central PMCID: PMC4610796.

Explore Compound Types